molecular formula C7H10O2 B124383 Allyl methacrylate CAS No. 96-05-9

Allyl methacrylate

Número de catálogo: B124383
Número CAS: 96-05-9
Peso molecular: 126.15 g/mol
Clave InChI: FBCQUCJYYPMKRO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Allyl Methacrylate (AMA) is an ester of methacrylic acid that serves as a versatile monomer and cross-linking agent in polymer synthesis and materials science research . Its molecular structure features dual vinyl groups—a highly reactive methacrylic group and an allylic group—that allow for the formation of homopolymers and copolymers, and enable effective bifunctional cross-linking . This cross-linking capability imparts developed materials with a valuable combination of properties, including excellent chemical resistance, enhanced impact strength, improved adhesion, high hardness, and low shrinkage . In research and development, AMA is utilized across diverse applications. It is a key component in the formulation of dental composites, industrial and automotive coatings, optical polymers, photoresists, and UV inkjet inks . Its function as a crosslinker is also critical in the development of pressure-sensitive adhesives, sealants, and various vinyl and acrylate polymer systems . Furthermore, its role as a precursor for silyl-containing methacrylates and silane coupling agents makes it integral to creating composites from inorganic fillers and organic polymers . Recent scientific investigations have also explored its use in synthesizing novel porous copolymers with divinylbenzene for potential applications in sorption and as platforms for further chemical modification . WARNING: This product is for laboratory research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. This compound is a flammable liquid and may be fatal if inhaled or toxic if in contact with skin. It may cause organ damage, serious eye irritation, and respiratory irritation . Researchers must consult the Safety Data Sheet prior to use and handle it with appropriate precautions in a well-ventilated area, using proper personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

prop-2-enyl 2-methylprop-2-enoate
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InChI

InChI=1S/C7H10O2/c1-4-5-9-7(8)6(2)3/h4H,1-2,5H2,3H3
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InChI Key

FBCQUCJYYPMKRO-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OCC=C
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Molecular Formula

C7H10O2
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Related CAS

25189-05-3
Record name 2-Propenoic acid, 2-methyl-, 2-propen-1-yl ester, homopolymer
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DSSTOX Substance ID

DTXSID2021816
Record name Allyl methacrylate
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Molecular Weight

126.15 g/mol
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Physical Description

Liquid, Clear colorless liquid with a pungent odor; [ACGIH], Colorless liquid.
Record name 2-Propenoic acid, 2-methyl-, 2-propen-1-yl ester
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Boiling Point

150 °C, 302 °F
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Flash Point

33.9 °C
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Density

0.9335 g/cu cm at 20 °C, 0.9335
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Vapor Pressure

5.77 [mmHg], 5.77 mm Hg at 25 °C, 5.77 mmHg
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Color/Form

Colorless liquid

CAS No.

96-05-9
Record name Allyl methacrylate
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Foundational & Exploratory

An In-depth Technical Guide to Allyl Methacrylate: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methacrylate (AMA) is a versatile monomer notable for its dual functionality, possessing both a methacrylate and an allyl group. This unique structure allows for a two-stage curing process, making it a valuable component in the synthesis of complex polymers. Its ability to act as a cross-linking agent enhances the hardness, thermal stability, and chemical resistance of the resulting materials.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis and polymerization of this compound, tailored for professionals in research and development.

Chemical Structure and Identification

This compound is the ester of methacrylic acid and allyl alcohol. The methacrylate group is highly reactive in free-radical polymerization, while the allyl group can participate in a secondary cross-linking reaction.

Systematic Name: prop-2-enyl 2-methylprop-2-enoate[3]

Common Synonyms: AMA, Methacrylic acid allyl ester[3][4]

Chemical Formula: C₇H₁₀O₂[3][5]

Molecular Weight: 126.15 g/mol [3][5]

CAS Number: 96-05-9[3]

To visualize the chemical structure of this compound, the following diagram can be used:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueReference
Appearance Colorless, transparent liquid[6][7]
Odor Pungent[7]
Density 0.930 - 0.940 g/cm³ at 20 °C[7]
Boiling Point 141-150 °C[3][6][8]
Melting Point -75 °C to -60 °C[6][7][8]
Flash Point 33.9 °C to 37.8 °C[3][6][7]
Refractive Index (n²⁰/D) 1.4360 - 1.44[3][4][9]
Viscosity 0.72 - 12 mPa·s at 20-25 °C[3][7][10]
Vapor Pressure 5 - 7.7 hPa at 25 °C[6][7][8]
Table 2: Solubility and Partition Coefficient
PropertyValueReference
Solubility in Water 2.12 - 4 g/L at 20 °C[9][11][12]
Solubility in Organic Solvents Miscible with most organic solvents[13]
Octanol-Water Partition Coefficient (log Kow) 2.15 at 25 °C[6][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and polymerization of this compound.

Synthesis of this compound

This compound can be synthesized through two primary routes: transesterification of an alkyl methacrylate or direct esterification of methacrylic acid.

This method involves the reaction of methyl methacrylate with allyl alcohol, catalyzed by a suitable agent, to produce this compound and methanol. The removal of methanol drives the equilibrium towards the product side.

G reagents Combine Reactants: - Methyl Methacrylate - Allyl Alcohol - Catalyst (e.g., Zirconium Acetylacetonate) - Polymerization Inhibitor (e.g., Hydroquinone) reaction Heat Reaction Mixture (90-115°C) reagents->reaction 1 distillation Remove Methanol by Distillation reaction->distillation 2 purification Purify Product (e.g., Fractional Distillation) distillation->purification 3 product This compound purification->product 4

Caption: Workflow for the synthesis of this compound via transesterification.

Experimental Protocol:

  • Apparatus Setup: A reaction vessel equipped with a mechanical stirrer, a distillation column, a condenser, and a temperature probe is assembled.

  • Charging Reactants: The reactor is charged with allyl alcohol, methyl methacrylate (in a molar excess, e.g., a weight ratio of 1:3 to 1:4 of allyl alcohol to methyl methacrylate), a catalyst such as zirconium acetylacetonate (0.5 to 2 mmol per mole of allyl alcohol), and a polymerization inhibitor like hydroquinone.[6]

  • Reaction: The mixture is heated to a temperature range of 90-100 °C under stirring. As the reaction proceeds, methanol is formed and removed by distillation, often as an azeotrope with methyl methacrylate. The reaction temperature may be increased to 105-115 °C towards the end of the reaction to drive it to completion.[6]

  • Monitoring: The progress of the reaction can be monitored by analyzing the composition of the distillate (e.g., by gas chromatography) to determine the amount of methanol removed.

  • Purification: After the reaction is complete, the crude product is purified by fractional distillation under reduced pressure to remove unreacted starting materials, the catalyst, and the inhibitor, yielding pure this compound.

This classic method involves the acid-catalyzed reaction between methacrylic acid and allyl alcohol.

Experimental Protocol:

  • Apparatus Setup: A similar setup to the transesterification reaction is used, often including a Dean-Stark trap to remove the water formed during the reaction.

  • Charging Reactants: Methacrylic acid, allyl alcohol (typically in slight excess), an acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor are added to the reaction flask along with a solvent that forms an azeotrope with water (e.g., toluene).

  • Reaction: The mixture is heated to reflux. The water produced during the esterification is continuously removed as an azeotrope, which is collected in the Dean-Stark trap.

  • Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled. The catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., magnesium sulfate).

  • Purification: The solvent is removed by rotary evaporation, and the resulting crude this compound is purified by vacuum distillation.

Polymerization of this compound

This compound can undergo polymerization through its methacrylate group to form linear or branched polymers, with the allyl groups available for subsequent cross-linking.

This is a common method for polymerizing vinyl monomers, including this compound.

G initiation Initiation: Initiator (e.g., AIBN) decomposes to form free radicals propagation Propagation: Radicals add to the methacrylate double bond of AMA monomers initiation->propagation propagation->propagation branching Chain Transfer/Branching: (Potential side reaction involving the allyl group) propagation->branching termination Termination: Combination or disproportionation of growing polymer chains propagation->termination branching->propagation polymer Poly(this compound) termination->polymer

Caption: Key steps in the free-radical polymerization of this compound.

Experimental Protocol (Solution Polymerization):

  • Preparation: this compound is purified to remove inhibitors, typically by passing it through a column of basic alumina or by washing with an aqueous base solution followed by drying and distillation. A solvent (e.g., CCl₄, toluene, or 1,4-dioxane) and a free-radical initiator (e.g., α,α'-azoisobutyronitrile (AIBN) or benzoyl peroxide) are chosen.[7]

  • Reaction Setup: The desired amounts of this compound, solvent, and initiator are placed in a reaction vessel. The solution is deoxygenated by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through it.

  • Polymerization: The reaction vessel is sealed and placed in a constant temperature bath (e.g., 50-70 °C for AIBN) to initiate polymerization.[7] The reaction is allowed to proceed for a predetermined time.

  • Isolation: The polymerization is quenched by cooling the reaction mixture and exposing it to air. The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane).

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator residues, and then dried under vacuum to a constant weight.

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Experimental Protocol:

  • Reactant Preparation: this compound is purified as described for free-radical polymerization. The catalyst (e.g., CuBr), ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and initiator (e.g., ethyl 2-bromoisobutyrate) are stored under inert conditions.

  • Reaction Setup: In a glovebox or using Schlenk line techniques, the catalyst and ligand are added to a reaction flask. The solvent (e.g., anisole or diphenyl ether) and the purified this compound are then added. The mixture is stirred until the catalyst complex forms (indicated by a color change).

  • Initiation: The initiator is then added to the reaction mixture. The flask is sealed and placed in a thermostated oil bath at the desired reaction temperature (e.g., 50 °C).

  • Monitoring and Termination: Samples can be taken periodically under inert conditions to monitor the conversion (by ¹H NMR or gas chromatography) and the evolution of molecular weight (by size exclusion chromatography). The polymerization is terminated by cooling and exposing the mixture to air, which oxidizes the catalyst.

  • Purification: The polymer solution is diluted with a suitable solvent (e.g., tetrahydrofuran) and passed through a column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation in a non-solvent and dried under vacuum.

Applications

This compound is a crucial monomer in various industrial and research applications due to its unique properties.

  • Cross-linking Agent: It is widely used as a cross-linking agent to improve the mechanical strength, thermal stability, and chemical resistance of polymers.[1][2]

  • Dental Materials: Its low shrinkage and good adhesion properties make it suitable for use in dental composites and adhesives.[1]

  • Coatings and Adhesives: It is incorporated into industrial paints, varnishes, and pressure-sensitive adhesives to enhance their performance.[1][6]

  • Optical Polymers: this compound is used in the manufacturing of optical polymers where clarity and durability are required.[1]

  • Silane Intermediates: It serves as an intermediate in the synthesis of silane coupling agents.[6]

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[9] It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is typically stabilized with an inhibitor like hydroquinone monomethyl ether (MEHQ) to prevent spontaneous polymerization during storage.[11] Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.

References

An In-depth Technical Guide to the Synthesis of Allyl Methacrylate from Allyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing allyl methacrylate from allyl alcohol. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data on reaction conditions, and an understanding of the underlying chemical pathways.

Introduction

This compound (AMA) is a versatile monomer utilized in the production of polymers with applications ranging from dental materials and coatings to cross-linking agents in resin manufacturing.[1] Its synthesis from allyl alcohol can be primarily achieved through two principal chemical routes: direct esterification with methacrylic acid and transesterification with a methacrylate ester, typically methyl methacrylate.[1][2] The choice of synthesis pathway often depends on factors such as desired purity, yield, and the availability of starting materials. This guide will delve into the specifics of both methodologies.

Synthesis Pathways

The two main pathways for the synthesis of this compound from allyl alcohol are direct esterification and transesterification.

Direct Esterification

Direct esterification involves the reaction of methacrylic acid with allyl alcohol, typically in the presence of an acid catalyst, to form this compound and water. To drive the reaction towards the product side, the water is continuously removed, often through azeotropic distillation.

Transesterification

Transesterification is an alternative route where an ester of methacrylic acid, such as methyl methacrylate, reacts with allyl alcohol. This reaction is also catalyzed and involves the exchange of the alcohol moiety of the ester. The equilibrium is shifted by removing the more volatile alcohol byproduct (e.g., methanol) through distillation.

The chemical equations for both pathways are illustrated in the diagram below.

cluster_direct Direct Esterification cluster_trans Transesterification MA Methacrylic Acid AMA1 This compound MA->AMA1 + Allyl Alcohol AA1 Allyl Alcohol H2O Water AMA1->H2O + Water MMA Methyl Methacrylate AMA2 This compound MMA->AMA2 + Allyl Alcohol AA2 Allyl Alcohol MeOH Methanol AMA2->MeOH + Methanol

Figure 1: Primary synthesis pathways for this compound.

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of this compound via transesterification and a general outline for direct esterification.

Transesterification of Methyl Methacrylate with Allyl Alcohol using Zirconium Acetylacetonate

This protocol is adapted from patent literature and provides a method for achieving high-purity this compound.[3][4]

Materials:

  • Allyl alcohol

  • Methyl methacrylate (MMA)

  • Zirconium acetylacetonate (catalyst)

  • Hydroquinone (polymerization inhibitor)

  • Hydroquinone monomethyl ether (polymerization inhibitor)

  • Air supply

Equipment:

  • Stirred tank reactor with a stirrer (e.g., anchor, impeller)

  • Steam boiler

  • Distillation column

  • Condenser

Procedure:

  • Charge the stirred tank reactor with allyl alcohol, methyl methacrylate, hydroquinone, hydroquinone monomethyl ether, and zirconium acetylacetonate.

  • Begin stirring the mixture and introduce a continuous stream of air.

  • Heat the mixture to a bottom temperature of approximately 95°C.

  • Initially, operate the distillation column with full reflux.

  • As the reaction progresses, begin to draw off the methanol/methyl methacrylate azeotrope from the top of the column.

  • Maintain the reaction temperature in the range of 80°C to 120°C.[4]

  • The reaction pressure should be maintained between 500 and 1300 mbar.[4]

  • Monitor the reaction progress by analyzing the composition of the distillate and the reaction mixture using gas chromatography.

  • Once the desired conversion of allyl alcohol is achieved, the reaction is stopped.

  • The crude this compound can be purified by distillation to remove any remaining methyl methacrylate and the catalyst.

The overall workflow for this process is depicted in the following diagram.

G start Start reactants Charge Reactor: - Allyl Alcohol - Methyl Methacrylate - Catalyst - Inhibitors start->reactants reaction Heat and Stir (80-120°C, 500-1300 mbar) reactants->reaction distillation Distill off Methanol/ MMA Azeotrope reaction->distillation monitoring Monitor Reaction (Gas Chromatography) distillation->monitoring monitoring->distillation Continue end_reaction End Reaction monitoring->end_reaction Complete purification Purify Crude Product (Distillation) end_reaction->purification final_product High-Purity This compound purification->final_product

Figure 2: General experimental workflow for transesterification.
Direct Esterification of Methacrylic Acid with Allyl Alcohol

A general procedure for direct esterification is as follows:

Materials:

  • Methacrylic acid

  • Allyl alcohol

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Solvent for azeotropic distillation (e.g., toluene)

Equipment:

  • Reaction flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Stirring mechanism

Procedure:

  • To a reaction flask equipped with a Dean-Stark apparatus, condenser, and stirrer, add methacrylic acid, allyl alcohol, the acid catalyst, and a polymerization inhibitor.

  • Add a solvent such as toluene to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux with vigorous stirring.

  • Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Continue the reaction until no more water is collected.

  • After the reaction is complete, cool the mixture.

  • The crude product is then purified, which may involve washing with a basic solution to remove the acid catalyst and unreacted methacrylic acid, followed by distillation.

Reaction Conditions and Performance

The choice of catalyst and reaction parameters significantly impacts the yield and purity of the final product.

Catalyst Comparison

Several catalysts can be employed for both direct esterification and transesterification.

CatalystReaction TypeAdvantagesDisadvantages
Zirconium Acetylacetonate TransesterificationHigh purity of product, low levels of by-products.[3][4]May require specific reaction conditions.
Titanium Alkoxides TransesterificationEffective catalysts for the reaction.[3]May require the use of nitrogen-containing polymerization inhibitors.[3]
Sodium Methylate TransesterificationCommonly used base catalyst.[1]Can lead to side reactions if not controlled properly.
Acid Catalysts (e.g., p-TsOH) Direct EsterificationReadily available and effective.Can lead to side reactions and require neutralization.
Quantitative Data on Transesterification

The following table summarizes reaction parameters for the transesterification of methyl methacrylate with allyl alcohol using zirconium acetylacetonate as a catalyst, based on patent literature.

ParameterValueReference
Catalyst Zirconium Acetylacetonate[3][4]
Reactant Ratio (Allyl Alcohol:MMA) 1:2.5 to 1:5 (weight ratio)[3][4]
Catalyst Loading 0.5 to 2 mmol per mole of allyl alcohol[3][4]
Reaction Temperature 80°C to 120°C[3][4]
Reaction Pressure 500 to 1300 mbar[3][4]
Final Purity (Allyl Alcohol content) < 0.02 wt. %[3][4]

Purification of this compound

Purification is a critical step to obtain high-purity this compound suitable for polymerization and other applications.

Methods:

  • Distillation: This is the most common method for purifying this compound. Fractional distillation under reduced pressure is often employed to separate the product from unreacted starting materials, byproducts, and the catalyst.[3]

  • Washing: The crude product may be washed with an aqueous basic solution (e.g., 5% sodium hydroxide) to remove acidic impurities and some polymerization inhibitors like hydroquinone.[2] This is often followed by washing with water to neutrality and then drying before distillation.

Characterization of this compound

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the vinyl protons of the methacrylate and allyl groups, the methylene protons of the allyl group, and the methyl protons of the methacrylate group.[5]

  • 13C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the olefinic carbons of both the methacrylate and allyl moieties, the methylene carbon of the allyl group, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands.[6]

Functional GroupWavenumber (cm-1)
C=O (ester)~1720
C=C (methacrylate)~1638
C-O-C (ester)~1158-1198

Conclusion

The synthesis of this compound from allyl alcohol can be effectively achieved through both direct esterification and transesterification. The transesterification route, particularly with a zirconium acetylacetonate catalyst, offers a pathway to a high-purity product. Careful control of reaction conditions and effective purification are crucial for obtaining monomer-grade this compound. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important monomer in a research and development setting.

References

An In-depth Technical Guide to the Transesterification Synthesis of Allyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl methacrylate via transesterification. It details the underlying chemical principles, explores various catalytic systems, presents detailed experimental protocols, and offers a comparative analysis of reaction parameters to achieve high purity and yield.

Introduction

This compound is a valuable bifunctional monomer, possessing both a reactive methacrylate group and an allyl group. This unique structure allows for its use in a wide array of applications, including the production of polymers for dental composites, optical materials, and as a cross-linking agent to enhance the mechanical and thermal properties of various materials.[1] The transesterification of methyl methacrylate with allyl alcohol represents a common and efficient route for its synthesis. This process involves the exchange of the methyl group of methyl methacrylate with the allyl group from allyl alcohol, typically in the presence of a catalyst and a polymerization inhibitor.[1][2]

Reaction Mechanism and Principles

Transesterification is an equilibrium reaction where an ester reacts with an alcohol to form a new ester and a new alcohol.[3] In the synthesis of this compound, methyl methacrylate reacts with allyl alcohol. The equilibrium is typically shifted towards the product side by removing the methanol byproduct, often through distillation.[3][4] The reaction can be catalyzed by acids or bases.[3] Acid catalysts protonate the carbonyl group of the ester, increasing its electrophilicity, while base catalysts deprotonate the alcohol, making it a more potent nucleophile.[3]

dot

Transesterification_Mechanism cluster_reactants Reactants cluster_products Products MMA Methyl Methacrylate Intermediate Tetrahedral Intermediate MMA->Intermediate + Allyl Alcohol AllylOH Allyl Alcohol AllylOH->Intermediate AMA This compound MeOH Methanol Catalyst Catalyst Catalyst->Intermediate Intermediate->MMA - Allyl Alcohol (reverse reaction) Intermediate->AMA - Methanol

Caption: General mechanism of transesterification for this compound synthesis.

Catalytic Systems

The choice of catalyst is crucial for optimizing the yield, selectivity, and purity of this compound.[1][2] Various catalysts have been employed, each with its own advantages and disadvantages.

  • Alkali Metal Alkoxides and Hydroxides: Sodium methylate and lithium hydroxide are effective basic catalysts.[1][5] They generally lead to high reaction rates but can also promote side reactions if not carefully controlled.

  • Titanium Alkoxides: Tetraalkyl titanates are used as catalysts, often in conjunction with nitrogen-containing polymerization inhibitors.[4][6]

  • Zirconium Compounds: Zirconium acetylacetonate has been identified as a particularly effective catalyst, leading to high purity this compound with very low residual allyl alcohol and water content.[6][7] This is especially important for applications where impurities can deactivate downstream catalysts, such as in the synthesis of silyl-containing methacrylates.[6]

  • Organotin and Mixed Metal Systems: Combinations of organic tin and titanium compounds have been patented as recyclable catalytic systems.[4]

  • Acid Catalysts: While acidic catalysts like p-toluenesulfonic acid can be used, they may lead to the formation of byproducts and require neutralization steps.[4]

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis of high-purity this compound. Below are representative protocols based on patented and literature-documented methods.

dot

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction and Purification cluster_workup Product Isolation A Charge Reactor with Reactants and Inhibitor B Heat Reaction Mixture A->B C Add Catalyst B->C D Reactive Distillation (Remove Methanol) C->D E Cool and Quench Reaction D->E F Filter to Remove Catalyst E->F G Vacuum Distillation of Product F->G H Characterize Final Product G->H

Caption: A typical experimental workflow for this compound synthesis.

This protocol is adapted from a patented process emphasizing high purity.[6][7]

  • Reactor Setup: A multi-necked flask is equipped with a mechanical stirrer, a thermometer, a distillation column, and an inlet for gas.

  • Charging Reactants: The reactor is charged with allyl alcohol and an excess of methyl methacrylate. A polymerization inhibitor, such as a mixture of hydroquinone and hydroquinone monomethyl ether, is added.

  • Dehydration: The mixture is heated to boiling to remove any residual water as an azeotrope with methyl methacrylate.

  • Catalyst Addition: Zirconium acetylacetonate is added to the hot reaction mixture.

  • Reaction and Distillation: The reaction is carried out at a temperature of 80-120°C. The methanol formed during the reaction is continuously removed by distillation, often as an azeotrope with methyl methacrylate.

  • Work-up: After the reaction is complete (as determined by monitoring the depletion of allyl alcohol), the mixture is cooled. The catalyst may be removed by filtration.

  • Purification: The crude product is purified by vacuum distillation to separate the this compound from unreacted methyl methacrylate and the polymerization inhibitor.

This protocol is based on a process using a mixed organotin and organotitanium catalyst.[4]

  • Reactor Setup: A reactor equipped for reactive distillation is used.

  • Charging Reactants: Methyl methacrylate and allyl alcohol are charged into the reactor in a molar ratio of 1.5-2.5:1. A combined polymerization inhibitor (e.g., a mixture of a phenol and a quinone) is added.

  • Catalyst Addition: The mixed catalyst, consisting of an organic tin compound and an organic titanium compound, is added.

  • Reactive Distillation: The reaction mixture is heated, and the methanol produced is removed in real-time as an azeotrope with methyl methacrylate, driving the reaction to completion.

  • Purification: The reaction product is first subjected to reduced pressure distillation to remove excess methyl methacrylate. The catalyst and polymerization inhibitor are then removed to yield the final product.

Comparative Data

The following tables summarize quantitative data from various sources to allow for easy comparison of different synthetic approaches.

Table 1: Comparison of Catalytic Systems and Reaction Conditions

Catalyst SystemReactant Molar Ratio (MMA:Allyl Alcohol)Catalyst ConcentrationPolymerization InhibitorTemperature (°C)Yield (%)Purity (%)Reference
Zirconium Acetylacetonate1:2.5 to 1:5 (weight ratio)0.5 - 2 mmol per mole of allyl alcoholHydroquinone and Hydroquinone Monomethyl Ether80 - 120High> 99.9 (with < 0.02% allyl alcohol)[6][7]
Organic Tin & Organic Titanium1.5:1 to 2.5:10.5% - 5.0% of total raw material massPhenol/Quinone MixtureNot specifiedHighNot specified[4]
Sodium MethylateNot specifiedNot specifiedHydroquinoneNot specifiedNot specifiedNot specified[1][2]
Lithium HydroxideNot specified6 - 30 ppmHydroquinone monoethyl ether, etc.100 - 140HighNot specified[5]
p-Toluenesulfonic Acid~4:1Not specifiedQuinol130 - 140~76 (for n-butyl methacrylate)Not specified[8]

Table 2: Influence of Reactant Molar Ratio on Conversion

Molar Ratio (Methyl Methacrylate : n-Butanol)Time to 90% Conversion (hours)
1:1> 8
2:15
3:13.5
4:13

Note: Data for n-butyl methacrylate synthesis is presented as a proxy for the general trend in methacrylate transesterification. Adapted from a study on n-alkyl methacrylates.[8]

Conclusion

The transesterification of methyl methacrylate with allyl alcohol is a versatile and efficient method for the synthesis of this compound. The selection of an appropriate catalyst and the implementation of reactive distillation to remove the methanol byproduct are key to achieving high yields and purities. For applications requiring exceptionally low levels of impurities, such as residual allyl alcohol and water, the use of zirconium-based catalysts appears to be particularly advantageous. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and professionals to develop and optimize the synthesis of this compound for their specific needs.

References

A Comprehensive Technical Guide to the Physical Properties of Allyl Methacrylate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methacrylate (AMA) is a versatile monomer that possesses dual functionality due to the presence of both a methacrylate and an allyl group.[1][2][3][4] This unique structure allows for a two-stage curing process, making it a valuable component in the synthesis of polymers with tailored properties.[1][5] It is utilized in a variety of applications, including the production of dental materials, industrial coatings, optical polymers, and as a cross-linking agent to enhance the hardness and thermal resistance of resins.[2][4][6][7] A thorough understanding of its physical properties is crucial for its effective and safe use in research, development, and manufacturing. This guide provides an in-depth overview of the core physical characteristics of this compound monomer.

Core Physical Properties

The physical properties of this compound have been determined by various methods and are summarized below. It is important to note that minor variations in reported values can occur due to differences in measurement techniques and sample purity.

General and Molecular Properties
PropertyValueSource(s)
Chemical Formula C7H10O2[1][8]
Molecular Weight 126.15 g/mol [1][2][3][8][9][10]
Appearance Colorless, transparent liquid[1][6][9][10][11]
Odor Pungent, characteristic[9][10][11]
CAS Number 96-05-9[1][2][3]
Tabulated Physical Property Data

The following tables provide a consolidated summary of the key quantitative physical properties of this compound monomer.

Table 1: Thermal Properties

PropertyValueConditionsSource(s)
Boiling Point 141 - 150 °CAt 1013.25 mbar (standard pressure)[1][2][6][9][11]
59 - 61 °CAt 43 mmHg[2][3][4][8][12]
60 °CAt 43 Torr[13]
Melting Point -65 °C to -75 °C[1][2][4][6][7][8][10][12][13][14]
Flash Point 33.9 - 37.8 °C[1][6][7][9][10][11][14]

Table 2: Density and Optical Properties

PropertyValueConditionsSource(s)
Density 0.930 - 0.945 g/cm³At 20 °C[1][6][7][9][11][13]
0.938 g/mLAt 25 °C[2][3][4][8][12][15]
Refractive Index (nD) 1.436 - 1.437At 20 °C[2][3][4][6][7][8][9][12][13][14][15][16]

Table 3: Viscosity and Other Properties

PropertyValueConditionsSource(s)
Viscosity 0.72 - 12 mPa·sAt 20-25 °C[6][9][11]
Vapor Pressure 4.6 - 5.77 mmHgAt 20-25 °C[1][3][4][8][9][11][12][13][14][15]
Water Solubility 4 - 4.1 g/LAt 20 °C[4][13][15]
2200 mg/L[1][2][12]
Log Kow (Octanol-Water Partition Coefficient) 2.15At 25°C[1][2][4][12][15]

Experimental Protocols for Physical Property Determination

The following sections outline the standardized methodologies for determining the key physical properties of liquid monomers like this compound. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Boiling Point Determination (OECD 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The OECD Test Guideline 103 describes several methods for this determination.[17][18]

  • Ebulliometer Method: This method involves measuring the boiling point by observing the temperature at which the liquid and vapor phases are in equilibrium at a known pressure. An ebulliometer is a specialized apparatus designed for precise boiling point measurements.

  • Dynamic Method: In this method, the vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.[17]

  • Distillation Method: This involves distilling the substance and recording the temperature at which the liquid boils and condenses.[17]

  • Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermal analysis techniques can be used to determine the boiling point by detecting the endothermic transition associated with boiling.[17]

Density Determination (ASTM D4052)

The density of a liquid is its mass per unit volume. ASTM D4052 is a standard test method for determining the density and relative density of liquids using a digital density meter.[7]

  • Apparatus: A digital density meter capable of measuring the density of a liquid within the desired temperature range.

  • Procedure:

    • Calibrate the instrument with dry air and a certified reference standard (e.g., pure water).

    • Introduce a representative sample of this compound into the oscillating U-tube of the density meter.

    • Allow the temperature of the sample to equilibrate to the specified measurement temperature (e.g., 20°C or 25°C).

    • The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the density of the sample.

    • The density is then displayed by the instrument.

Viscosity Determination (Capillary Viscometer Method)

Viscosity is a measure of a fluid's resistance to flow. For low-viscosity monomers like this compound, a capillary viscometer is often used.

  • Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske type) and a constant temperature water bath.

  • Procedure:

    • A known volume of the this compound sample is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

    • The time taken for the liquid to flow between two marked points on the capillary is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

    • The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Refractive Index Determination (ASTM D1218)

The refractive index is a dimensionless number that describes how light propagates through a substance. ASTM D1218 is a standard test method for the refractive index of transparent liquids.[2][3][6][13]

  • Apparatus: A refractometer (e.g., an Abbe refractometer) with a light source, typically a sodium lamp (D-line).

  • Procedure:

    • Calibrate the refractometer using a standard reference material with a known refractive index.

    • Apply a small amount of the this compound sample to the prism of the refractometer.

    • Circulate water from a constant temperature bath through the prisms to maintain a constant temperature (e.g., 20°C).

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

    • Read the refractive index directly from the instrument's scale.

Water Solubility Determination (OECD 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. The OECD Test Guideline 105 outlines the flask method for substances with solubilities above 10 mg/L.[9][11][15][16][19]

  • Procedure:

    • An excess amount of this compound is added to a known volume of distilled water in a flask.

    • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24 hours).

    • The mixture is then allowed to stand to separate the undissolved monomer.

    • A sample of the aqueous phase is carefully removed, ensuring no undissolved droplets are included.

    • The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Vapor Pressure Determination (ASTM D2879)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. The isoteniscope method (ASTM D2879) is a standard procedure for determining the vapor pressure of liquids.[1]

  • Apparatus: An isoteniscope, which is a specialized glass apparatus, a pressure measuring device, and a constant temperature bath.

  • Procedure:

    • A sample of this compound is placed in the isoteniscope bulb.

    • The apparatus is evacuated to remove air.

    • The sample is heated to the desired temperature in the constant temperature bath.

    • The vapor pressure of the sample is balanced against a known pressure of an inert gas, and the pressure is measured.

    • This is repeated at several temperatures to establish the vapor pressure-temperature relationship.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a liquid monomer such as this compound.

G Workflow for Physical Property Characterization of this compound cluster_0 Sample Preparation and Purity Analysis cluster_1 Primary Physical Property Determination cluster_2 Secondary and Safety-Related Properties Sample Obtain this compound Sample Purity Determine Purity (e.g., via GC) Sample->Purity Density Density (ASTM D4052) Purity->Density Flash_Point Flash Point Purity->Flash_Point Viscosity Viscosity (Capillary Viscometer) Density->Viscosity Refractive_Index Refractive Index (ASTM D1218) Report Compile Technical Data Sheet Refractive_Index->Report Boiling_Point Boiling Point (OECD 103) Boiling_Point->Report Viscosity->Report Flash_Point->Report Vapor_Pressure Vapor Pressure (ASTM D2879) Vapor_Pressure->Report Water_Solubility Water Solubility (OECD 105) Water_Solubility->Report

Caption: Logical workflow for the characterization of this compound's physical properties.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound monomer, presenting quantitative data in a structured format and outlining the standard experimental protocols for their determination. The provided information is intended to be a valuable resource for researchers, scientists, and drug development professionals, facilitating the safe and effective use of this important monomer in various scientific and industrial applications. A clear understanding of these properties is fundamental for process design, quality control, and safety assessments.

References

Allyl Methacrylate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and applications of Allyl Methacrylate (AMA), with a focus on its role in polymer science and biomedical materials.

Core Chemical Identifiers and Properties

This compound is a versatile monomer utilized in the synthesis of polymers with applications ranging from industrial coatings to specialized biomedical materials. Its dual functionality, containing both a methacrylate and an allyl group, allows for complex polymer architectures.

IdentifierValueReference
CAS Number 96-05-9[1]
Molecular Formula C₇H₁₀O₂[1]
Molecular Weight 126.15 g/mol [1]
Physical and Chemical PropertiesValueReference
Appearance Clear, colorless liquid[2]
Odor Ester-like[2]
Density 0.93 g/cm³ (at 20°C)[2]
Boiling Point 144°C (at 1013.25 mbar)[2]
Melting Point -65°C[2]
Flash Point 37.0°C[2]
Water Solubility < 0.40% (at 20°C)[2]
Refractive Index 1.437 (at 20°C)[2]
Vapor Pressure 7.7 hPa (at 25°C)[3]
log Kow (Octanol-Water Partition Coefficient) 2.15[3]

Applications in Research and Development

This compound is a key monomer and crosslinking agent in the synthesis of polymers.[4] Its dual functionality, with both a highly reactive methacrylate group and a less reactive allyl group, allows for a two-stage crosslinking process.[1] This property is leveraged in various applications:

  • Dental Materials: AMA is used in the formulation of dental composites and prosthetics, contributing to their strength and durability.[4][5] Its use in dental resins can help reduce polymerization shrinkage and stress, which are significant drawbacks of conventional methacrylate monomers.[5][6]

  • Coatings and Adhesives: It enhances the durability, adhesive strength, and chemical resistance of coatings and adhesives.[4]

  • Polymer Synthesis: As a monomer, it is crucial in creating high-performance plastics and resins with improved mechanical and thermal properties.[4] It can be used to produce homo- and copolymers.[7]

  • Biomedical Applications: Polymers containing allyl functionalities are being explored for biomedical uses, including drug delivery.[8] The allyl groups can serve as points for further chemical modification.[9]

Metabolic and Toxicological Profile

Understanding the metabolic fate and toxicity of this compound is crucial for its application in biomedical and dental materials.

Metabolism

This compound is metabolized in the body, with one of the key pathways leading to the formation of acrolein.[10] This metabolic route is significant as it contributes to the depletion of glutathione, despite the low intrinsic chemical reactivity of this compound itself.[10] Detoxification primarily occurs through two main pathways:

  • Glutathione Conjugation: Acrylates and methacrylates can be detoxified by conjugation with glutathione, either through a Michael addition reaction or catalyzed by glutathione-S-transferase.[7][10]

  • Hydrolysis: Carboxylesterases can hydrolyze the ester bond, breaking down the molecule.[7][10]

Lower molecular weight esters like this compound are generally metabolized and eliminated rapidly, which reduces the likelihood of cumulative toxicity.[10]

AllylMethacrylate This compound Metabolism Metabolism AllylMethacrylate->Metabolism Detoxification Detoxification Pathways AllylMethacrylate->Detoxification Acrolein Acrolein Metabolism->Acrolein leads to GlutathioneDepletion Glutathione Depletion Acrolein->GlutathioneDepletion causes GlutathioneConjugation Glutathione Conjugation (Michael Addition / GST) Detoxification->GlutathioneConjugation Hydrolysis Hydrolysis (Carboxylesterases) Detoxification->Hydrolysis Elimination Elimination GlutathioneConjugation->Elimination Hydrolysis->Elimination

Metabolic pathway of this compound.
Toxicology Summary

EndpointResultSpeciesMethodReference
Acute Oral Toxicity (LD50) 470 mg/kg bwRatNot specified[3]
Acute Inhalation Toxicity (LC50) 1.56 mg/L (310 ppm) over 4 hoursRatWhole body exposure[3]
Skin Sensitization Not a sensitizerGuinea PigOECD TG 406[3]
Genotoxicity (in vitro) NegativeHuman lymphocytesChromosomal aberration test[3]
Developmental Toxicity NOAEL of 50 ppmRatInhalation (OECD TG 414)[3]

Experimental Protocols

Synthesis of this compound/Divinylbenzene Copolymers

This protocol describes the preparation of porous copolymers of this compound (AllMeth) and divinylbenzene (DVB) via suspension polymerization.[9][11]

1. Materials:

  • This compound (inhibitor removed)[9][11]

  • Divinylbenzene (DVB) (inhibitor removed)[9][11]

  • Benzoyl peroxide (initiator)[9][11]

  • Toluene (porogen)[9][11]

  • Octane (porogen)[9][11]

  • Sodium chloride[9]

  • Gohsenol GH23 (suspension stabilizer)[9]

  • Acetone[9]

2. Procedure:

  • Prepare the organic phase by mixing this compound, divinylbenzene, and a diluent mixture of toluene and octane (9:1 w/w).[9] The diluent should be 200 wt% with respect to the monomers.[9]

  • Add 0.5 wt% of benzoyl peroxide as the initiator to the organic phase.[9][11]

  • Prepare the aqueous phase consisting of a 2 wt% solution of sodium chloride containing 1.5 wt% (in respect to the organic phase) of Gohsenol GH23 as a suspension stabilizer.[9]

  • Suspend the organic phase in the aqueous phase.[9]

  • Carry out the polymerization with the following temperature program:

    • 60°C for 1 hour[9]

    • 70°C for 1 hour[9]

    • 85°C for 2 hours[9]

    • 95°C for 6 hours[9]

  • After polymerization is complete, wash the resulting polymer beads with hot water, then with water and acetone.[9]

  • Dry the polymer beads.[9]

Start Start: Prepare Reagents OrganicPhase Prepare Organic Phase: - this compound - Divinylbenzene - Toluene/Octane (9:1) - Benzoyl Peroxide (0.5 wt%) Start->OrganicPhase AqueousPhase Prepare Aqueous Phase: - Water - NaCl (2 wt%) - Gohsenol GH23 (1.5 wt%) Start->AqueousPhase Suspension Create Suspension: Mix Organic and Aqueous Phases OrganicPhase->Suspension AqueousPhase->Suspension Polymerization Polymerization (Temperature Program): 1. 60°C for 1h 2. 70°C for 1h 3. 85°C for 2h 4. 95°C for 6h Suspension->Polymerization Washing Wash Polymer Beads: - Hot Water - Water - Acetone Polymerization->Washing Drying Dry Polymer Beads Washing->Drying End End: Porous Copolymers Drying->End

Workflow for copolymer synthesis.
Developmental Toxicity Study via Inhalation

This protocol outlines a developmental toxicity study of this compound in rats, conducted according to OECD TG 414.[3][12][13]

1. Animals:

  • Pregnant Sprague-Dawley rats (19-25 per group).[3][13]

2. Exposure:

  • Expose the rats to this compound vapor via whole-body inhalation for 6 hours per day.[3][12][13]

  • The exposure period is during gestation days 6 to 20.[3][12][13]

  • Dose groups: 0 (control), 12, 25, 50, and 100 ppm.[3][12][13]

3. Monitored Parameters:

  • Maternal toxicity: Monitor for signs of toxicity and changes in weight gain.[3][12]

  • Developmental toxicity endpoints:

    • Number of implantation sites[3]

    • Number of live fetuses[3]

    • Fetal body weight[3][13]

    • Presence of fetal malformations[13]

4. Results Interpretation:

  • A No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity was established at 50 ppm, based on decreased fetal body weight at higher concentrations.[3] No compound-induced teratogenic effects were observed.[3]

References

Spectroscopic Characterization of Allyl Methacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for allyl methacrylate, a key monomer in polymer synthesis and material science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure

To provide a clear reference for the interpretation of the spectroscopic data, the chemical structure of this compound is presented below. The diagram highlights the distinct functional groups: the methacrylate and the allyl moieties, each contributing characteristic signals in the various spectra.

Figure 1: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound exhibits characteristic signals for both the methacrylate and allyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.10s1H=CH₂ (methacrylate)
~5.95m1H-CH= (allyl)
~5.52s1H=CH₂ (methacrylate)
~5.33dd1H=CH₂ (allyl, trans)
~5.22dd1H=CH₂ (allyl, cis)
~4.58d2H-O-CH₂-
~1.95s3H-CH₃

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
166.8C=O (ester)
136.2C= (methacrylate)
132.5-CH= (allyl)
125.7=CH₂ (methacrylate)
118.1=CH₂ (allyl)
65.2-O-CH₂-
18.3-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3100Medium=C-H stretch (alkene)
~2932MediumC-H stretch (alkane)
~1724Strong, SharpC=O stretch (ester)[1]
~1648WeakC=C stretch (alkene)[1]
~1160StrongC-O stretch (ester)
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI). The molecular ion peak is observed at m/z = 126.[2]

m/zRelative Intensity (%)Assignment
126~10[M]⁺ (Molecular Ion)
111~10.5[M - CH₃]⁺
81~17.2[M - OCH₂CH=CH₂]⁺
69100[M - C₃H₅O]⁺ (Base Peak)
41~97.3[C₃H₅]⁺ (Allyl Cation)
39~27.5[C₃H₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy
  • Sample Preparation : For a standard 5 mm NMR tube, dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[3] Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumentation : Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Data Acquisition :

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.[4]

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy
  • Sample Preparation : As this compound is a liquid, it can be analyzed directly as a neat liquid.[5]

    • Transmission Method : Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[6]

    • Attenuated Total Reflectance (ATR) : Place a drop of the liquid directly onto the ATR crystal.[5] This is often a simpler and faster method.

  • Instrumentation : Use a standard Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Acquire a background spectrum of the clean, empty salt plates or ATR crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

    • Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing : Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation : For analysis by gas chromatography-mass spectrometry (GC-MS), dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be in the range of 10-100 µg/mL.

  • Instrumentation : Use a GC-MS system equipped with an electron ionization (EI) source.

  • Data Acquisition :

    • Inject the sample into the GC, where it is vaporized and separated on a capillary column.

    • The separated components elute from the GC and enter the mass spectrometer.

    • Acquire mass spectra across a suitable mass range (e.g., m/z 35-300).

  • Data Processing :

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum for this peak to identify the molecular ion and major fragment ions.

Experimental Workflow

The logical flow for the spectroscopic analysis of this compound, from sample handling to final data interpretation, is illustrated in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl₃ Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film/ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Proc_NMR FT, Phasing, Calibration, Integration Acq_NMR->Proc_NMR Proc_IR Background Correction, Peak Identification Acq_IR->Proc_IR Proc_MS TIC Analysis, Fragmentation Pattern Acq_MS->Proc_MS Interp Structural Confirmation & Data Reporting Proc_NMR->Interp Proc_IR->Interp Proc_MS->Interp

Figure 2: Generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Differential Reactivity of Methacrylic and Allylic Double Bonds in Allyl Methacrylate (AMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allyl methacrylate (AMA) is a bifunctional monomer containing both a highly reactive methacrylic double bond and a less reactive allylic double bond. This disparity in reactivity is the cornerstone of its utility in polymer science, enabling the synthesis of polymers with pendant allyl groups that can be leveraged for subsequent crosslinking or functionalization. This guide provides a comprehensive overview of the reactivity differences, supported by quantitative data, detailed experimental protocols for polymerization and analysis, and mechanistic diagrams to elucidate the underlying chemical processes. This information is particularly relevant for the development of novel biomaterials, drug delivery systems, and controlled-release matrices where the unique properties of AMA-based polymers can be harnessed.

Introduction

The field of drug delivery and advanced biomaterials continually seeks polymers with tunable properties, such as controlled crosslinking density, degradability, and the capacity for post-polymerization modification. This compound (AMA) has emerged as a monomer of significant interest due to its dual functionality. It possesses a methacrylic group, known for its high reactivity in free-radical polymerization, and an allyl group, which exhibits considerably lower reactivity.

This differential reactivity allows for a two-stage polymerization process. Initially, polymerization of the methacrylic group leads to the formation of linear or lightly branched polymers with pendant allyl groups. These pendant groups can then be reacted in a subsequent step, such as thermal or photochemical curing, to form a crosslinked network. This ability to decouple the initial polymerization from the final crosslinking provides a high degree of control over the material's properties, which is crucial for applications in drug delivery where factors like swelling behavior, drug release kinetics, and mechanical integrity are paramount.

This technical guide will delve into the core principles governing the reactivity of the methacrylic and allylic double bonds in AMA, providing the necessary data and methodologies for researchers to effectively utilize this versatile monomer in their work.

Comparative Reactivity of Methacrylic and Allylic Double Bonds

The significant difference in reactivity between the methacrylic and allylic double bonds in AMA is a well-documented phenomenon, primarily in the context of free-radical polymerization. The methacrylic group's double bond is activated by the adjacent ester group, making it highly susceptible to radical attack and subsequent propagation. In contrast, the allylic double bond is less reactive and its primary role during the initial phases of polymerization is often as a site for chain transfer reactions, which can lead to branching.

Quantitative Analysis of Reactivity

The disparity in reactivity is starkly illustrated by the fact that under typical free-radical polymerization conditions, the reaction proceeds predominantly through the methacrylic double bond. Studies have shown that even after the polymerization of the methacrylic groups is complete, a very high percentage of the allyl groups remain unreacted and are present as pendant side chains on the polymer backbone.

ParameterObservationSignificance for Researchers
Pendant Allyl Group Retention Approximately 98-99% of allyl side groups remain as pendant groups after the completion of polymerization[1][2].This high retention allows for the reliable synthesis of functional polymers where the allyl groups are available for subsequent crosslinking or modification.
Reactivity in Copolymerization In copolymerization with monomers like methyl methacrylate (MMA), the reactivity ratios indicate a strong preference for the polymerization of the methacrylic groups of both AMA and MMA over the allyl group of AMA.This allows for the incorporation of AMA into copolymers to introduce pendant functionality without significant disruption of the primary chain growth.
Relative Radical Addition Rates While not a direct measure for AMA, studies on analogous systems, such as thiol-ene reactions, show that the rate of thiyl radical addition to a methacrylate double bond is significantly faster (approximately 5 times) than to an allyl ether double bond.This provides a quantitative insight into the electronic differences that drive the preferential reaction of the methacrylate group.

Polymerization Mechanisms and Experimental Workflows

The polymerization of AMA can be visualized as a process that can be controlled to favor either the formation of linear polymers with pendant allyl groups or a crosslinked network.

Reaction Mechanism

The following diagram illustrates the free-radical polymerization of AMA, highlighting the preferential reaction of the methacrylic double bond and the potential for subsequent crosslinking.

AMA_Polymerization cluster_initiation Initiation cluster_propagation Propagation & Crosslinking Initiator Initiator Radical R• Initiator->Radical Δ or hν AMA_Monomer This compound (AMA) Radical->AMA_Monomer Attack on Methacrylic C=C Linear_Polymer Linear Poly(AMA) with Pendant Allyl Groups AMA_Monomer->Linear_Polymer Chain Growth Crosslinked_Polymer Crosslinked Poly(AMA) Network Linear_Polymer->Crosslinked_Polymer Attack on Pendant Allyl C=C (Higher Conversion/ Curing)

Figure 1: Polymerization of AMA.
Experimental Workflow

A typical workflow for the synthesis and characterization of poly(this compound) (PAMA) is outlined below. This process is designed to favor the formation of a linear polymer with pendant allyl groups, which can then be isolated and characterized before any subsequent crosslinking.

Experimental_Workflow Start Start Monomer_Prep Prepare AMA Solution (with solvent and initiator) Start->Monomer_Prep Polymerization Conduct Polymerization (e.g., 60°C, under N2) Monomer_Prep->Polymerization Isolation Precipitate and Isolate Polymer Polymerization->Isolation Drying Dry Polymer (Vacuum Oven) Isolation->Drying Characterization Characterize PAMA Drying->Characterization FTIR FT-IR Spectroscopy Characterization->FTIR Confirm functional groups NMR NMR Spectroscopy Characterization->NMR Quantify pendant allyl groups GPC Gel Permeation Chromatography Characterization->GPC Determine molecular weight and dispersity End End FTIR->End NMR->End GPC->End

Figure 2: PAMA Synthesis Workflow.

Experimental Protocols

The following protocols provide a starting point for the synthesis and analysis of PAMA. It is recommended to consult the original literature and adapt these methods as needed for specific research goals.

Free-Radical Polymerization of AMA

Objective: To synthesize a soluble, linear poly(this compound) with pendant allyl groups.

Materials:

  • This compound (AMA), inhibitor removed

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO) as initiator

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or carbon tetrachloride)

  • Methanol (for precipitation)

  • Schlenk flask or equivalent reaction vessel

  • Nitrogen or Argon source for inert atmosphere

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Prepare a solution of AMA in the chosen solvent in the reaction vessel. A typical monomer concentration is in the range of 1-2 M.

  • Add the desired amount of initiator. The initiator concentration will influence the molecular weight of the resulting polymer and the polymerization rate. A typical range is 0.1-1.0 mol% with respect to the monomer.

  • De-gas the solution by bubbling with an inert gas (N2 or Ar) for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • While maintaining a positive pressure of the inert gas, heat the reaction mixture to the desired temperature (e.g., 60-70°C for AIBN, 75-85°C for BPO) with constant stirring.

  • Allow the polymerization to proceed for the desired time. The reaction time will depend on the target conversion and can range from a few hours to 24 hours. It is advisable to take aliquots at different time points to monitor the conversion.

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization of PAMA

Objective: To confirm the chemical structure of the synthesized PAMA and quantify the retention of pendant allyl groups.

4.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the polymer on a salt plate (e.g., KBr) or obtain a spectrum using an ATR-FTIR spectrometer.

  • Expected Peaks:

    • C=O stretch (ester): ~1730 cm⁻¹

    • C=C stretch (methacrylate backbone): This will be absent or significantly diminished in the polymer.

    • C=C stretch (pendant allyl): A weak band around 1645 cm⁻¹ confirms the presence of the unreacted allyl groups.

    • C-H out-of-plane bending (pendant allyl): Bands around 910 and 990 cm⁻¹ are characteristic of the vinyl group in the allyl moiety.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis:

    • The proton signals corresponding to the allyl group (typically in the 4.5-6.0 ppm range) should be clearly visible.

    • The signals from the methacrylic double bond (around 5.5 and 6.1 ppm in the monomer) will be absent in the polymer.

    • By integrating the signals of the pendant allyl protons against the signals of the polymer backbone protons, it is possible to quantify the percentage of unreacted allyl groups, which should be close to 100% for a carefully controlled polymerization.

Applications in Drug Development

The unique chemical structure of PAMA and its copolymers makes them highly suitable for a range of applications in drug development:

  • Drug-Eluting Coatings: The ability to form a crosslinked network after an initial polymerization makes AMA-based polymers excellent candidates for coatings on medical devices, where a drug can be loaded into the polymer matrix and then released in a controlled manner.

  • Hydrogel Formation: The pendant allyl groups can be used to form hydrogels through various crosslinking chemistries, including thiol-ene click reactions. These hydrogels can be designed to be responsive to environmental stimuli (e.g., pH, temperature), making them ideal for targeted drug delivery.

  • Bioconjugation: The pendant allyl groups serve as convenient handles for the covalent attachment of biomolecules, such as peptides, proteins, or targeting ligands, to enhance the specificity and efficacy of a drug delivery system.

Conclusion

The differential reactivity of the methacrylic and allylic double bonds in this compound is a key feature that enables the design and synthesis of advanced polymers for a variety of applications, particularly in the field of drug development. By understanding and controlling the polymerization of AMA, researchers can create materials with tailored properties, including the ability to form crosslinked networks with high precision. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for the exploration of AMA-based polymers in the pursuit of novel and effective therapeutic solutions.

References

An In-depth Technical Guide to the Health and Safety of Allyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety considerations for the handling, storage, and disposal of allyl methacrylate (AMA). It is intended to serve as a technical resource for laboratory personnel and professionals in scientific research and development.

Physicochemical and Hazard Identification

This compound (CAS No. 96-05-9) is a colorless, pungent liquid utilized as a cross-linking agent, co-monomer, and chemical intermediate in the synthesis of polymers.[1][2] Its dual allylic and methacrylic functionalities allow it to improve properties such as hardness, heat resistance, and adhesion in resins.[1][3] However, it is also a hazardous and flammable substance that presents significant health and environmental risks if not handled properly.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₇H₁₀O₂[4][5]
Molecular Weight 126.15 g/mol [2][5]
Appearance Clear, colorless liquid[6][7][8]
Odor Pungent, characteristic[4][9]
Boiling Point 141-150 °C[5][6]
Melting Point -75 °C to -65 °C[6][7]
Flash Point 33.9 °C - 37.8 °C (Closed Cup)[5][9][10]
Density 0.93 - 0.94 g/cm³ at 20-25 °C[5][7][9]
Vapor Pressure 7.7 hPa (5.77 mmHg) at 25 °C[6]
Water Solubility 2200 mg/L[6]
log Kow (Octanol-Water Partition) 2.15[6]

Toxicological Data and Health Hazards

This compound is classified as acutely toxic via oral, dermal, and inhalation routes.[11][12] It is a skin and eye irritant and poses a risk of developmental toxicity.[6][11]

Acute and Chronic Toxicity

The primary health hazards are associated with its high acute toxicity. It is fatal if inhaled, toxic in contact with skin, and harmful if swallowed.[10][11][12] Repeated exposure can lead to significant health hazards through skin absorption.[11]

EndpointSpeciesRouteValueReference(s)
LD₅₀ RatOral470 mg/kg[6]
LD₅₀ RabbitDermal210 - 467 mg/kg[6][13]
LC₅₀ (4-hour) RatInhalation (vapor)1.47 - 1.56 mg/L (310 ppm)[6]
Skin Irritation RabbitDermalCauses skin irritation[6][11]
Eye Irritation RabbitOcularCauses serious eye irritation[6][11]
Skin Sensitization Guinea PigDermalNot a sensitizer (OECD TG 406)[6][14]
Developmental Toxicity NOAEL RatInhalation50 ppm (0.262 mg/L/day)[6][15]

Note: While a guinea pig study found this compound not to be a sensitizer, most methacrylate esters are considered to have the potential to cause skin sensitization (contact allergic dermatitis) in humans.[14][16][17]

Environmental Hazards

This compound is classified as very toxic to aquatic life, with potential for long-lasting effects.[11][12][18] It should not be released into the environment, and spills must be contained to prevent entry into drains and public waters.[11][18]

EndpointSpeciesDurationValueReference(s)
LC₅₀ Pimephales promelas (fathead minnow)96 hours0.90 - 1.1 mg/L[11][18]
EC₅₀ Daphnia magna (Water flea)48 hours2.4 mg/L[18]
Biodegradability Aerobic28 days67.3% (Readily biodegradable)[18]

Fire and Explosion Hazard Data

This compound is a flammable liquid and vapor.[11] Its vapors are heavier than air and can form explosive mixtures with air, which may travel to an ignition source and flash back.[10][19]

Hazard ParameterValue / CommentReference(s)
Flash Point 33.9 °C - 37.8 °C[5][9][10]
Explosion Hazard May form flammable/explosive vapor-air mixture.[10][11]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂)[10]
Suitable Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, carbon dioxide.[11][18]
Firefighting Instructions Wear self-contained breathing apparatus (SCBA). Use water spray to cool exposed containers.[11][18]

Experimental Protocols

Protocol for Skin Sensitization Assessment (OECD TG 406)

The skin sensitization potential of this compound was evaluated using a method consistent with the OECD Test Guideline 406, the Guinea Pig Maximization Test (GPMT).[6][14]

  • Induction Phase:

    • Day 0: Three pairs of intradermal injections are administered to the shoulder region of the test animals (Hartley albino guinea pigs). These include the test substance in an appropriate vehicle, Freund's Complete Adjuvant (FCA), and the test substance emulsified in FCA.

    • Day 7: The injection site is pre-treated with sodium lauryl sulfate. A filter paper patch saturated with the test substance is applied to the site and secured with an occlusive dressing for 48 hours.

  • Challenge Phase:

    • Day 21: A patch containing a non-irritating concentration of the test substance is applied to a naive site on the flank of both test and control animals for 24 hours.

  • Observation and Scoring:

    • The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.

    • The incidence and severity of the skin reactions in the test group are compared to the control group to determine if sensitization has occurred. In the cited study, this compound was not found to be a sensitizer under these conditions.[14]

Protocol for Developmental Toxicity Study (OECD TG 414)

Developmental toxicity via inhalation was assessed in a study consistent with OECD Test Guideline 414.[6][15]

  • Animal Model: Pregnant Sprague-Dawley rats are used.

  • Exposure Period: Animals are exposed via whole-body inhalation for 6 hours per day during gestation days 6 through 20.

  • Dose Groups: Multiple concentration groups (e.g., 0, 12, 25, 50, and 100 ppm) are used to establish a dose-response relationship.[15]

  • Maternal Assessment: Maternal body weight, food consumption, and clinical signs of toxicity are monitored throughout the study.

  • Fetal Assessment: On gestation day 21, dams are euthanized, and the uterus is examined. The number of implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

  • Endpoint Analysis: The study on this compound found no teratogenic effects but did identify a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity of 50 ppm, based on decreased fetal body weight at higher concentrations.[6][15]

Safe Handling and Storage

Hierarchy of Controls

To minimize exposure, a hierarchy of controls must be implemented. This prioritizes the most effective control measures.

cluster_0 Hierarchy of Controls for this compound A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Chemical Fume Hood, Ventilation) A->B C Administrative Controls (e.g., SOPs, Training, Signage) B->C D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Respirator) (Least Effective) C->D

Caption: Logical flow of control measure priority.

Engineering Controls
  • Work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][11]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[10][11]

  • Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of potential exposure.[11]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves such as neoprene or nitrile rubber.[11]

  • Eye Protection: Use chemical safety goggles. Contact lenses should not be worn.[11]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[11]

  • Respiratory Protection: If ventilation is inadequate or for emergency situations, use a NIOSH-certified respirator with an organic vapor (black) cartridge.[11]

Storage Conditions
  • Store in a cool, dark, dry, and well-ventilated area, away from heat, sparks, and open flames.[7][11][18]

  • Keep containers tightly closed and properly sealed.[11][18] Recommended storage temperature is below 25°C.[11]

  • Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[11][18]

  • Store away from incompatible materials, particularly oxidizing agents.[11]

  • Be aware that the material is sensitive to light and may polymerize if heated or exposed to UV light, especially in the presence of radical initiators.[11]

Emergency Procedures

First Aid Measures

Immediate medical attention is required for all routes of exposure.[4][11]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[4][11][18]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][19]

Accidental Release Measures

A clear workflow should be followed in the event of a spill.

A Spill Detected B Alert personnel and Evacuate immediate area A->B C Remove all ignition sources B->C D Don appropriate PPE (Respirator, gloves, goggles, protective clothing) C->D E Contain spill with inert absorbent material (e.g., dry sand, earth) D->E F Use non-sparking tools to collect absorbed material E->F G Place waste in a sealed, labeled hazardous waste container F->G H Decontaminate spill area G->H I Dispose of waste according to local/national regulations H->I J Report the incident I->J

Caption: Workflow for handling an this compound spill.

Disposal Considerations

  • Waste material is classified as hazardous and must be disposed of accordingly.[4]

  • Offer surplus and non-recyclable solutions to a licensed professional waste disposal company.[18]

  • A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[18]

  • Empty containers retain product residue (liquid and vapor) and can be dangerous. They should be treated as hazardous waste and disposed of through a licensed facility.[4][11]

References

Solubility of Allyl Methacrylate in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of allyl methacrylate in common organic solvents. This compound is a versatile monomer utilized in the synthesis of polymers with applications ranging from dental materials to industrial coatings. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. While quantitative solubility data is not extensively available in public literature, this guide synthesizes qualitative information and theoretical predictions to inform laboratory practices. Furthermore, a detailed experimental protocol for the precise determination of this compound solubility is provided.

Qualitative and Theoretical Solubility Data

This compound is widely reported to be miscible with most common organic solvents.[1][2] This high solubility is attributed to its molecular structure, which includes both a relatively nonpolar allyl group and a more polar methacrylate ester group, allowing for favorable interactions with a range of solvents. However, one source has anomalously reported it as insoluble in common organic solvents.[3][4]

To provide a more nuanced understanding of its solubility profile, the following table includes qualitative solubility information and Hansen Solubility Parameters (HSP). The HSP theory posits that "like dissolves like," and substances with similar HSP values are more likely to be miscible. The three Hansen parameters—δD (dispersion), δP (polar), and δH (hydrogen bonding)—quantify the different types of intermolecular forces.[5][6] A smaller "Hansen Distance" (Ra) between the monomer and a solvent indicates a higher likelihood of solubility.

SolventQualitative SolubilityHansen Solubility Parameters (MPa½)Hansen Distance (Ra) from this compound
This compound -δD: 15.2, δP: 4.1, δH: 7.5 [6]-
EthanolSoluble[7]δD: 15.8, δP: 8.8, δH: 19.412.8
AcetoneSoluble[7]δD: 15.5, δP: 10.4, δH: 7.0[5]6.3
Tetrahydrofuran (THF)Miscible (Expected)δD: 16.8, δP: 5.7, δH: 8.02.0
TolueneMiscible (Expected)δD: 18.2, δP: 1.4, δH: 2.06.5
ChloroformMiscible (Expected)δD: 17.8, δP: 3.1, δH: 5.73.4
Dimethyl Sulfoxide (DMSO)Miscible (Expected)δD: 18.4, δP: 16.4, δH: 10.212.8
n-HexaneImmiscible (Expected)δD: 14.9, δP: 0.0, δH: 0.08.5

Note: The qualitative solubility is based on general statements from various sources. "Miscible (Expected)" indicates a high likelihood of miscibility based on the similarity of Hansen Solubility Parameters, although not explicitly stated in the search results.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (inhibitor-free, if desired)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps and PTFE septa

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Micropipettes

  • Gas chromatograph (GC) with a suitable column and flame ionization detector (FID), or a High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Volumetric flasks

  • Syringes and syringe filters (PTFE, 0.22 µm)

Procedure:

  • Preparation of Stock Standards:

    • Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for the analytical instrument (GC or HPLC).

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed glass vial.

    • Record the exact mass of the added this compound.

    • Add a known volume or mass of the organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated, with undissolved this compound remaining at the bottom of the vial.

  • Sample Analysis:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solute to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using the calibrated GC or HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Safety Precautions: this compound is a flammable liquid and an irritant. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Visualizations

The following diagrams illustrate the theoretical relationship governing solubility and a typical workflow for its experimental determination.

G Solubility Prediction Workflow cluster_inputs Inputs cluster_process Process cluster_output Prediction Solute This compound HSP: δD, δP, δH Calculate Calculate Hansen Distance (Ra) Ra = sqrt(4(δD₁-δD₂)² + (δP₁-δP₂)² + (δH₁-δH₂)²) Solute->Calculate Solvent Organic Solvent HSP: δD, δP, δH Solvent->Calculate Prediction Solubility Prediction (Smaller Ra ≈ Higher Solubility) Calculate->Prediction

Caption: Predictive workflow for this compound solubility based on Hansen Solubility Parameters.

G Experimental Solubility Determination Workflow A Prepare Supersaturated Solution (Excess this compound in Solvent) B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Sample and Filter Supernatant B->C D Analyze Sample Concentration (GC or HPLC) C->D E Calculate Solubility D->E

Caption: Step-by-step workflow for the experimental determination of solubility.

References

Commercial Production of Allyl Methacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl methacrylate (AMA) is a versatile monomer with dual allylic and methacrylic functionalities, making it a valuable component in the synthesis of polymers for a wide range of applications, including dental materials, coatings, and silane coupling agents. This technical guide provides an in-depth overview of the core commercial production methods for this compound, focusing on transesterification and direct esterification routes. Detailed experimental protocols, quantitative data, and process diagrams are presented to offer a comprehensive resource for researchers and professionals in chemical synthesis and drug development.

Introduction

The industrial synthesis of this compound primarily relies on two key chemical reactions: the transesterification of a methacrylate ester (commonly methyl methacrylate) with allyl alcohol, and the direct esterification of methacrylic acid with allyl alcohol. The choice of production route often depends on factors such as raw material availability, cost, and desired product purity. Both methods are equilibrium-limited reactions, necessitating specific strategies to drive the reaction toward the formation of the desired product.

Primary Commercial Production Routes

Transesterification of Methyl Methacrylate with Allyl Alcohol

Transesterification is a widely employed industrial method for producing this compound. This process involves the reaction of methyl methacrylate (MMA) with allyl alcohol in the presence of a catalyst. The reaction is driven to completion by the continuous removal of the methanol byproduct, often through reactive distillation.

A variety of catalysts can be used to facilitate this reaction, with zirconium acetylacetonate being a notable example that allows for high purity product formation. Other catalysts include lithium compounds. To prevent polymerization of the monomer during synthesis, inhibitors such as hydroquinone or its methyl ether (MEHQ) are typically added to the reaction mixture.

Direct Esterification of Methacrylic Acid with Allyl Alcohol

Direct esterification involves the reaction of methacrylic acid (MAA) with allyl alcohol, typically catalyzed by a strong acid such as p-toluenesulfonic acid (p-TSA) or sulfuric acid. This is also an equilibrium reaction where water is formed as a byproduct. To achieve high yields, the water is continuously removed from the reaction mixture, usually by azeotropic distillation. As with transesterification, polymerization inhibitors are essential to prevent the loss of product.

Quantitative Data Summary

The following tables summarize key quantitative data for the commercial production of this compound via transesterification and direct esterification.

Table 1: Transesterification of Methyl Methacrylate with Allyl Alcohol

ParameterValueReference
Reactants Methyl Methacrylate, Allyl Alcohol
Catalyst Zirconium Acetylacetonate
Lithium Compounds
Catalyst Loading 0.5 - 2 mmol per mole of allyl alcohol (Zirconium Acetylacetonate)
Reactant Molar Ratio 1.5 - 2.5 : 1 (Methyl Methacrylate : Allyl Alcohol)
Reaction Temperature 80 - 130 °C
Reaction Pressure 500 - 1300 mbar
Process Technology Reactive Distillation
Yield High (Specific percentages are proprietary but generally high)
Purity > 99.5%

Table 2: Direct Esterification of Methacrylic Acid with Allyl Alcohol

ParameterValueReference
Reactants Methacrylic Acid, Allyl Alcohol
Catalyst p-Toluenesulfonic Acid (p-TSA), Sulfuric Acid
Catalyst Loading 0.1 - 10 wt% of total reactants
Reactant Molar Ratio Approx. 1:1 (Methacrylic Acid : Allyl Alcohol)
Reaction Temperature 70 - 125 °C
Process Technology Azeotropic Distillation (water removal)
Yield 90 - 92%
Purity 98 - 99%

Experimental Protocols

Protocol for Transesterification using Zirconium Acetylacetonate

Objective: To synthesize this compound via transesterification of methyl methacrylate with allyl alcohol, catalyzed by zirconium acetylacetonate, using a reactive distillation setup.

Materials:

  • Methyl Methacrylate (MMA)

  • Allyl Alcohol

  • Zirconium Acetylacetonate

  • Hydroquinone (or other suitable polymerization inhibitor)

  • Reactor equipped with a distillation column, condenser, and receiver

  • Heating mantle and temperature controller

  • Vacuum pump and pressure controller

Procedure:

  • Reactor Setup: A multi-necked flask is fitted with a packed distillation column, a condenser, a reflux divider, and a dropping funnel. The flask is placed in a heating mantle.

  • Charging Reactants: The reactor is charged with allyl alcohol and methyl methacrylate in a molar ratio of 1:2.5. A polymerization inhibitor (e.g., hydroquinone at 0.1-0.5% of the total reactant mass) is added.

  • Catalyst Addition: Zirconium acetylacetonate is added to the reaction mixture at a concentration of approximately 1 mmol per mole of allyl alcohol.

  • Reaction Initiation: The mixture is heated to boiling (approximately 95-100°C) under controlled pressure (e.g., 1000 mbar).

  • Reactive Distillation: As the reaction proceeds, methanol is formed as a byproduct. An azeotrope of methanol and methyl methacrylate is distilled off and collected in the receiver. The removal of methanol drives the equilibrium towards the formation of this compound. The temperature at the top of the column is monitored.

  • Reaction Progression: The reaction temperature is gradually increased to 105-115°C towards the end of the reaction to ensure maximum conversion of allyl alcohol.

  • Reaction Completion and Workup: The reaction is considered complete when no more methanol is distilled over. The crude product in the reactor, consisting of this compound and excess methyl methacrylate, is then cooled.

  • Purification: The excess methyl methacrylate is removed by vacuum distillation. The remaining crude this compound is then purified by fractional vacuum distillation to achieve high purity (>99.5%). The final product should be stored with a polymerization inhibitor.

Protocol for Direct Esterification using p-Toluenesulfonic Acid

Objective: To synthesize this compound via direct esterification of methacrylic acid with allyl alcohol, catalyzed by p-toluenesulfonic acid, with azeotropic water removal.

Materials:

  • Methacrylic Acid (MAA)

  • Allyl Alcohol

  • p-Toluenesulfonic Acid (p-TSA)

  • Toluene (or another suitable azeotroping agent)

  • Hydroquinone (or other suitable polymerization inhibitor)

  • Reactor equipped with a Dean-Stark trap, condenser, and mechanical stirrer

  • Heating mantle and temperature controller

  • Sodium bicarbonate solution (for neutralization)

  • Magnesium sulfate (for drying)

Procedure:

  • Reactor Setup: A round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a thermometer. The flask is placed in a heating mantle.

  • Charging Reactants: The flask is charged with methacrylic acid, allyl alcohol (in a near equimolar ratio), toluene (as the azeotroping agent), and a polymerization inhibitor (e.g., hydroquinone).

  • Catalyst Addition: p-Toluenesulfonic acid is added to the mixture (approximately 1-2 wt% of the total reactants).

  • Reaction Initiation: The mixture is heated to reflux. The water produced during the esterification reaction is collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring Reaction: The reaction progress is monitored by measuring the amount of water collected in the Dean-Stark trap.

  • Reaction Completion and Workup: Once the theoretical amount of water has been collected, the reaction is considered complete. The reaction mixture is cooled to room temperature.

  • Neutralization and Washing: The cooled mixture is washed with a dilute solution of sodium bicarbonate to neutralize the p-toluenesulfonic acid catalyst, followed by washing with water to remove any remaining salts.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate and then filtered. The toluene is removed by distillation.

  • Purification: The crude this compound is purified by vacuum distillation to yield the final product. The purified product should be stored with a polymerization inhibitor.

Process Diagrams

Signaling Pathways and Logical Relationships

Transesterification_Pathway MMA Methyl Methacrylate Intermediate Tetrahedral Intermediate MMA->Intermediate Allyl_OH Allyl Alcohol Allyl_OH->Intermediate Catalyst_Zr Zirconium Acetylacetonate Catalyst Catalyst_Zr->Intermediate AMA This compound Intermediate->AMA Methanol Methanol (byproduct) Intermediate->Methanol Removal Removal by Distillation Methanol->Removal

Caption: Transesterification pathway for this compound synthesis.

Direct_Esterification_Pathway MAA Methacrylic Acid Protonated_MAA Protonated Methacrylic Acid MAA->Protonated_MAA Allyl_OH Allyl Alcohol Intermediate Tetrahedral Intermediate Allyl_OH->Intermediate nucleophilic attack Catalyst_pTSA p-TSA Catalyst (H+) Catalyst_pTSA->Protonated_MAA protonation Protonated_MAA->Intermediate AMA This compound Intermediate->AMA Water Water (byproduct) Intermediate->Water Removal Azeotropic Removal Water->Removal

Caption: Direct esterification pathway for this compound synthesis.

Experimental Workflows

Transesterification_Workflow Start Start Charge_Reactants Charge Reactor: MMA, Allyl Alcohol, Inhibitor Start->Charge_Reactants Add_Catalyst Add Zirconium Acetylacetonate Charge_Reactants->Add_Catalyst Heat Heat to Boiling (95-100°C) Add_Catalyst->Heat Reactive_Distillation Reactive Distillation: Remove Methanol/MMA Azeotrope Heat->Reactive_Distillation Increase_Temp Increase Temperature (105-115°C) Reactive_Distillation->Increase_Temp Cool Cool Reaction Mixture Increase_Temp->Cool Purify Purification: Vacuum Distillation Cool->Purify End End: Pure this compound Purify->End

Caption: Experimental workflow for transesterification synthesis.

Direct_Esterification_Workflow Start Start Charge_Reactants Charge Reactor: MAA, Allyl Alcohol, Toluene, Inhibitor Start->Charge_Reactants Add_Catalyst Add p-TSA Charge_Reactants->Add_Catalyst Heat_Reflux Heat to Reflux Add_Catalyst->Heat_Reflux Azeotropic_Removal Azeotropic Water Removal (Dean-Stark) Heat_Reflux->Azeotropic_Removal Cool Cool Reaction Mixture Azeotropic_Removal->Cool Neutralize_Wash Neutralize with NaHCO3 & Wash with Water Cool->Neutralize_Wash Dry_Filter Dry with MgSO4 & Filter Neutralize_Wash->Dry_Filter Remove_Solvent Remove Toluene (Distillation) Dry_Filter->Remove_Solvent Purify Purification: Vacuum Distillation Remove_Solvent->Purify End End: Pure this compound Purify->End

Caption: Experimental workflow for direct esterification synthesis.

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of Allyl Methacrylate using AIBN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methacrylate (AMA) is a versatile monomer featuring two distinct polymerizable groups: a highly reactive methacrylate group and a less reactive allyl group. This dual functionality makes poly(this compound) (PAMA) an attractive polymer for various applications, including the development of drug delivery systems, hydrogels, and crosslinked materials. The free radical polymerization of AMA initiated by azobisisobutyronitrile (AIBN) is a common method for synthesizing PAMA. A significant feature of this polymerization is that the reaction proceeds primarily through the methacrylate group, leaving a high percentage of pendant allyl groups (98-99%) along the polymer chain.[1][2] These pendant allyl groups are available for post-polymerization modification, such as crosslinking or functionalization, which is particularly useful in the design of drug delivery vehicles.

This document provides detailed application notes and experimental protocols for the AIBN-initiated free radical polymerization of this compound.

Key Reaction Parameters and Polymer Properties

The polymerization of this compound is characterized by several key features. The reaction kinetics are temperature-dependent, with auto-acceleration observed at 60 and 70°C, while at 50°C, the polymerization proceeds in a more linear fashion.[1][2] A significant challenge in the synthesis of linear PAMA is the propensity for early gelation and the formation of an insoluble polymer due to the high molecular weight and potential for crosslinking through the allyl groups.[3] However, a soluble polymer fraction can be obtained, and its molecular weight has been reported to be as high as 1.1 x 10^6 g/mol .[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data gathered from the literature on the free radical polymerization of this compound and related systems.

ParameterValueConditionsSource(s)
Arrhenius Activation Energy 77.5 kJ/molSolution polymerization in CCl4[1][2]
Glass Transition Temperature (Tg) of PAMA 94 °C-[1][2]
Pendant Allyl Groups after Polymerization 98-99%Solution polymerization in CCl4[1][2]
Molecular Weight (Mw) of Soluble PAMA Fraction 1.1 x 10^6 g/mol Solution polymerization in CCl4[1][2]
Effect of Initiator (AIBN) Concentration Increasing AIBN concentration leads to a decrease in polymer molecular weight and viscosity.General principle for methacrylate polymerization.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Solution Polymerization

This protocol is adapted from general procedures for free radical polymerization of methacrylates.[1][2][4]

Materials:

  • This compound (AMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Carbon tetrachloride (CCl4), anhydrous

  • Methanol

  • Schlenk flask or similar reaction vessel with a magnetic stirrer

  • Nitrogen or Argon source for inert atmosphere

  • Oil bath with temperature controller

  • Vacuum line

Procedure:

  • Monomer and Initiator Preparation:

    • To remove the inhibitor (typically hydroquinone methyl ether), pass the this compound through a column of activated basic alumina.

    • Recrystallize AIBN from methanol and dry under vacuum.

  • Reaction Setup:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of AIBN in carbon tetrachloride. A typical starting point is a monomer-to-initiator molar ratio of 100:1 to 500:1.

    • Add the purified this compound to the flask. The monomer concentration can be varied, but a 50% (w/w) solution in CCl4 is a reasonable starting point.

  • Degassing:

    • Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization:

    • After the final thaw cycle, backfill the flask with an inert gas (nitrogen or argon).

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60 °C).

    • Allow the polymerization to proceed with vigorous stirring for a specified time (e.g., 12 hours). The reaction time will influence the monomer conversion and polymer molecular weight.

  • Isolation of the Polymer:

    • Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator fragments.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization:

    • Characterize the resulting polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of pendant allyl groups.

    • Determine the molecular weight and polydispersity index (PDI) of the soluble fraction using Gel Permeation Chromatography (GPC).

    • Assess the thermal properties, such as the glass transition temperature (Tg), using Differential Scanning Calorimetry (DSC).

Protocol 2: Preparation of a Poly(this compound)-Based Hydrogel for Drug Delivery

This protocol provides a general method for creating a crosslinked hydrogel from PAMA and loading it with a model drug. The pendant allyl groups on the synthesized PAMA can be utilized for crosslinking.

Materials:

  • Synthesized poly(this compound) (PAMA)

  • A suitable crosslinking agent (e.g., a dithiol compound like dithiothreitol, DTT, for thiol-ene click reaction)

  • A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) if using UV crosslinking

  • A model drug (e.g., methylene blue, vitamin B12)

  • A suitable solvent for PAMA (e.g., tetrahydrofuran, THF, or dioxane)

  • Phosphate-buffered saline (PBS)

  • UV lamp (if applicable)

Procedure:

  • Preparation of the Polymer-Drug Solution:

    • Dissolve the synthesized PAMA in a suitable solvent to create a polymer solution of a desired concentration (e.g., 10-20% w/v).

    • Add the crosslinking agent and, if necessary, the photoinitiator to the polymer solution. The molar ratio of allyl groups on PAMA to the functional groups of the crosslinker will determine the crosslinking density.

    • Dissolve the model drug in this solution.

  • Hydrogel Formation:

    • Cast the polymer-drug solution into a mold of the desired shape (e.g., a petri dish to form a thin film or a cylindrical mold).

    • For Thermal Crosslinking: If a thermal initiator was included with the crosslinker, place the mold in an oven at an appropriate temperature to initiate crosslinking.

    • For UV Crosslinking: Expose the solution to UV radiation for a sufficient time to induce crosslinking.

  • Solvent Removal and Swelling:

    • After gelation, remove the hydrogel from the mold and place it in a large volume of distilled water or PBS to allow the organic solvent to diffuse out and the hydrogel to swell to its equilibrium state. This step also helps to remove any unreacted components.

    • Replace the water or PBS periodically until the solvent is completely removed.

  • Drug Release Study:

    • Place the drug-loaded hydrogel in a known volume of PBS at 37 °C with gentle agitation.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh PBS to maintain sink conditions.

    • Analyze the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

    • Plot the cumulative drug release as a function of time.

Visualizations

Reaction Pathway

Free_Radical_Polymerization AIBN AIBN (Initiator) Initiator_Radical Initiator Radicals 2R• AIBN->Initiator_Radical Decomposition (Heat) Monomer_Radical Monomer Radical RM• Initiator_Radical->Monomer_Radical Initiation + Monomer AMA_Monomer This compound Monomer Propagating_Chain Propagating Chain RM_n• Monomer_Radical->Propagating_Chain Propagation + (n-1) Monomer Propagating_Chain->Propagating_Chain Propagation + Monomer Termination Termination Propagating_Chain->Termination Termination PAMA_Polymer Poly(this compound) with Pendant Allyl Groups Termination->PAMA_Polymer Experimental_Workflow start Start reagent_prep Reagent Preparation (Purify AMA, Recrystallize AIBN) start->reagent_prep reaction_setup Reaction Setup (Dissolve AIBN and AMA in Solvent) reagent_prep->reaction_setup degassing Degassing (Freeze-Pump-Thaw Cycles) reaction_setup->degassing polymerization Polymerization (Heat to desired temperature) degassing->polymerization isolation Polymer Isolation (Precipitation in Methanol) polymerization->isolation purification Purification (Washing and Drying) isolation->purification characterization Characterization (FTIR, NMR, GPC, DSC) purification->characterization end End characterization->end

References

Application Notes and Protocols: Suspension Polymerization of Allyl Methacrylate/Divinylbenzene for Advanced Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Porous polymer beads are critical materials in numerous stages of drug development, serving as solid supports for peptide synthesis, stationary phases in chromatographic purification, and as carriers for controlled drug delivery. Copolymers of allyl methacrylate (AllMeth) and divinylbenzene (DVB) offer a unique combination of properties, including a tunable porous structure, chemical stability, and the presence of reactive pendant allyl groups. These allyl groups are a key feature, providing a versatile handle for post-polymerization modification, allowing for the covalent attachment of a wide range of functional molecules, including drugs, targeting ligands, and other biomolecules. This document provides detailed protocols for the synthesis of poly(this compound-co-divinylbenzene) beads via suspension polymerization and discusses their potential applications in the field of drug development.

Data Presentation

The porous properties of the this compound/divinylbenzene copolymers are highly dependent on the concentration of the crosslinking monomer, divinylbenzene. A summary of the key porous structure characteristics for a series of six copolymers synthesized with varying DVB content is presented in Table 1. The data is derived from nitrogen adsorption analysis at 77 K.[1]

Table 1: Characteristics of Pore Structure of AllMeth/DVB Resins

Resin IDDVB Content (wt%)AllMeth Content (wt%)Specific Surface Area (m²/g)Micropore Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (Å)
150504101100.6563.4
240604451150.7264.7
330704801200.8167.5
420804201180.7066.7
51585250650.4572.0
659580200.1890.0

Note: Data extracted from Duranoglu, D., & Trochimczuk, A. W. (2024). Synthesis and Porous Structure Characteristics of this compound/Divinylbenzene Polymers. Polymers, 16(19), 2688.[1][2]

As the data indicates, copolymers with a DVB content between 20% and 50% exhibit a high specific surface area, in the range of 410–480 m²/g.[1][2] A significant decrease in surface area is observed at lower DVB concentrations of 15% and 5%.[1][2] This tunable porosity allows for the optimization of the material for specific applications, such as maximizing surface area for high-capacity binding in solid-phase extraction or tailoring pore size for size-exclusive separations in chromatography.

Experimental Protocols

Materials
  • This compound (AllMeth), Sigma-Aldrich

  • Divinylbenzene (DVB, 80% mixture of isomers), Sigma-Aldrich

  • Benzoyl peroxide (initiator), POCh, Gliwice, Poland

  • Toluene (porogen), Sigma-Aldrich

  • Octane (porogen), Sigma-Aldrich

  • Sodium chloride (NaCl), analytical grade

  • Gohsenol GH23 (suspension stabilizer, polyvinyl alcohol), Nippon Gohsei

  • Acetone, analytical grade

  • Deionized water

Note: Monomers should be passed through a column of activated alumina to remove inhibitors prior to use.

Protocol 1: Synthesis of Porous Poly(this compound-co-divinylbenzene) Beads

This protocol describes the synthesis of porous copolymer beads by suspension polymerization.[2]

  • Preparation of the Organic Phase:

    • In a suitable beaker, prepare the desired monomer mixture by combining this compound and divinylbenzene. For example, for Resin 4 (20 wt% DVB), combine 80 g of this compound and 20 g of divinylbenzene.

    • Add 0.5 wt% of benzoyl peroxide relative to the total monomer weight (e.g., 0.5 g for 100 g of monomers).

    • Add the porogen mixture, consisting of toluene and octane in a 9:1 w/w ratio. The total weight of the porogen should be 200 wt% with respect to the total monomer weight (e.g., 200 g for 100 g of monomers).

    • Stir the mixture until all components are fully dissolved.

  • Preparation of the Aqueous Phase:

    • In a separate, larger reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, prepare the aqueous phase.

    • Dissolve sodium chloride in deionized water to create a 2 wt% solution.

    • Add the suspension stabilizer, Gohsenol GH23, to the aqueous phase at a concentration of 1.5 wt% relative to the weight of the organic phase.

    • Stir the aqueous phase until the stabilizer is completely dissolved.

  • Polymerization:

    • Heat the aqueous phase to the initial reaction temperature of 60 °C while stirring at a constant speed (e.g., 300-500 rpm) to ensure proper droplet formation.

    • Slowly add the organic phase to the stirred aqueous phase to form a stable suspension of monomer droplets.

    • Maintain the reaction temperature at 60 °C for 1 hour.

    • Increase the temperature to 70 °C and hold for 1 hour.

    • Further, increase the temperature to 85 °C and hold for 2 hours.

    • Finally, raise the temperature to 95 °C and maintain for 6 hours to complete the polymerization.

  • Work-up and Purification:

    • After the polymerization is complete, allow the reactor to cool to room temperature.

    • Filter the polymer beads from the reaction mixture.

    • Wash the beads extensively with hot water, followed by room temperature water, and finally with acetone to remove any unreacted monomers, porogens, and other impurities.

    • Dry the beads in an oven at 60 °C until a constant weight is achieved.

Visualizations

Experimental Workflow for Suspension Polymerization

G Workflow for Suspension Polymerization of AllMeth/DVB cluster_prep Phase Preparation cluster_poly Polymerization (Temperature Program) cluster_workup Product Work-up org_phase Organic Phase Preparation - Mix AllMeth and DVB - Dissolve Benzoyl Peroxide - Add Toluene/Octane Porogen suspension Suspension Formation - Add Organic Phase to Aqueous Phase - Stir to form droplets org_phase->suspension aq_phase Aqueous Phase Preparation - Dissolve NaCl in Water - Dissolve Gohsenol GH23 aq_phase->suspension temp1 60 °C for 1h suspension->temp1 temp2 70 °C for 1h temp1->temp2 temp3 85 °C for 2h temp2->temp3 temp4 95 °C for 6h temp3->temp4 filter Filtration temp4->filter wash Washing - Hot Water - Cold Water - Acetone filter->wash dry Drying - 60 °C Oven wash->dry final_product Porous Poly(AllMeth-co-DVB) Beads dry->final_product

Caption: Workflow for the synthesis of porous poly(this compound-co-divinylbenzene) beads.

Applications in Drug Development: Functionalization and Conjugation

The presence of residual allyl groups on the surface of the synthesized beads is a key feature that enables their application in drug development.[1][2] These groups can be readily functionalized using a variety of chemical reactions, with thiol-ene "click" chemistry being a particularly efficient and versatile method. This allows for the covalent attachment of drugs, targeting moieties, or other functional groups to tailor the properties of the beads for specific applications.

G Functionalization of AllMeth/DVB Beads for Drug Development cluster_functionalization Post-Polymerization Modification cluster_applications Drug Development Applications start_bead Porous Poly(AllMeth-co-DVB) Bead (with pendant allyl groups) thiol_ene Thiol-Ene Click Chemistry (e.g., with 2-mercaptosuccinic acid) start_bead->thiol_ene other_rxn Other Modifications (e.g., amination, epoxidation) start_bead->other_rxn functionalized_bead Functionalized Bead (e.g., with -COOH, -NH2 groups) thiol_ene->functionalized_bead other_rxn->functionalized_bead drug_delivery Drug Delivery - Covalent conjugation of drugs (e.g., cisplatin) - Controlled release systems functionalized_bead->drug_delivery spe Solid-Phase Extraction (SPE) - Enrichment of polar analytes - Sample preparation for analysis functionalized_bead->spe spps Solid-Phase Peptide Synthesis (SPPS) - C-terminal amino acid anchoring - Peptide chain elongation functionalized_bead->spps

Caption: Potential pathways for the functionalization and application of AllMeth/DVB beads.

Applications in Drug Development

The unique properties of porous poly(this compound-co-divinylbenzene) beads make them highly suitable for a range of applications in the pharmaceutical and biotechnology industries.

Solid-Phase Extraction (SPE)

The controlled porosity and the potential for surface functionalization make these beads excellent sorbents for solid-phase extraction. The inherent polarity introduced by the methacrylate component, combined with the high surface area, allows for efficient extraction of polar and semi-polar analytes from complex matrices such as biological fluids. Further functionalization of the allyl groups can be used to introduce specific functionalities (e.g., ion-exchange groups, affinity ligands) to create highly selective SPE sorbents for targeted drug and metabolite analysis.

Solid-Phase Peptide Synthesis (SPPS)

The porous beads can be functionalized to serve as a solid support for peptide synthesis. The residual allyl groups can be converted to amine or hydroxyl functionalities, which can then be used to anchor the first amino acid. The rigid, porous structure of the beads provides a stable environment for the sequential addition of amino acids, and the high surface area allows for high loading capacities.

Protocol 2: Functionalization of AllMeth/DVB Beads with Carboxylic Acid Groups via Thiol-Ene Reaction

This protocol provides a general method for introducing carboxylic acid groups onto the surface of the beads, making them suitable for covalent drug attachment or as a starting point for further functionalization.

  • Materials:

    • Porous Poly(AllMeth-co-DVB) beads

    • 2-Mercaptosuccinic acid

    • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)

    • Methanol

    • UV lamp (365 nm)

  • Procedure:

    • Suspend a known weight of the porous beads (e.g., 1 g) in a solution of 2-mercaptosuccinic acid in methanol. The molar excess of the thiol should be optimized based on the desired degree of functionalization.

    • Add a catalytic amount of the photoinitiator, DMPA.

    • Irradiate the suspension with a 365 nm UV lamp for a specified period (e.g., 1-4 hours) with continuous stirring. The reaction should be carried out in a UV-transparent vessel.

    • After the reaction, filter the beads and wash them thoroughly with methanol to remove any unreacted reagents.

    • Dry the functionalized beads under vacuum.

The successful functionalization can be confirmed by techniques such as Fourier-transform infrared (FTIR) spectroscopy (observing the appearance of a broad O-H stretch and a C=O stretch from the carboxylic acid) and elemental analysis.

Controlled Drug Delivery

The functionalized beads can be used as carriers for the controlled delivery of therapeutic agents. For example, drugs containing amine groups can be covalently attached to the carboxyl-functionalized beads via amide bond formation. The high surface area allows for a significant drug loading capacity. The release of the drug can be controlled by the nature of the linker used for conjugation, which can be designed to be cleavable under specific physiological conditions (e.g., changes in pH or the presence of specific enzymes). An example from the literature demonstrates the conjugation of the anticancer drug cisplatin to poly(this compound) functionalized nanoparticles.[2]

Conclusion

The suspension polymerization of this compound and divinylbenzene provides a robust method for producing porous polymer beads with tunable properties. The presence of residual, reactive allyl groups is a key advantage, offering a versatile platform for post-polymerization modification. This adaptability makes these materials highly valuable for a range of applications in drug development, from purification and synthesis to the creation of advanced drug delivery systems. The protocols and data presented here provide a solid foundation for researchers and scientists to explore and optimize the use of these promising materials in their work.

References

Application Notes and Protocols for Anionic Polymerization of Allyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl methacrylate (AMA) is a versatile monomer containing two distinct polymerizable groups: a methacrylate and an allyl group. Anionic polymerization of AMA offers a pathway to synthesize well-defined polymers with pendant allyl functionalities. These pendant groups are valuable for post-polymerization modifications, such as cross-linking or grafting, making poly(this compound) (PAMA) a promising material for advanced applications in coatings, adhesives, and biomaterials. However, the anionic polymerization of AMA is challenging due to the presence of a reactive carbonyl group in the methacrylate moiety, which can lead to side reactions with the initiator.[1][2] This protocol details a method for the controlled anionic polymerization of AMA, focusing on minimizing these side reactions to achieve polymers with predictable molecular weights and narrow molecular weight distributions.[3]

Principle of the Reaction

The anionic polymerization of AMA is initiated by a potent nucleophile, such as an organolithium compound. The polymerization proceeds selectively through the vinyl addition to the methacrylate double bond, as it is significantly more reactive than the allyl double bond under anionic conditions.[3] A key challenge is the competing nucleophilic attack of the initiator or the propagating chain end on the carbonyl carbon of the monomer. This side reaction terminates the growing chain and leads to a bimodal molecular weight distribution.[1] To suppress this side reaction, the polymerization is typically conducted at low temperatures (e.g., -78 °C) using a sterically hindered and less reactive initiator like 1,1-diphenylhexyllithium (DPHL).[1][3] The reaction is terminated by adding a protic solvent, such as methanol.

Experimental Protocol

This protocol is based on the anionic polymerization of this compound using 1,1-diphenylhexyllithium (DPHL) as an initiator in tetrahydrofuran (THF) at low temperatures.[3]

Materials and Reagents
  • This compound (AMA) (98% or higher, inhibitor should be removed)

  • Tetrahydrofuran (THF), anhydrous (99.9%)

  • 1,1-diphenylhexyllithium (DPHL) in a suitable solvent (e.g., cyclohexane)

  • Lithium chloride (LiCl), anhydrous

  • Methanol, anhydrous

  • Petroleum ether or heptane (for precipitation)

  • Calcium hydride (CaH₂)

  • Sodium mirror (optional, for final monomer purification)

  • Argon or Nitrogen gas, high purity

  • Acetic acid (for termination analysis, optional)[1]

Equipment
  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction flask (e.g., round-bottom flask with a sidearm)

  • Magnetic stirrer and stir bars

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Syringes and needles for transferring anhydrous liquids

  • Distillation apparatus

  • Gas chromatography (GC) equipment (for monitoring, optional)

  • Gel Permeation Chromatography (GPC) for molecular weight analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural characterization

  • Fourier-Transform Infrared (FTIR) spectrometer for functional group analysis

Detailed Methodology

Purification of Monomer and Solvent
  • This compound (AMA):

    • Wash the monomer with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water until the aqueous layer is neutral.

    • Dry the monomer over anhydrous magnesium sulfate.

    • Perform fractional distillation under reduced pressure in a dry nitrogen environment.[1]

    • For rigorous purification, degas the distilled monomer on a vacuum line, stir over calcium hydride, and then store over fresh calcium hydride at 0 °C in the dark.[1] For immediate use, a final distillation from CaH₂ is recommended.

  • Tetrahydrofuran (THF):

    • Reflux THF over sodium/benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color indicates it is anhydrous and oxygen-free.

    • Distill the purified THF directly into the reaction flask under an inert atmosphere just before use.

Anionic Polymerization of this compound
  • Assemble the reaction flask, pre-dried in an oven and cooled under a stream of inert gas.

  • Add anhydrous LiCl to the reaction flask (e.g., at a molar ratio of [LiCl]/[DPHL] = 3).[3] Heat the flask under vacuum to ensure the LiCl is dry, then backfill with inert gas.

  • Distill the required amount of purified THF into the reaction flask at room temperature.

  • Cool the flask to the desired reaction temperature, typically -78 °C, using a dry ice/acetone bath.

  • Using a gas-tight syringe, add the initiator, 1,1-diphenylhexyllithium (DPHL), to the stirred THF solution.

  • Slowly add the purified this compound monomer dropwise to the initiator solution via syringe over several minutes.

  • Allow the polymerization to proceed for the desired time (e.g., 1-2 hours) while maintaining the low temperature and inert atmosphere. The solution may become viscous as the polymer forms.

Termination of Polymerization
  • After the desired reaction time, terminate the polymerization by adding a small amount of degassed, anhydrous methanol to the reaction mixture. The color of the living anions (if any) should disappear.

Polymer Isolation and Purification
  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by pouring the reaction solution into a large excess of a non-solvent, such as petroleum ether or heptane, with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any residual monomer and initiator byproducts.

  • Dry the purified poly(this compound) under vacuum to a constant weight.

Characterization
  • Molecular Weight and Polydispersity (M_w/M_n): Analyze the dried polymer using Gel Permeation Chromatography (GPC) with THF as the eluent, calibrated with polystyrene or poly(methyl methacrylate) standards.

  • Chemical Structure:

    • ¹H NMR: Confirm the polymer structure, particularly the preservation of the allyl group's double bond (signals typically around 5.2-6.0 ppm for vinyl protons and ~4.6 ppm for -O-CH₂- protons).

    • FTIR: Verify the presence of key functional groups, such as the ester carbonyl (C=O) stretch (~1730 cm⁻¹) and the C=C stretch of the pendant allyl group (~1645 cm⁻¹).

Data Presentation

The following table summarizes representative data for the anionic polymerization of this compound under different conditions.

InitiatorSolventTemperature (°C)[LiCl]/[Initiator] RatioM_n ( g/mol )M_w/M_nReference
DPHLTHF-7035,900 - 170,0001.06 - 1.16[3]
n-BuLiTolueneLow Temp.N/ABimodal (High & Low MW)Broad[1]
DPHLToluene-78N/AHigh MW fraction + Low MW oligomersBroad[1]
t-BuP4*N/ARoom Temp.N/AControlledNarrow[3]

Note: t-BuP4 was used for the copolymerization of AMA and MMA, not homopolymerization.

Visualizations

Experimental Workflow Diagram

AnionicPolymerizationWorkflow A 1. Preparation - Dry glassware - Purify THF & AMA B 2. Reaction Setup - Add THF & LiCl to flask - Cool to -78 °C A->B C 3. Initiation - Add DPHL initiator B->C D 4. Polymerization - Add AMA monomer slowly - React for 1-2 hours C->D E 5. Termination - Add anhydrous methanol D->E F 6. Isolation - Precipitate in heptane - Filter polymer E->F G 7. Drying & Characterization - Dry under vacuum - Analyze by GPC, NMR, FTIR F->G

Caption: Workflow for the anionic polymerization of this compound.

Reaction Scheme

ReactionScheme cluster_main Main Polymerization Reaction cluster_side Side Reaction Initiator DPHL⁻Li⁺ Monomer n (AMA) Initiator->Monomer Initiation Initiator_side DPHL⁻Li⁺ Polymer PAMA Monomer->Polymer Propagation Monomer_carbonyl AMA (Carbonyl group) Initiator_side->Monomer_carbonyl Nucleophilic Attack Side_Product Terminated Chain + Lithium Allyl Oxide Monomer_carbonyl->Side_Product

Caption: Competing reaction pathways in anionic polymerization of AMA.

References

Application Notes and Protocols: Allyl Methacrylate in Hydrogel Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Allyl Methacrylate (AMA) as a versatile crosslinking agent in the formulation of hydrogels for advanced applications, including drug delivery and tissue engineering. Detailed protocols for synthesis and characterization are provided to facilitate experimental work.

Introduction to this compound (AMA) as a Crosslinking Agent

This compound (AMA) is a unique monomer distinguished by its dual functionality, possessing both a highly reactive methacrylate group and a less reactive allyl group.[1][2] This structure allows AMA to act as an effective crosslinking agent, enhancing the mechanical properties, chemical resistance, and durability of polymers.[2] In hydrogel synthesis, the methacrylate group typically participates in the initial polymerization, while the allyl group can be utilized for secondary curing reactions, creating a more robust and densely crosslinked three-dimensional network.[2] This dual reactivity provides a mechanism to precisely control the hydrogel's structural and functional properties.

Hydrogels are three-dimensional, water-swollen networks of hydrophilic polymers that are widely used in biomedical applications due to their high water content, biocompatibility, and physical similarity to living tissues.[3][4][5] The choice and concentration of a crosslinking agent are critical factors that determine the hydrogel's key characteristics, including its swelling ratio, mechanical strength, degradation rate, and drug release kinetics.[6] AMA offers a versatile platform for creating hydrogels with tunable properties tailored for specific applications.

Key Applications

Hydrogels are excellent candidates for controlled drug delivery systems because they can encapsulate therapeutic agents and release them in a sustained manner.[3][7] The crosslink density of the hydrogel network, which can be modulated using AMA, is a primary factor governing the release mechanism.[7] A higher crosslinking density typically results in a smaller mesh size, slowing the diffusion of the encapsulated drug.

The release of drugs from hydrogels is often governed by swelling, diffusion, and network relaxation.[7] When a dry hydrogel is placed in an aqueous environment, it absorbs water and swells, which increases the mesh size and allows the entrapped drug to diffuse out into the surrounding medium.[8] By adjusting the AMA concentration during polymerization, researchers can fine-tune the swelling behavior and, consequently, the drug release profile to achieve desired therapeutic outcomes.[9]

In tissue engineering, hydrogels serve as scaffolds that mimic the native extracellular matrix (ECM), providing structural support for cells to attach, proliferate, and form new tissue.[10][11] The ideal scaffold should be biocompatible, biodegradable, and possess mechanical properties that match the target tissue.[10]

Methacrylated biopolymers, such as gelatin methacrylate (GelMA) and hyaluronic acid methacrylate (HAMA), have gained significant attention for their inherent bioactivity and tunable physicochemical properties.[10][11][12] While AMA itself is a synthetic monomer, it can be copolymerized with natural or synthetic polymers to create hybrid hydrogels.[13] The ability to control the mechanical stiffness and degradation rate through AMA crosslinking allows for the creation of scaffolds suitable for a wide range of tissues, from soft tissues to more load-bearing structures like cartilage.[11][14] Furthermore, the biocompatibility of methacrylate-based hydrogels has been demonstrated, with studies showing high cell viability when cells are cultured in their presence.[15][16]

Quantitative Data Summary

The properties of hydrogels crosslinked with this compound and other methacrylate-based agents can be precisely tuned. The following tables summarize representative quantitative data from the literature to illustrate this tunability.

Table 1: Mechanical Properties of Methacrylate-Functionalized Hydrogels

Hydrogel SystemCrosslinker/Functional GroupYoung's Modulus (kPa)Compressive Strength (kPa)Reference
CMC-AllylPEGDT (Thiol-Ene)2.4 - 24Not Reported[17]
PDMAEMA-PentPEGDT (Thiol-Ene)1 - 300Not Reported[17]
Alginate-Methacrylate (ALGM3)PhotopolymerizationNot Reported~38.5[18]

Table 2: Swelling Properties of this compound-Containing Hydrogels

Hydrogel SystemAMA Content (Molar %)Maximum Swelling Capacity (%)Water Content (wt. %)Reference
Acrylamide-AMA Copolymer5, 15, and 25Up to 77%Not Reported[9]
N-vinylpyrrolidone/tert-butyl methacrylate1 wt. % AMA dimerNot Reported47%[19]

Experimental Protocols & Workflows

The following section provides detailed protocols for the synthesis and characterization of AMA-containing hydrogels.

G start Start: Define Hydrogel Requirements monomers Select Monomers (e.g., Acrylamide, AMA) start->monomers initiator Select Initiator & Solvent (e.g., AIBN in THF) start->initiator polymerization Perform Free Radical Polymerization monomers->polymerization initiator->polymerization purification Purify & Dry Synthesized Copolymer polymerization->purification hydrogel Result: Dry Hydrogel purification->hydrogel characterization Characterization hydrogel->characterization swelling Swelling Studies characterization->swelling Physical mechanical Mechanical Testing characterization->mechanical Mechanical biocompatibility Biocompatibility Assay characterization->biocompatibility Biological end End: Data Analysis swelling->end mechanical->end biocompatibility->end

Caption: Workflow for hydrogel synthesis and characterization.

This protocol is adapted from methodologies for free radical solution polymerization.[9]

  • Preparation of Monomer Solution:

    • In a reaction vessel, dissolve the desired amounts of acrylamide (hydrophilic monomer) and this compound (comonomer and crosslinker) in tetrahydrofuran (THF).

    • Example molar percentages for AMA could be 5%, 15%, or 25% of the total monomer content.[9]

  • Initiator Addition:

    • Add the free radical initiator, α,α'-azoisobutyronitrile (AIBN), to the monomer solution. A typical concentration is 0.4 wt.% of the total mixture.[19]

  • Polymerization:

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Seal the reaction vessel and place it in a preheated oil bath or oven at 60°C.[9]

    • Allow the reaction to proceed for 16-24 hours. The solution will become viscous and may form a gel.

  • Purification and Drying:

    • After polymerization, precipitate the resulting copolymer by adding the reaction mixture to a non-solvent (e.g., methanol or hexane).

    • Collect the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator.

    • Dry the purified polymer in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved. The resulting material is the dry hydrogel (xerogel).

This protocol is based on standard methods for characterizing the mechanical properties of soft materials.[17]

  • Sample Preparation:

    • Prepare hydrogel samples in a defined shape, such as a dumbbell or rectangular strip, using a mold.

    • Ensure the samples are fully hydrated by soaking them in a relevant buffer solution (e.g., phosphate-buffered saline, PBS) until equilibrium is reached.

  • Equipment Setup:

    • Use a universal testing machine (e.g., an Instron) equipped with a low-force load cell suitable for soft materials.[17]

    • Use customized clamps to securely grip the soft, hydrated hydrogel samples without causing damage.[17]

  • Tensile Test:

    • Carefully mount the hydrogel sample in the clamps.

    • Apply a uniaxial tensile force at a constant strain rate until the sample fails (breaks).

    • Record the stress (force per unit area) and strain (change in length relative to the original length) data continuously throughout the test.

  • Data Analysis:

    • Plot the stress-strain curve from the collected data.

    • Calculate the Young's modulus (a measure of stiffness) from the initial linear region of the curve (e.g., 0-1% strain).[17]

    • Determine other properties such as ultimate tensile strength (the maximum stress the sample can withstand) and elongation at break.

G start Start: Prepare Hydrogel and Cell Cultures sterilize Sterilize Hydrogel Samples (e.g., UV, Ethanol Wash) start->sterilize seed Seed Cells in Culture Plates (e.g., Fibroblasts) start->seed contact Direct Contact Test: Place Hydrogel on Cell Layer sterilize->contact seed->contact incubate Incubate for 24-72 hours contact->incubate mtt Perform MTT Assay incubate->mtt reagent Add MTT Reagent to Cells mtt->reagent formazan Incubate for Formazan Crystal Formation (Purple) reagent->formazan solubilize Solubilize Crystals (e.g., with DMSO) formazan->solubilize measure Measure Absorbance with Plate Reader solubilize->measure end End: Calculate Cell Viability (%) measure->end

Caption: Workflow for in vitro biocompatibility testing via MTT assay.

This protocol outlines a direct contact test to evaluate the biocompatibility of the hydrogel.[15][20]

  • Sample Preparation and Sterilization:

    • Prepare thin, disc-shaped hydrogel samples.

    • Sterilize the samples by soaking them in 70% ethanol followed by several washes with sterile PBS. Alternatively, sterilize them under UV light.[15]

    • Before the assay, equilibrate the sterile hydrogel samples in a cell culture medium for 24 hours.

  • Cell Culture:

    • Seed a suitable cell line (e.g., 3T3 fibroblasts) into the wells of a 24-well culture plate at a predetermined density.[20]

    • Allow the cells to adhere and grow for 24 hours in a standard incubator (37°C, 5% CO₂).

  • Direct Contact Test:

    • After 24 hours, carefully remove the culture medium and gently place one sterile hydrogel sample into each well, ensuring it is in direct contact with the cell layer.

    • Add fresh culture medium and return the plate to the incubator for another 24-72 hours. Include control groups of cells with no hydrogel.

  • MTT Assay for Cell Viability:

    • Carefully remove the hydrogel samples from the wells.

    • Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the control group (cells cultured without the hydrogel). A cell viability of over 75-80% is generally considered non-toxic.[20]

References

Application Notes and Protocols for the Copolymerization of Allyl Methacrylate with Styrene and Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The terpolymerization of allyl methacrylate (AMA), styrene (St), and methyl methacrylate (MMA) offers a versatile platform for the synthesis of functional polymers with a unique combination of properties. The incorporation of styrene provides rigidity and a high refractive index, while methyl methacrylate contributes to optical clarity and UV resistance. The pendant allyl groups from AMA introduce reactive sites along the polymer backbone, which can be utilized for post-polymerization modifications, crosslinking, or the attachment of bioactive molecules. This makes these terpolymers particularly interesting for applications in drug delivery systems, biomaterials, and advanced coatings.

These application notes provide a generalized protocol for the free-radical copolymerization of AMA, St, and MMA, along with methods for characterization.

Experimental Protocols

This section details a generalized procedure for the free-radical solution polymerization of this compound, styrene, and methyl methacrylate.

Materials
  • Monomers:

    • This compound (AMA), ≥98%, inhibitor-free

    • Styrene (St), ≥99%, inhibitor-free

    • Methyl methacrylate (MMA), ≥99%, inhibitor-free

  • Initiator:

    • 2,2'-Azobisisobutyronitrile (AIBN), 98%

  • Solvent:

    • Toluene, anhydrous, ≥99.8%

  • Precipitating Agent:

    • Methanol, ACS reagent grade

  • Other:

    • Nitrogen gas (high purity)

    • Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)

    • Vacuum oven

Monomer Purification

Prior to polymerization, it is crucial to remove the inhibitors from the monomers. This can be achieved by washing the monomers with an aqueous solution of sodium hydroxide (5-10%), followed by washing with deionized water until neutral. The monomers are then dried over an anhydrous drying agent (e.g., magnesium sulfate) and distilled under reduced pressure. Purified monomers should be stored at low temperatures and used within a short period.

Generalized Polymerization Procedure
  • Reaction Setup:

    • A Schlenk flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is assembled and flame-dried under vacuum to remove any moisture.

    • The flask is allowed to cool to room temperature under a nitrogen atmosphere.

  • Reagent Addition:

    • The desired amounts of purified this compound, styrene, and methyl methacrylate are added to the Schlenk flask via syringe. A representative monomer feed ratio is provided in Table 2.

    • Anhydrous toluene is added to achieve the desired monomer concentration (e.g., 20-50 wt%).

    • The initiator, AIBN, is added to the monomer solution. The concentration of the initiator is typically in the range of 0.1-1.0 mol% with respect to the total moles of monomers.

  • Polymerization:

    • The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • The flask is then placed in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80 °C).[1]

    • The polymerization is allowed to proceed for a specified time (e.g., 6-24 hours) under a nitrogen atmosphere with constant stirring. To obtain a copolymer with a narrow composition distribution, the conversion should be kept low (<10-15%).[2]

  • Polymer Isolation and Purification:

    • After the desired reaction time, the polymerization is quenched by rapidly cooling the flask in an ice bath and exposing the solution to air.

    • The viscous polymer solution is diluted with a small amount of the solvent (e.g., toluene) to reduce its viscosity.

    • The polymer is precipitated by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol, under vigorous stirring.

    • The precipitated polymer is collected by filtration, redissolved in a suitable solvent (e.g., tetrahydrofuran), and reprecipitated into methanol. This redissolution-precipitation step is repeated at least twice to remove unreacted monomers and initiator fragments.

    • The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Data Presentation

Table 1: Reactivity Ratios for Styrene (M1) and Methyl Methacrylate (M2) Copolymerization
r1 (Styrene)r2 (Methyl Methacrylate)Temperature (°C)Polymerization SystemReference
0.520.4660Bulk, Free Radical[2]
0.490.3570Solution (Benzene), Free Radical
0.450.3870Solution (Benzene), Free Radical

Note: The reactivity ratios indicate that in a styrene-methyl methacrylate copolymerization, both growing radical chains preferentially add the other monomer, leading to a tendency for alternation. The product of the reactivity ratios (r1 * r2) being less than 1 suggests the formation of a random copolymer.[2]

Table 2: Representative Monomer Feed Composition for AMA-St-MMA Terpolymerization
MonomerMole Fraction in Feed
This compound (AMA)0.10
Styrene (St)0.45
Methyl Methacrylate (MMA)0.45

Note: The final copolymer composition will differ from the feed composition and will depend on the reactivity ratios of all three monomers. The composition of the terpolymer can be determined using techniques such as ¹H NMR spectroscopy.

Table 3: Expected Characterization of the AMA-St-MMA Terpolymer
PropertyMethodExpected Outcome
Composition ¹H NMR SpectroscopyResonances corresponding to the protons of AMA, St, and MMA units will be present. The relative integration of these signals can be used to determine the copolymer composition.
Molecular Weight and Polydispersity Gel Permeation Chromatography (GPC)The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be determined.
Thermal Properties Differential Scanning Calorimetry (DSC)A single glass transition temperature (Tg) is expected for a random terpolymer, with the value being intermediate to that of the respective homopolymers.
Functional Group Analysis Fourier-Transform Infrared (FTIR) SpectroscopyCharacteristic absorption bands for the ester carbonyl groups of AMA and MMA, the aromatic C-H bonds of styrene, and the C=C bond of the pendant allyl group should be observable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification and Analysis monomer_purification Monomer Purification (AMA, St, MMA) reaction_setup Reaction Setup (Schlenk Flask, N2 Atmosphere) monomer_purification->reaction_setup reagent_prep Reagent Preparation (Initiator, Solvent) reagent_prep->reaction_setup reagent_addition Addition of Monomers, Solvent, and Initiator reaction_setup->reagent_addition polymerization Polymerization (60-80 °C, under N2) reagent_addition->polymerization precipitation Precipitation in Methanol polymerization->precipitation redissolution Redissolution and Reprecipitation precipitation->redissolution drying Drying under Vacuum redissolution->drying characterization Characterization (NMR, GPC, DSC, FTIR) drying->characterization

Caption: Experimental workflow for the synthesis of AMA-St-MMA terpolymer.

free_radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) radical_formation 2 R• initiator->radical_formation Heat (Δ) radical_monomer R-M• radical_formation->radical_monomer monomer Monomer (M) monomer->radical_monomer growing_chain R-(M)n-M• propagated_chain R-(M)n+1-M• growing_chain->propagated_chain next_monomer Monomer (M) next_monomer->propagated_chain two_chains R-(M)n-M• + R-(M)m-M• dead_polymer Dead Polymer two_chains->dead_polymer Combination or Disproportionation

Caption: Simplified mechanism of free-radical polymerization.

References

Application of Poly(allyl methacrylate) in Dental Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(allyl methacrylate) (PAMA) is a polymer that presents potential for application in dental restorative composites. Dental composites typically consist of a resin matrix, inorganic fillers, a coupling agent, and an initiator system. The resin matrix is commonly based on dimethacrylate monomers such as Bis-GMA (bisphenol A-glycidyl methacrylate) and TEGDMA (triethylene glycol dimethacrylate). However, these conventional resins can exhibit significant polymerization shrinkage and high shrinkage stress, which may lead to clinical issues like marginal gap formation, microleakage, and secondary caries.

The incorporation of monomers with allyl functional groups, such as this compound, into the resin matrix is a strategy being explored to mitigate these drawbacks. The allyl groups in PAMA can potentially participate in alternative polymerization mechanisms, such as thiol-ene reactions or cyclopolymerization, which are known to reduce polymerization shrinkage and stress. This document provides detailed application notes and protocols for the formulation and evaluation of dental composites incorporating poly(this compound).

Key Advantages of Poly(this compound) in Dental Composites

  • Reduced Polymerization Shrinkage and Stress: Allyl-containing monomers can polymerize via mechanisms that lead to lower volumetric shrinkage compared to the chain-growth polymerization of methacrylates. This can minimize stress at the tooth-restoration interface.

  • Potential for Thiol-Ene Chemistry: The pendant allyl groups on PAMA can react with thiol-containing compounds, offering a pathway to formulate thiol-ene based dental composites known for their delayed gelation and stress reduction.

  • Modifiable Properties: The presence of reactive allyl groups provides sites for further functionalization, allowing for the tailoring of the polymer's properties.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) (PAMA)

This protocol describes the free radical polymerization of this compound to synthesize PAMA.

Materials:

  • This compound (AMA) monomer

  • Azobisisobutyronitrile (AIBN) as an initiator

  • Toluene (or other suitable solvent)

  • Methanol (for precipitation)

  • Nitrogen gas

  • Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle

Procedure:

  • Monomer and Initiator Preparation: In a reaction flask, dissolve a specific amount of this compound monomer in toluene.

  • Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the monomer).

  • Inert Atmosphere: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Heat the reaction mixture to 60-70°C under a continuous nitrogen blanket with constant stirring. The polymerization time can vary from 2 to 24 hours depending on the desired molecular weight and conversion.

  • Precipitation and Purification: After polymerization, cool the solution to room temperature. Precipitate the polymer by slowly adding the solution to an excess of a non-solvent, such as methanol, while stirring vigorously.

  • Drying: Filter the precipitated PAMA and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Characterization: Characterize the synthesized PAMA using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of characteristic functional groups and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index. It has been noted that even after polymerization, a significant percentage of allyl side groups (around 98-99%) may remain as pendant groups[1].

Protocol 2: Formulation of PAMA-Based Dental Composite

This protocol outlines the preparation of an experimental dental composite incorporating PAMA.

Materials:

  • Synthesized Poly(this compound) (PAMA)

  • Bis-GMA (bisphenol A-glycidyl methacrylate)

  • TEGDMA (triethylene glycol dimethacrylate)

  • Silanized barium glass or silica fillers (particle size ~0.7 µm)

  • Camphorquinone (photoinitiator)

  • Ethyl 4-(dimethylamino)benzoate (co-initiator)

  • Mixing spatula and mixing pad

  • Light-curing unit (470 nm wavelength)

Procedure:

  • Resin Matrix Preparation:

    • Prepare the resin matrix by mixing Bis-GMA, TEGDMA, and the synthesized PAMA in a desired weight ratio (e.g., 40:30:30 wt%).

    • Add the photoinitiator system: 0.5 wt% camphorquinone and 1.0 wt% ethyl 4-(dimethylamino)benzoate with respect to the total monomer weight.

    • Mix thoroughly in a dark container to avoid premature polymerization until a homogeneous solution is obtained.

  • Composite Paste Formulation:

    • Gradually add the silanized inorganic filler to the resin matrix on a mixing pad. A typical filler loading is around 70-80 wt%.

    • Incorporate the filler in small increments and mix thoroughly with a spatula until a uniform and condensable paste is achieved.

  • Storage: Store the formulated composite paste in a light-proof container at a cool temperature.

Protocol 3: Evaluation of Mechanical Properties

This protocol describes the testing of key mechanical properties of the cured PAMA-based dental composite.

Specimen Preparation:

  • Place the composite paste into stainless steel molds of specific dimensions for each test (e.g., 25x2x2 mm for flexural strength).

  • Cover the mold with a mylar strip and a glass slide and apply pressure to extrude excess material.

  • Light-cure the specimen from both sides according to the manufacturer's instructions for the light-curing unit (e.g., 40 seconds per side).

  • After curing, remove the specimen from the mold and store it in distilled water at 37°C for 24 hours before testing.

Tests:

  • Flexural Strength and Modulus:

    • Perform a three-point bending test using a universal testing machine at a crosshead speed of 1 mm/min.

    • Calculate the flexural strength (σ) in megapascals (MPa) using the formula: σ = 3FL / 2bh², where F is the maximum load, L is the span length, b is the specimen width, and h is the specimen thickness.

    • Determine the flexural modulus from the slope of the initial linear portion of the load-deflection curve.

  • Diametral Tensile Strength (DTS):

    • Use cylindrical specimens (e.g., 6 mm diameter and 3 mm height).

    • Place the specimen diametrically in a universal testing machine and apply a compressive load at a crosshead speed of 1 mm/min until fracture.

    • Calculate DTS in MPa using the formula: DTS = 2F / (πdh), where F is the fracture load, d is the diameter, and h is the height of the specimen.

  • Vickers Hardness:

    • Polish the surface of a cured cylindrical specimen.

    • Use a Vickers microhardness tester to make indentations on the surface with a specific load (e.g., 300g for 15 seconds).

    • Measure the diagonals of the indentation and calculate the Vickers Hardness Number (VHN).

Protocol 4: Determination of Polymerization Shrinkage

This protocol measures the volumetric shrinkage of the PAMA-based composite upon polymerization.

Method:

  • Use a gas pycnometer or a mercury dilatometer.

  • Measure the density of the uncured composite paste.

  • Cure a known mass of the composite.

  • Measure the density of the cured composite.

  • Calculate the volumetric shrinkage (%) using the formula: Shrinkage = [(ρ_cured - ρ_uncured) / ρ_cured] x 100, where ρ is the density.

Protocol 5: Biocompatibility Assessment (In Vitro Cytotoxicity)

This protocol provides a basic method for evaluating the in vitro cytotoxicity of the cured PAMA-based composite using a direct contact test with cultured human gingival fibroblasts.

Procedure:

  • Cell Culture: Culture human gingival fibroblasts in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C and 5% CO2.

  • Specimen Preparation: Prepare sterile, disc-shaped specimens of the cured PAMA-based composite.

  • Direct Contact Test:

    • Seed the fibroblasts in 24-well plates and allow them to attach and grow to about 80% confluency.

    • Gently place the sterile composite discs directly onto the cell monolayer in the wells.

    • Include a negative control (cells only) and a positive control (a known cytotoxic material).

  • Incubation: Incubate the plates for 24 hours.

  • Cytotoxicity Assay (MTT Assay):

    • After incubation, remove the composite discs and the culture medium.

    • Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability (%) relative to the negative control. A significant reduction in cell viability compared to the negative control indicates a cytotoxic effect.

Data Presentation

The following tables present illustrative quantitative data comparing a hypothetical PAMA-based dental composite with a conventional Bis-GMA-based composite. Note: This data is for illustrative purposes to highlight the expected performance and is not derived from actual experimental results.

Table 1: Mechanical Properties Comparison

PropertyPAMA-Based Composite (Hypothetical)Bis-GMA-Based Composite (Control)
Flexural Strength (MPa)110 ± 10120 ± 12
Flexural Modulus (GPa)8.0 ± 0.810.0 ± 1.0
Diametral Tensile Strength (MPa)45 ± 550 ± 6
Vickers Hardness (VHN)65 ± 570 ± 6

Table 2: Polymerization and Biocompatibility Data Comparison

PropertyPAMA-Based Composite (Hypothetical)Bis-GMA-Based Composite (Control)
Volumetric Shrinkage (%)1.8 ± 0.23.0 ± 0.3
Polymerization Stress (MPa)3.5 ± 0.55.5 ± 0.7
Cell Viability (MTT Assay, %)92 ± 488 ± 5

Visualizations

PAMA_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying cluster_product Final Product Monomer This compound + Toluene ReactionVessel Reaction Flask (N2 Atmosphere, 60-70°C) Monomer->ReactionVessel Initiator AIBN Initiator->ReactionVessel Precipitation Precipitation in Methanol ReactionVessel->Precipitation Polymerization Drying Vacuum Drying Precipitation->Drying Filtration PAMA Poly(this compound) (PAMA) Drying->PAMA Composite_Formulation_Workflow cluster_resin Resin Matrix Preparation cluster_filler Filler Incorporation cluster_composite Final Composite Monomers PAMA + Bis-GMA + TEGDMA ResinMix Homogeneous Resin Matrix Monomers->ResinMix InitiatorSystem Camphorquinone + Co-initiator InitiatorSystem->ResinMix CompositePaste PAMA-Based Dental Composite Paste ResinMix->CompositePaste Filler Silanized Fillers Filler->CompositePaste Incremental Mixing Cytotoxicity_Signaling_Pathway LeachedMonomers Leached Monomers/ Components CellMembrane Cell Membrane LeachedMonomers->CellMembrane Interaction ROS Reactive Oxygen Species (ROS) Generation CellMembrane->ROS MitochondrialDamage Mitochondrial Damage ROS->MitochondrialDamage Apoptosis Apoptosis (Cell Death) MitochondrialDamage->Apoptosis

References

Synthesis of Functional Polymers Using Allyl Methacrylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, functionalization, and application of polymers derived from allyl methacrylate (AMA). Detailed protocols for various polymerization techniques and post-polymerization modifications are provided to enable the rational design of functional polymeric materials for applications in drug delivery, tissue engineering, and other biomedical fields.

Introduction to this compound in Polymer Synthesis

This compound is a versatile monomer possessing two distinct polymerizable groups: a highly reactive methacrylate group and a less reactive allyl group. This difference in reactivity allows for the synthesis of linear polymers with pendant allyl groups that can be further modified, making AMA an excellent building block for functional polymers.[1] The pendant allyl groups serve as handles for a variety of post-polymerization modification reactions, such as thiol-ene click chemistry, enabling the introduction of a wide range of functional moieties.[2][3]

Polymerization of this compound

Several controlled and conventional polymerization techniques can be employed to synthesize well-defined polymers and copolymers of this compound.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a powerful technique for synthesizing polymers with controlled molecular weight and narrow molecular weight distributions (low dispersity, Đ).

Experimental Protocol: RAFT Polymerization of this compound

This protocol describes the synthesis of poly(this compound) (PAMA) using a dithioester-type chain transfer agent.

Materials:

  • This compound (AMA), inhibitor removed

  • 2-Cyano-2-propyl benzodithioate (CPDB) or other suitable RAFT agent

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous 1,4-dioxane or other suitable solvent

  • Argon or Nitrogen gas

  • Schlenk flask or sealed ampules

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve AMA (e.g., 5 g, 39.6 mmol), CPDB (e.g., 87.5 mg, 0.396 mmol, for a target DP of 100), and AIBN (e.g., 13 mg, 0.079 mmol, [AMA]:[CPDB]:[AIBN] = 100:1:0.2) in anhydrous 1,4-dioxane (e.g., 10 mL).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with argon or nitrogen and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired time (e.g., 8-24 hours). The reaction can be monitored by taking aliquots and analyzing monomer conversion by ¹H NMR.

  • Quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

Characterization: The resulting polymer can be characterized by:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and dispersity (Đ).[4]

  • ¹H NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another controlled radical polymerization technique that allows for the synthesis of well-defined polymers.[5][6]

Experimental Protocol: ATRP of this compound

This protocol describes the synthesis of PAMA using a copper-based catalyst system.[5]

Materials:

  • This compound (AMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

  • Anhydrous toluene or other suitable solvent

  • Argon or Nitrogen gas

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add CuBr (e.g., 56.8 mg, 0.396 mmol).

  • Seal the flask, evacuate, and backfill with argon three times.

  • Add anhydrous toluene (e.g., 5 mL) and PMDETA (e.g., 82.5 µL, 0.396 mmol) via syringe. Stir the mixture until a homogeneous green-yellow solution is formed.

  • In a separate flask, dissolve AMA (e.g., 5 g, 39.6 mmol) and EBiB (e.g., 58.2 µL, 0.396 mmol, for a target DP of 100) in anhydrous toluene (e.g., 5 mL) and deoxygenate by bubbling with argon for 30 minutes.

  • Transfer the monomer/initiator solution to the catalyst solution via a degassed syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

  • After the desired reaction time (e.g., 4-12 hours), cool the flask to room temperature and expose the mixture to air to quench the polymerization.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.

Post-Polymerization Modification: Thiol-Ene Click Chemistry

The pendant allyl groups on PAMA are readily functionalized using the highly efficient and versatile thiol-ene click reaction.[2][3] This reaction proceeds via a radical-mediated addition of a thiol to the allyl double bond, often initiated by UV light or a thermal initiator.[3]

Experimental Protocol: Thiol-Ene Functionalization of PAMA

This protocol describes the functionalization of PAMA with a generic thiol compound.

Materials:

  • Poly(this compound) (PAMA)

  • Thiol-containing molecule (e.g., 1-thioglycerol, cysteine, R-SH)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) or thermal initiator (e.g., AIBN)

  • Suitable solvent (e.g., THF, DMF)

  • UV lamp (365 nm) or oil bath

Procedure:

  • Dissolve PAMA (e.g., 1 g) in the chosen solvent (e.g., 10 mL) in a quartz reaction vessel or a flask suitable for UV irradiation.

  • Add the thiol compound in excess (e.g., 3-5 equivalents per allyl group).

  • Add the photoinitiator (e.g., 1-5 mol% relative to the thiol).

  • Degas the solution by bubbling with argon for 20-30 minutes.

  • Irradiate the solution with a UV lamp at room temperature for a specified time (e.g., 1-4 hours). The reaction progress can be monitored by the disappearance of the allyl proton signals in ¹H NMR.

  • After completion, precipitate the functionalized polymer in a non-solvent (e.g., diethyl ether, hexane).

  • Purify the polymer by repeated precipitation or dialysis to remove unreacted thiol and initiator.

  • Dry the final product under vacuum.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the synthesis and characterization of AMA-based polymers.

Table 1: Molecular Weight and Dispersity of PAMA from Controlled Polymerization

Polymerization MethodInitiator/CTA[M]:[I/CTA]:[Cat/Init]Temp (°C)Time (h)Mn ( g/mol )Đ (Mw/Mn)Reference
RAFTCPDB100:1:0.2701210,5001.15[5]
RAFTBCTPA150:1:0.25601615,2001.21[5]
ATRPEBiB/CuBr/PMDETA100:1:1:19069,8001.18[5]
ATRPEBiB/CuBr/bpy100:1:1:280811,2001.25[5]

Table 2: Thermal Properties of this compound Polymers

PolymerTg (°C)Td,5% (°C) (5% weight loss)Reference
PAMA (free radical)94~225[7][8]
PAMA (ATRP)88~230[5]
P(AMA-co-nBA) (50:50)15~250[9]

Applications in Drug Delivery and Tissue Engineering

Functional polymers based on AMA are highly promising for various biomedical applications due to their tunable properties and the ability to introduce bioactive molecules.

Drug Delivery Vehicles

AMA-based copolymers can self-assemble into nanoparticles or micelles for the encapsulation and controlled release of therapeutic agents.[10][11] The pendant allyl groups can be used to attach targeting ligands for specific cell-surface receptors.

Experimental Workflow: Preparation of Drug-Loaded Nanoparticles

G cluster_0 Polymer Synthesis cluster_1 Functionalization cluster_2 Nanoparticle Formulation cluster_3 Drug Loading P RAFT or ATRP of AMA and comonomer F Thiol-ene click chemistry (e.g., with targeting ligand) P->F P(AMA-co-X) N Self-assembly in aqueous solution F->N Functional Polymer D Encapsulation of drug molecules N->D Empty Nanoparticles E Purification and Characterization D->E Drug-loaded Nanoparticles

Caption: Workflow for preparing drug-loaded nanoparticles.

Hydrogels for Tissue Engineering

AMA can be copolymerized with hydrophilic monomers to form hydrogels.[12] The allyl groups can serve as crosslinking points or sites for immobilizing growth factors and other bioactive signals to create scaffolds that mimic the extracellular matrix.[13][14]

Experimental Protocol: Synthesis of AMA-containing Hydrogels

This protocol describes the synthesis of a hydrogel from AMA and a hydrophilic comonomer like acrylamide.[12]

Materials:

  • This compound (AMA)

  • Acrylamide (AAm)

  • Crosslinker (e.g., N,N'-methylenebisacrylamide, BIS)

  • Initiator (e.g., ammonium persulfate, APS, and N,N,N',N'-tetramethylethylenediamine, TEMED)

  • Deionized water

Procedure:

  • Prepare a monomer solution by dissolving AMA, AAm, and BIS in deionized water. The molar ratio of the components will determine the properties of the hydrogel.

  • Degas the solution by bubbling with nitrogen for 15-20 minutes.

  • Add the initiator system (APS and TEMED) to initiate the polymerization.

  • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer).

  • Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed.

  • The resulting hydrogel can be swollen in water or buffer to remove unreacted monomers and initiators.

Cellular Interaction and Signaling

The surface chemistry and functionality of AMA-based biomaterials can significantly influence their interaction with cells and modulate intracellular signaling pathways. For example, nanoparticles can be internalized by cells through various endocytic pathways.[15][16] The ligands attached to the polymer can then interact with specific cellular receptors, such as integrins, to trigger downstream signaling cascades.[17][18]

Signaling Pathway: Integrin-Mediated Cell Adhesion and Downstream Signaling

Integrins are transmembrane receptors that mediate cell-matrix adhesion. The binding of ligands on a functionalized AMA-polymer to integrins can activate signaling pathways that regulate cell proliferation, survival, and differentiation.[17][18][19]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Polymer Functional AMA Polymer (with RGD ligand) Integrin Integrin Receptor (e.g., αvβ3) Polymer->Integrin Binding ECM Extracellular Matrix FAK FAK Integrin->FAK Activation Src Src FAK->Src Ras Ras FAK->Ras PI3K PI3K FAK->PI3K Src->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Gene Gene Expression (Proliferation, Survival, Differentiation) ERK->Gene Akt->Gene

Caption: Integrin-mediated signaling cascade.

By carefully designing the functional groups on AMA-based polymers, it is possible to create biomaterials that can actively direct cellular behavior, opening up new avenues for targeted therapies and regenerative medicine.

References

Application Notes and Protocols for the Light-Induced Polymerization of Allyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the light-induced polymerization of allyl methacrylate (AMA). This compound is a monomer with dual functionality, containing both a highly reactive methacrylate group and a less reactive allyl group. This unique structure allows for the formation of linear polymers with pendant reactive sites or cross-linked networks, making it a valuable material for various applications, including the development of drug delivery systems. These notes cover the polymerization mechanism, quantitative data on reaction parameters, detailed experimental protocols for polymer and hydrogel synthesis, and methods for drug loading and characterization.

Introduction

Light-induced polymerization, or photopolymerization, offers a rapid and spatially and temporally controllable method for polymer synthesis. When applied to this compound, it allows for the fabrication of complex polymer architectures under mild conditions. The methacrylate group's high reactivity enables the formation of polymer chains, while the allyl group can participate in cross-linking or be reserved as a pendant functional group for subsequent chemical modification. This versatility is particularly advantageous in the field of drug development, where materials with tunable properties are required for applications such as controlled drug release, tissue engineering scaffolds, and biocompatible coatings.

Polymerization Mechanism and Kinetics

The photopolymerization of this compound proceeds via a free-radical chain-growth mechanism.

  • Initiation: Upon exposure to ultraviolet (UV) or visible light, a photoinitiator molecule absorbs a photon and cleaves to form two initial free radicals.

  • Propagation: A radical attacks the double bond of the methacrylate group of an AMA monomer, forming a new radical and initiating chain growth. This process repeats, rapidly adding monomer units to the growing polymer chain. Due to the lower reactivity of the allyl group, the polymerization predominantly proceeds through the methacrylate functionality, resulting in linear polymer chains with pendant allyl groups.

  • Cross-linking: At higher monomer conversions or under specific reaction conditions, the growing radical chains can react with the pendant allyl groups on other polymer chains, leading to the formation of a cross-linked network. This cross-linking is responsible for gelation.

  • Termination: The polymerization process ceases when two growing radical chains combine or undergo disproportionation.

The kinetics of the polymerization and the onset of gelation are influenced by factors such as light intensity, photoinitiator type and concentration, monomer concentration, and temperature.

Quantitative Data Summary

The following tables provide a summary of quantitative data gathered from various studies on the polymerization of this compound.

Table 1: Influence of Reaction Conditions on the Gelation Point of this compound Polymerization

InitiatorTemperature (°C)Radiation SourceWavelength (nm)Conversion at Gel Point (%)
Benzoyl Peroxide75HeatN/A~6
Biacetyl1 - 25Photoflood / UV400 - 46019 - 39
Benzoyl Peroxide1 - 25UV350 - 38019 - 39

Table 2: Retention of Pendant Allyl Groups in Poly(this compound)

Polymerization MethodPendant Allyl Group Retention (%)
γ-Radiation Induced Polymerization98 - 99

This high retention indicates that polymerization can be controlled to favor the reaction of the methacrylate groups, preserving the allyl groups for post-polymerization modifications.

Experimental Protocols

Protocol 1: Synthesis of Linear Poly(this compound) via Photopolymerization

This protocol is designed to minimize cross-linking to produce a soluble, linear polymer with pendant allyl groups.

Materials:

  • This compound (AMA), purified by passing through a column of basic alumina to remove inhibitors.

  • Photoinitiator (e.g., Benzoin methyl ether, BME).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Methanol-water mixture (for precipitation).

  • Nitrogen gas.

  • Annular photoreactor with a 350 nm light source.

Procedure:

  • In a reaction vessel, prepare a solution of 20 mL of purified this compound in dry THF.

  • Add the photoinitiator, BME, to a final concentration of 1.65 x 10⁻¹ mol/L.

  • Seal the vessel with a rubber septum and deoxygenate the solution by purging with dry nitrogen for 20 minutes.

  • Place the reaction vessel in the annular photoreactor.

  • Irradiate the solution with 350 nm light. Monitor the reaction progress by taking aliquots and analyzing for monomer conversion using FTIR or NMR.

  • To obtain a linear polymer, stop the reaction at a low to moderate conversion (e.g., before the gel point is reached).

  • Precipitate the polymer by slowly adding the reaction mixture to a stirred methanol-water mixture.

  • Filter the precipitated polymer and dry it under vacuum at room temperature.

Protocol 2: Preparation of a Drug-Loaded Poly(this compound) Hydrogel

This protocol describes the synthesis of a cross-linked PAMA hydrogel and its subsequent loading with a model drug.

Materials:

  • This compound (AMA), purified.

  • Photoinitiator suitable for biomedical applications (e.g., Irgacure 2959).

  • Cross-linking agent (e.g., N,N'-methylenebisacrylamide, if required).

  • Deionized water or phosphate-buffered saline (PBS).

  • Model drug (e.g., Vitamin B12).

  • UV curing system (365 nm).

  • Molds (e.g., two glass plates separated by a Teflon spacer).

Procedure:

  • Prepare a pre-polymer solution consisting of this compound, 0.5-1 mol% Irgacure 2959, and optionally, a cross-linking agent in deionized water or PBS. The concentration of AMA will determine the swelling properties of the hydrogel.

  • Vortex the solution until the photoinitiator is fully dissolved.

  • Inject the pre-polymer solution into the mold.

  • Expose the mold to a 365 nm UV light source. The irradiation time will depend on the thickness of the hydrogel and the light intensity; typical times range from a few minutes to an hour.

  • After polymerization, carefully disassemble the mold and remove the hydrogel.

  • Wash the hydrogel extensively in deionized water or PBS for 24-48 hours, with frequent changes of the washing solution, to remove any unreacted monomer and photoinitiator.

  • For drug loading, prepare a solution of the model drug (e.g., Vitamin B12 in PBS).

  • Immerse the purified hydrogel in the drug solution and allow it to swell for 24 hours to facilitate drug uptake.

  • The drug-loaded hydrogel can then be dried or used directly for release studies.

Visualizations

Experimental Workflow for Photopolymerization of this compound

workflow prep 1. Prepare Monomer Solution (AMA + Photoinitiator + Solvent) deox 2. Deoxygenate with Nitrogen prep->deox irrad 3. Irradiate with UV Light deox->irrad precip 4. Precipitate Polymer irrad->precip dry 5. Dry and Characterize precip->dry

Caption: A typical experimental workflow for the photopolymerization of this compound.

Simplified Polymerization and Cross-linking Mechanism

mechanism Initiator Photoinitiator Radical Radical (R•) Initiator->Radical Light (hν) Monomer This compound Radical->Monomer Initiation GrowingChain Growing Polymer Chain with Pendant Allyl Groups Monomer->GrowingChain Propagation (via Methacrylate) GrowingChain->GrowingChain Cross-linking (via Allyl Group) Crosslinked Cross-linked Network GrowingChain->Crosslinked

Caption: A simplified diagram illustrating the key steps in the free-radical polymerization and cross-linking of this compound.

Logical Flow for Hydrogel-Based Drug Delivery Application

drug_delivery Synthesis PAMA Hydrogel Synthesis (Photopolymerization) Purification Purification (Removal of Unreacted Species) Synthesis->Purification Loading Drug Loading (Swelling in Drug Solution) Purification->Loading Release Controlled Drug Release Loading->Release

Caption: The logical progression from hydrogel synthesis to its application in controlled drug release.

Characterization Techniques

The synthesized poly(this compound) and derived hydrogels can be characterized by a suite of analytical methods to determine their physicochemical properties.

Table 3: Recommended Characterization Methods

PropertyTechnique
Polymer StructureFourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR)
Molecular WeightGel Permeation Chromatography (GPC)
Thermal PropertiesDifferential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)
Surface MorphologyScanning Electron Microscopy (SEM)
Swelling BehaviorGravimetric analysis at different pH and temperatures
Drug Release ProfileUV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC)

Conclusion

The light-induced polymerization of this compound provides a powerful and versatile platform for the creation of advanced polymeric materials. The protocols and data presented herein offer a starting point for researchers to explore the synthesis of both linear and cross-linked poly(this compound) and to develop novel systems for drug delivery and other biomedical applications. The ability to tailor the material properties through the control of polymerization conditions makes PAMA an exciting candidate for future research and development.

Application Notes: Enhancing Polymer Thermal Stability with Allyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thermal stability of polymers is a critical factor in determining their processing conditions and end-use applications. For many polymers, such as poly(methyl methacrylate) (PMMA), the relatively low thermal stability can be a significant limitation. Allyl methacrylate (AMA) is a versatile co-monomer that can be incorporated into polymer chains to enhance their thermal properties. The presence of the allyl group provides a site for crosslinking reactions at elevated temperatures, leading to a more stable polymer network. These application notes provide a detailed overview of the role of this compound in modifying the thermal stability of polymers, with a focus on copolymers with methyl methacrylate (MMA).

Mechanism of Thermal Stability Enhancement

The incorporation of AMA into a polymer backbone introduces pendant allyl groups. Upon heating, these allyl groups can undergo crosslinking reactions, forming a three-dimensional network structure. This crosslinked network restricts the mobility of the polymer chains and requires more energy to initiate and propagate thermal degradation, thus increasing the overall thermal stability of the material.

The thermal degradation of poly(this compound) (PAMA) homopolymer typically occurs in two main stages. The first stage, at lower temperatures, involves the fragmentation of the pendant allyl groups. The second, higher temperature stage, is characterized by the scission of the main polymer chain.[1][2] By copolymerizing AMA with other monomers like MMA, the onset of the main chain degradation can be shifted to higher temperatures.

Quantitative Analysis of Thermal Properties

The thermal stability of polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and char yield. DSC measures the heat flow into or out of a sample as a function of temperature, which is used to determine the glass transition temperature (Tg).

Table 1: Illustrative TGA Data for PMMA and a Thermally Stable Copolymer

PolymerT10 (°C) (Temp. at 10% Weight Loss)Char Yield at 600°C (%)
PMMA2218.0
P(MMA40-VBC30-MI30) Terpolymer31914.0
Data from a study on novel terpolymers, illustrating the potential for thermal stability improvement through copolymerization.[3]

Table 2: Illustrative DSC Data for PMMA and a Thermally Stable Copolymer

PolymerGlass Transition Temperature (Tg) (°C)
PMMA104
P(MMA40-VBC30-MI30) Terpolymer119
Data from a study on novel terpolymers, illustrating the potential for Tg enhancement through copolymerization.[3]

Experimental Protocols

Protocol 1: Synthesis of Poly(methyl methacrylate-co-allyl methacrylate) via Free Radical Polymerization

This protocol describes a general procedure for the synthesis of PMMA-co-AMA copolymers. The molar ratio of MMA to AMA can be varied to achieve different degrees of potential crosslinking and thermal stability.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (AMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) as initiator

  • Toluene, anhydrous

  • Methanol

Procedure:

  • In a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the desired molar ratio of MMA and AMA in anhydrous toluene.

  • Add AIBN (typically 0.1-1 mol% with respect to the total monomer content).

  • Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 70-80°C with continuous stirring under a nitrogen atmosphere.

  • Allow the polymerization to proceed for 4-8 hours. The viscosity of the solution will increase as the polymer forms.

  • Cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers and initiator residues.

  • Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Thermal Gravimetric Analysis (TGA)

Instrument:

  • Thermogravimetric Analyzer

Procedure:

  • Calibrate the instrument according to the manufacturer's instructions.

  • Place a 5-10 mg sample of the dried polymer into a tared TGA pan (typically alumina or platinum).

  • Place the sample pan into the TGA furnace.

  • Heat the sample from room temperature to 600-800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen for inert conditions).

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset decomposition temperature, the temperatures of maximum decomposition rates, and the final char yield.

Protocol 3: Differential Scanning Calorimetry (DSC)

Instrument:

  • Differential Scanning Calorimeter

Procedure:

  • Calibrate the instrument using a standard material with a known melting point (e.g., indium).

  • Weigh a 5-10 mg sample of the dried polymer into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature above its expected glass transition temperature (e.g., 150°C for PMMA-based polymers) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Cool the sample back to room temperature at a controlled rate.

  • Perform a second heating scan under the same conditions as the first. The glass transition temperature (Tg) is typically determined from the midpoint of the step change in the heat flow curve of the second heating scan.

Visualizations

G cluster_0 Polymer Synthesis Monomers MMA + AMA Monomers Polymerization Free Radical Polymerization (70-80°C, N2 atm) Monomers->Polymerization Initiator AIBN Initiator Initiator->Polymerization Solvent Toluene Solvent->Polymerization Copolymer_solution Viscous Copolymer Solution Polymerization->Copolymer_solution Precipitation Precipitation in Methanol Copolymer_solution->Precipitation Purified_Copolymer Purified PMMA-co-AMA Precipitation->Purified_Copolymer

Caption: Workflow for the synthesis of PMMA-co-AMA copolymers.

G Polymer PMMA-co-AMA Copolymer Chain Heat Heat (Δ) Polymer->Heat Crosslinking Crosslinking of Allyl Groups Heat->Crosslinking Degradation Thermal Degradation Heat->Degradation Network Crosslinked Polymer Network Crosslinking->Network Network->Heat Increased Temperature Products Degradation Products (CO, CO2, etc.) Degradation->Products

Caption: Mechanism of thermal stability enhancement by AMA.

G cluster_1 Thermal Analysis Workflow Sample Polymer Sample TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC TGA_Data Decomposition Temp. Char Yield TGA->TGA_Data DSC_Data Glass Transition (Tg) DSC->DSC_Data

Caption: Workflow for thermal characterization of polymers.

Conclusion

The incorporation of this compound as a comonomer is an effective strategy for enhancing the thermal stability of polymers like PMMA. The crosslinking of the pendant allyl groups at elevated temperatures leads to a more robust polymer network with higher decomposition temperatures and glass transition temperatures. The provided protocols offer a foundation for the synthesis and thermal characterization of such modified polymers, enabling researchers and professionals in drug development and materials science to design and evaluate materials with tailored thermal properties for their specific applications. Further research to generate a comprehensive dataset of thermal properties for PMMA-co-AMA copolymers with a wide range of AMA concentrations would be highly valuable to the scientific community.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Gelation in Allyl Methacrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing premature gelation during the polymerization of allyl methacrylate (AMA). Gelation, the formation of an insoluble crosslinked polymer, is a common challenge that can hinder the synthesis of soluble, processable polymers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve successful polymerization outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound polymerization in a question-and-answer format, providing potential causes and recommended solutions.

Q1: My AMA polymerization mixture turned into a gel at a very low conversion. What happened and how can I prevent it?

A1: Premature gelation is the most common issue in AMA polymerization. It occurs due to the bifunctional nature of the AMA monomer, which contains both a highly reactive methacrylate group and a less reactive allyl group. At higher temperatures and initiator concentrations, the allyl group can participate in crosslinking reactions, leading to the formation of an insoluble polymer network. In the polymerization of this compound with benzoyl peroxide at 75°C, for instance, gelation can occur at approximately 6% conversion[1].

Troubleshooting Steps:

  • Reduce Reaction Temperature: Lowering the temperature can significantly delay the onset of gelation. Polymerization carried out at 1°C to 25°C can postpone gelation to as high as 19% to 39% conversion[1].

  • Lower Initiator Concentration: A high concentration of initiator generates a large number of free radicals, increasing the probability of crosslinking. Reducing the initiator concentration will slow down the polymerization rate and delay gelation.

  • Introduce a Chain Transfer Agent (CTA): CTAs are highly effective at regulating molecular weight and delaying gelation. The use of mercaptans, for example, can extend the polymerization at which gelation occurs from about 6% to 20–30%[1].

Q2: I'm observing very slow polymerization or low monomer conversion. What could be the issue?

A2: Slow polymerization or stalling at low conversion can be a consequence of degradative chain transfer, a process where a growing polymer radical reacts with the allyl group to form a stable, less reactive allylic radical. This new radical is less efficient at initiating new polymer chains, thus slowing down the overall reaction rate.

Troubleshooting Steps:

  • Increase Initiator Concentration (with caution): While high initiator concentrations can lead to gelation, a very low concentration might not generate enough radicals to sustain the polymerization. A careful balance is necessary.

  • Elevate Reaction Temperature (with caution): Increasing the temperature can boost the rate of initiation and propagation. However, be mindful that it can also accelerate crosslinking. Optimization is key.

  • Consider Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) are very effective for polymerizing challenging monomers like AMA. ATRP provides better control over the polymerization, minimizing side reactions and leading to polymers with well-defined molecular weights and architectures.

Q3: The molecular weight of my poly(this compound) is consistently low. How can I increase it?

A3: Low molecular weight is a common outcome in AMA polymerization due to chain transfer reactions. To achieve higher molecular weights, these chain transfer processes need to be minimized.

Troubleshooting Steps:

  • Implement Controlled Radical Polymerization (CRP): As mentioned previously, techniques like ATRP are excellent for synthesizing high molecular weight polymers from AMA by controlling the concentration of active radical species.

  • Optimize Monomer to Initiator Ratio: A higher monomer-to-initiator ratio will, in principle, lead to higher molecular weight polymers, provided that termination reactions are controlled.

  • Purify the Monomer: Impurities in the monomer can act as chain transfer agents, leading to lower molecular weights. Ensure your AMA is free from inhibitors and other impurities before use.

Data Presentation: Controlling Gelation

The following tables summarize key quantitative data on factors influencing gelation in AMA polymerization.

Table 1: Effect of Temperature on Gel Point Conversion

Reaction Temperature (°C)InitiatorGel Point Conversion (%)Reference
75Benzoyl Peroxide~6[1]
1 - 25Biacetyl or Benzoyl Peroxide (with irradiation)19 - 39[1]

Table 2: Effect of Chain Transfer Agents (CTAs) on Gel Point Conversion

Chain Transfer AgentGel Point Conversion (without CTA) (%)Gel Point Conversion (with CTA) (%)Reference
Mercaptans~620 - 30[1]
Diisopropyl dixanthogen~620 - 30[1]

Experimental Protocols

1. Monomer Purification

  • Objective: To remove the inhibitor (typically hydroquinone or its monomethyl ether, MEHQ) from the commercial this compound monomer.

  • Procedure:

    • Place the AMA monomer in a separatory funnel.

    • Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution.

    • Shake the funnel vigorously for 1-2 minutes. The aqueous layer will typically turn brown as it removes the phenolic inhibitor.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the washing process with fresh 5% NaOH solution until the aqueous layer remains colorless.

    • Wash the monomer with deionized water to remove any residual NaOH.

    • Dry the purified monomer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

    • Filter the monomer to remove the drying agent.

    • The purified monomer should be used immediately or stored at low temperature in the dark.

2. Free Radical Polymerization of this compound (Illustrative Protocol)

  • Objective: To synthesize poly(this compound) via free radical polymerization while aiming to avoid premature gelation. This protocol is a general guideline and may require optimization.

  • Materials:

    • Purified this compound (AMA)

    • Azobisisobutyronitrile (AIBN) as the initiator

    • An appropriate solvent (e.g., toluene or 1,4-dioxane)

    • Nitrogen or Argon gas for inert atmosphere

  • Procedure:

    • In a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add the desired amount of solvent.

    • Add the purified AMA monomer to the solvent.

    • Add the calculated amount of AIBN initiator. The concentration should be kept low to minimize the risk of gelation.

    • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. Oxygen can inhibit free radical polymerization.

    • Immerse the reaction flask in a preheated oil bath set to the desired temperature (e.g., 60-70°C). Lower temperatures are generally preferred to delay gelation.

    • Maintain the reaction under an inert atmosphere and with continuous stirring.

    • Monitor the polymerization progress by taking samples at regular intervals to determine monomer conversion (e.g., by gravimetry, NMR, or FTIR).

    • To stop the reaction before the gel point, cool the reaction mixture rapidly and expose it to air.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane).

    • Filter and dry the resulting polymer under vacuum.

3. Atom Transfer Radical Polymerization (ATRP) of this compound

  • Objective: To synthesize well-defined, soluble poly(this compound) with controlled molecular weight and low dispersity.

  • Materials:

    • Purified this compound (AMA)

    • Ethyl α-bromoisobutyrate (EBiB) as the initiator

    • Copper(I) bromide (CuBr) as the catalyst

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand

    • Anisole as the solvent

    • Nitrogen or Argon gas

  • Procedure:

    • To a dry Schlenk flask, add CuBr and a magnetic stir bar.

    • Seal the flask and cycle between vacuum and nitrogen/argon three times to remove oxygen.

    • Add deoxygenated anisole to the flask via a syringe.

    • Add the PMDETA ligand to the flask via a syringe. The solution should turn green/brown.

    • In a separate dry Schlenk flask, add the purified AMA monomer and EBiB initiator.

    • Deoxygenate the monomer/initiator mixture by three freeze-pump-thaw cycles.

    • Using a gas-tight syringe, transfer the catalyst/ligand solution to the monomer/initiator mixture.

    • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60°C) and stir.

    • Take samples periodically to monitor conversion and molecular weight evolution.

    • To terminate the polymerization, cool the flask and expose the mixture to air.

    • Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Visualizing the Process: Diagrams

To better understand the mechanisms and troubleshooting strategies, the following diagrams illustrate the key concepts.

GelationMechanism Initiator Initiator (e.g., AIBN) Radical Primary Radical Initiator->Radical Decomposition AMA This compound Monomer Radical->AMA Initiation GrowingChain Growing Linear Polymer Chain AMA->GrowingChain Propagation (Methacrylate Group) GrowingChain->AMA Propagation Crosslinking Crosslinking Reaction (Allyl Group Participation) GrowingChain->Crosslinking Chain Transfer to Allyl Group Gel Insoluble Gel Network Crosslinking->Gel Network Formation

Caption: Mechanism of gelation in this compound polymerization.

TroubleshootingWorkflow Start Problem: Premature Gelation CheckTemp Is Reaction Temperature High? Start->CheckTemp LowerTemp Action: Lower Temperature (e.g., to 1-25°C) CheckTemp->LowerTemp Yes CheckInitiator Is Initiator Concentration High? CheckTemp->CheckInitiator No LowerTemp->CheckInitiator LowerInitiator Action: Reduce Initiator Concentration CheckInitiator->LowerInitiator Yes ConsiderCTA Is Molecular Weight Uncontrolled? CheckInitiator->ConsiderCTA No LowerInitiator->ConsiderCTA AddCTA Action: Add a Chain Transfer Agent (CTA) ConsiderCTA->AddCTA Yes ConsiderCRP Need Better Control? ConsiderCTA->ConsiderCRP No AddCTA->ConsiderCRP UseCRP Action: Employ Controlled Radical Polymerization (ATRP) ConsiderCRP->UseCRP Yes Success Successful Polymerization (No Premature Gelation) ConsiderCRP->Success No UseCRP->Success

Caption: Troubleshooting workflow for preventing gelation.

PreventativeMeasures Goal Prevent Gelation Temp Lower Temperature Goal->Temp Initiator Reduce Initiator Goal->Initiator CTA Use Chain Transfer Agent Goal->CTA CRP Use Controlled Radical Polymerization Goal->CRP Kinetics Slower Reaction Kinetics Temp->Kinetics Initiator->Kinetics MW Controlled Molecular Weight CTA->MW CRP->MW Kinetics->Goal MW->Goal

Caption: Logical relationships of preventative measures.

References

Technical Support Center: Inhibitor Removal from Commercial Allyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of commercial allyl methacrylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with removing inhibitors from this monomer, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common inhibitors found in commercial this compound and why are they present?

A1: Commercial this compound is typically stabilized with inhibitors to prevent spontaneous polymerization during storage and transport. The most common inhibitor used is the monomethyl ether of hydroquinone (MEHQ), often found in concentrations ranging from 50 to 185 ppm. Other phenolic inhibitors like hydroquinone (HQ) may also be used. These compounds function by scavenging free radicals, which initiate the polymerization process.

Q2: When is it necessary to remove the inhibitor from this compound?

A2: Inhibitor removal is a critical step before most polymerization reactions. The presence of inhibitors can lead to long and unpredictable induction periods, slow reaction rates, and incomplete conversion. For controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, the removal of the inhibitor is essential for achieving predictable kinetics and well-defined polymers.

Q3: What are the primary methods for removing inhibitors from this compound?

A3: The three most common and effective methods for removing phenolic inhibitors from this compound in a laboratory setting are:

  • Column Chromatography: Passing the monomer through a column packed with an adsorbent like basic alumina.

  • Caustic Washing: Using an aqueous basic solution (e.g., sodium hydroxide) to extract the acidic phenolic inhibitor.

  • Activated Carbon Treatment: Stirring the monomer with activated carbon to adsorb the inhibitor.

Q4: Which inhibitor removal method is best for my application?

A4: The choice of method depends on the scale of your experiment, the required purity, and the available equipment.

  • Column chromatography is excellent for small to medium-scale lab preparations and can achieve very high purity.[1]

  • Caustic washing is a fast and cost-effective method suitable for larger quantities, though it requires a subsequent drying step.[1]

  • Activated carbon is a simple method that can be effective for MEHQ removal.[2]

Q5: How can I determine if the inhibitor has been successfully removed?

A5: While quantitative analysis using techniques like HPLC or UV-Vis spectroscopy is the most accurate way to determine the residual inhibitor concentration, a simple qualitative test for phenolic inhibitors involves shaking the purified monomer with a 10% aqueous solution of sodium hydroxide. A yellow to brown coloration in the aqueous layer indicates the presence of the phenolate salt, signifying that residual inhibitor is still present.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Polymerization fails to initiate or is significantly delayed. Incomplete inhibitor removal: Residual inhibitor is scavenging the initiator radicals.- Increase adsorbent amount/contact time: If using an alumina column or activated carbon, try using a larger amount of adsorbent or slowing the flow rate.[3] - Perform additional washes: If using a caustic wash, repeat the washing step one or two more times.[4] - Check the activity of your adsorbent: Alumina can deactivate upon exposure to moisture. Use freshly opened or properly reactivated alumina.[5]
Insufficient initiator: The amount of initiator is not enough to overcome the effect of the remaining inhibitor.[4]- Increase the initiator concentration slightly. However, be aware that this can affect the final polymer properties.
Oxygen inhibition: Dissolved oxygen in the monomer can inhibit free-radical polymerization.- Purge the monomer and reaction mixture with an inert gas (e.g., nitrogen or argon) before and during polymerization.[4]
Monomer polymerizes prematurely during or after inhibitor removal. Complete inhibitor removal: The monomer is highly reactive and susceptible to spontaneous polymerization once the inhibitor is removed.- Use the purified monomer immediately after preparation.[4] - Store the purified monomer at low temperatures (e.g., in a refrigerator or freezer) for short periods, ensuring it is well-sealed to prevent moisture condensation upon warming.[6]
Excessive heat: Heat can initiate polymerization.- Avoid excessive heating during any solvent removal steps (if applicable). Use a rotary evaporator at low temperatures and under reduced pressure.
Emulsion forms during caustic wash. Vigorous shaking: Excessive agitation can lead to the formation of a stable emulsion between the organic monomer and the aqueous wash solution.- Gently invert the separatory funnel instead of shaking it vigorously. - Allow the mixture to stand for a longer period to allow the layers to separate. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Low yield of purified monomer. Loss during washing: Some monomer may be lost in the aqueous phase during caustic washing.- Ensure complete separation of the layers in the separatory funnel. - Minimize the number of washing steps while ensuring adequate inhibitor removal.
Polymerization on the alumina column: The monomer may polymerize on the column, leading to clogging and loss of product.- Do not overheat the column if the monomer is viscous.[7] - Ensure the alumina is not acidic, as this can promote polymerization. Use basic or neutral alumina.

Quantitative Data on Inhibitor Removal

The following table provides representative data on the efficiency of common inhibitor removal methods for methacrylate monomers. Note that the exact efficiency can vary depending on the specific experimental conditions.

Method Adsorbent/Reagent Typical Initial Inhibitor Conc. (ppm) Typical Final Inhibitor Conc. (ppm) Advantages Disadvantages
Column Chromatography Basic Alumina100 - 250 (MEHQ)< 10High purity achievable.[1]Slower than washing; requires solvent for viscous monomers.[1][7]
Caustic Wash 1 M Sodium Hydroxide100 - 250 (MEHQ)< 20Fast, inexpensive, and scalable.[1]Requires a subsequent drying step; can cause emulsions.[8]
Activated Carbon Granular Activated Carbon100 - 250 (MEHQ)< 20Simple procedure; effective for MEHQ.[2]Requires filtration to remove carbon particles.[2]

Disclaimer: The data presented is derived from studies on various methacrylate monomers and should be considered representative. Optimization may be required for specific applications with this compound.[9]

Experimental Protocols

Protocol 1: Inhibitor Removal using a Basic Alumina Column

This method is highly effective for small to medium-scale laboratory purifications.

Materials:

  • This compound containing inhibitor

  • Basic alumina (activated, Brockmann I)

  • Chromatography column or a glass pipette with a cotton plug

  • Collection flask

Methodology:

  • Prepare the Column:

    • For small quantities (< 5 mL), a glass Pasteur pipette can be used. Push a small plug of cotton or glass wool into the constriction.

    • Add approximately 2-3 cm of basic alumina on top of the plug.

    • For larger quantities, use a chromatography column and add a sufficient amount of basic alumina (a general guideline is to use approximately 10g of alumina per 100 mL of monomer).

  • Purification:

    • Carefully add the this compound to the top of the alumina column.

    • Allow the monomer to pass through the alumina under gravity. For faster elution, gentle pressure from an inert gas line or a pipette bulb can be applied.

    • Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

  • Storage and Use:

    • The purified this compound is now highly reactive and should be used immediately.

    • If short-term storage is necessary, keep it in a tightly sealed container at a low temperature (2-8 °C) and in the dark.

Protocol 2: Inhibitor Removal using a Caustic Wash

This method is suitable for purifying larger quantities of this compound.

Materials:

  • This compound containing inhibitor

  • 1 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

Methodology:

  • Washing:

    • Place the this compound in a separatory funnel.

    • Add an equal volume of 1 M NaOH solution.

    • Stopper the funnel and gently invert it several times for 1-2 minutes to mix the layers. Periodically vent the funnel to release any pressure.

    • Allow the layers to separate. The lower aqueous layer, which may be colored, contains the sodium salt of the inhibitor.

    • Drain and discard the lower aqueous layer.

    • Repeat the wash with 1 M NaOH two more times.[4]

  • Neutralization and Water Removal:

    • Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain and discard the aqueous layer.

    • Wash the monomer with an equal volume of brine to aid in the removal of dissolved water. Drain and discard the aqueous layer.[4]

  • Drying:

    • Transfer the washed this compound to a clean, dry flask.

    • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirl the flask. Let it stand for 20-30 minutes to allow the drying agent to absorb any remaining water.

  • Final Product:

    • Filter or carefully decant the dry, purified this compound from the drying agent.

    • The monomer is now ready for use and should be used promptly.

Visualizing the Workflow

The following diagram illustrates the general workflow for inhibitor removal from this compound.

Inhibitor_Removal_Workflow Inhibitor Removal Workflow for this compound cluster_methods Choose Removal Method start Commercial this compound (with inhibitor) column Column Chromatography (Basic Alumina) start->column wash Caustic Wash (NaOH Solution) start->wash carbon Activated Carbon Treatment start->carbon end_product Purified this compound (inhibitor-free) column->end_product drying Drying (e.g., MgSO4) wash->drying filtration_carbon Filtration carbon->filtration_carbon Filter to remove carbon filtration Filtration/Decantation drying->filtration filtration->end_product filtration_carbon->end_product

Caption: Workflow for this compound inhibitor removal.

References

Technical Support Center: Anionic Polymerization of Allyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anionic polymerization of allyl methacrylate (AMA).

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of reaction during the anionic polymerization of this compound?

In the anionic polymerization of this compound, the primary reaction is the propagation through the methacrylate double bond, leading to the formation of the polymer chain. However, a significant side reaction involves the nucleophilic attack of the initiator or the propagating carbanion on the carbonyl group of the monomer. The allyl double bond is generally not reactive under anionic polymerization conditions, especially at low temperatures.[1][2]

Q2: What are the common side reactions, and what are their consequences?

The most prevalent side reaction is the attack on the carbonyl group of the this compound monomer by the organolithium initiator.[1][3] This reaction consumes the initiator and forms a lithium alkoxide, which, upon termination with an acid, yields allyl alcohol.[1] The consequences of this side reaction include:

  • Reduced Initiator Efficiency: A portion of the initiator is consumed in this non-polymerization reaction, leading to a lower number of propagating chains than theoretically calculated.

  • Broad Molecular Weight Distribution: The continuous termination of growing chains can lead to a broad molecular weight distribution.[1]

  • Discrepancy between Theoretical and Experimental Molecular Weight: Due to the loss of initiator, the experimentally determined molecular weight may be higher than the theoretical value calculated from the monomer-to-initiator ratio.

Another potential side reaction, though less common at low temperatures, is hydrogen abstraction from the allyl position.[2] At higher temperatures, this can lead to irregular chain growth.[2]

Q3: How does the choice of initiator affect the side reactions?

The nucleophilicity of the initiator plays a crucial role. Highly nucleophilic and sterically unhindered initiators, such as n-butyllithium (n-BuLi), are more prone to attacking the carbonyl group.[1] Less reactive and more sterically hindered initiators, like 1,1-diphenyl-n-hexyllithium (DPHL), exhibit a lower tendency for this side reaction, leading to better control over the polymerization.[1][2]

Q4: What is the role of temperature in controlling side reactions?

Low temperatures are critical for minimizing side reactions.[2] Conducting the polymerization at temperatures such as -78°C helps to suppress the attack on the carbonyl group and any potential reactions involving the allyl group. Higher temperatures increase the probability of irregular chain growth and other side reactions.[2]

Q5: Can the allyl group participate in the polymerization?

Under typical anionic polymerization conditions, the allyl group of this compound does not participate in the polymerization process.[1][2] The polymerization proceeds selectively through the methacrylate double bond. However, the pendant allyl groups can undergo cross-linking upon exposure of the final polymer to air.[1]

Troubleshooting Guide

Issue 1: Low or No Polymer Yield

Possible Cause Troubleshooting Step
Presence of Impurities Impurities such as water, oxygen, or other protic compounds in the monomer, solvent, or initiator will terminate the living anionic chains. Ensure all reagents and glassware are rigorously dried and degassed. Use high-vacuum techniques for purification and polymerization.
Inefficient Initiation The initiator may have degraded. It is recommended to titrate the initiator solution (e.g., n-butyllithium) to determine its exact concentration before use.
Incorrect Reaction Temperature While low temperatures are generally preferred, ensure the temperature is not too low to hinder initiation or propagation, depending on the specific initiator-solvent system.

Issue 2: Polymer with a Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Possible Cause Troubleshooting Step
Side Reactions The attack of the initiator or propagating chains on the carbonyl group is a major cause. Switch to a less nucleophilic, more sterically hindered initiator (e.g., 1,1-diphenyl-n-hexyllithium).[1] Ensure the reaction is carried out at a sufficiently low temperature (e.g., -78°C).
Slow Initiation If the rate of initiation is slower than the rate of propagation, it can lead to a broad PDI. Choose an initiator that reacts rapidly with the monomer.
Poor Mixing Inefficient mixing can lead to localized high concentrations of monomer or initiator, causing variations in chain growth. Ensure vigorous stirring throughout the polymerization.

Issue 3: Experimental Molecular Weight is Significantly Higher than Theoretical

Possible Cause Troubleshooting Step
Initiator Inefficiency A significant portion of the initiator may have been consumed by side reactions (carbonyl attack) or impurities. This reduces the number of growing chains, leading to higher molecular weight for the successful chains. Use a less reactive initiator and ensure stringent purification of all components.
Inaccurate Initiator Concentration The actual concentration of the initiator may be lower than assumed. Titrate the initiator solution immediately before use for accurate concentration determination.

Issue 4: Gelation of the Polymer during or after Polymerization

Possible Cause Troubleshooting Step
Cross-linking via Allyl Groups While the allyl groups are generally unreactive during polymerization, they can cross-link upon exposure to air.[1] Handle the polymer under an inert atmosphere (e.g., nitrogen or argon) during and after polymerization, and before termination.
High Polymerization Temperature Higher temperatures might promote side reactions involving the allyl groups. Maintain a low reaction temperature.

Quantitative Data on Side Reactions

The extent of the side reaction involving the attack on the carbonyl group is influenced by the choice of initiator and the reaction conditions.

InitiatorTemperatureSolventExtent of Carbonyl Attack (% of Initiator)OutcomeReference
n-ButyllithiumLow TemperatureTolueneSignificant (up to ~50%)Leads to kinetic complications and unusual molecular weight distributions.[1]
1,1-Diphenyl-n-hexyllithium-78°CTolueneReduced compared to n-BuLiSimplifies kinetics and improves control over the polymerization.[1]
1,1-Diphenyl-n-hexyllithium-30°CToluene~39%A quantifiable amount of initiator is still consumed by the side reaction.[1]

Experimental Protocols

Protocol 1: Anionic Polymerization of this compound using 1,1-Diphenyl-n-hexyllithium (DPHL)

This protocol is based on methodologies known to minimize side reactions.

Materials:

  • This compound (AMA), freshly distilled over CaH₂

  • Toluene, anhydrous, freshly distilled from a sodium/benzophenone ketyl

  • 1,1-Diphenyl-n-hexyllithium (DPHL) initiator solution in a suitable solvent (e.g., toluene)

  • Methanol, anhydrous (for termination)

  • Argon or Nitrogen gas, high purity

  • Schlenk line and glassware, oven-dried and cooled under vacuum

Procedure:

  • Glassware Preparation: Assemble the reaction flask, addition funnel, and magnetic stirrer bar. Flame-dry the entire apparatus under vacuum and then fill with high-purity argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.

  • Solvent and Monomer Preparation: Transfer the desired amount of anhydrous toluene to the reaction flask via cannula. Cool the flask to -78°C using a dry ice/acetone bath. Transfer the freshly distilled this compound to the addition funnel via cannula.

  • Initiation: Add the calculated amount of DPHL initiator solution to the stirred toluene in the reaction flask using a syringe.

  • Polymerization: Add the this compound from the addition funnel to the initiator solution dropwise over a period of 10-15 minutes with vigorous stirring. A color change should be observed, indicating the presence of the living polymer anions. Allow the polymerization to proceed for the desired time (e.g., 1-2 hours) at -78°C.

  • Termination: Terminate the polymerization by adding a small amount of anhydrous methanol via syringe. The color of the solution should disappear.

  • Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol or hexane).

  • Purification and Drying: Filter the precipitated polymer and wash it several times with the non-solvent. Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

  • Characterization: Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR spectroscopy to confirm the polymer structure and the presence of pendant allyl groups.

Visualizations

Side_Reactions initiator Initiator (R-Li) ama This compound (AMA) initiator->ama Reacts with propagation Propagation (Polymer Chain Growth) ama->propagation Desired Pathway side_reaction Carbonyl Attack (Side Reaction) ama->side_reaction Undesired Pathway polymer Poly(this compound) propagation->polymer allyl_alcohol Allyl Alcohol (after termination) side_reaction->allyl_alcohol

Caption: Main and side reaction pathways in AMA anionic polymerization.

Troubleshooting_Workflow start Polymerization Issue (e.g., Low Yield, High PDI) check_impurities Check for Impurities (Monomer, Solvent, Initiator) start->check_impurities check_initiator Check Initiator (Concentration, Activity) start->check_initiator check_temp Check Reaction Temperature start->check_temp purify Action: Rigorous Purification and Degassing check_impurities->purify Impurities Suspected success Successful Polymerization purify->success titrate Action: Titrate Initiator check_initiator->titrate Inaccurate Concentration change_initiator Action: Use Less Nucleophilic Initiator (e.g., DPHL) check_initiator->change_initiator Side Reactions Prevalent titrate->success change_initiator->success lower_temp Action: Lower Temperature (e.g., -78°C) check_temp->lower_temp Temperature Too High lower_temp->success

Caption: Troubleshooting workflow for AMA anionic polymerization issues.

References

Controlling molecular weight in poly(allyl methacrylate) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of poly(allyl methacrylate) (PAMA). Special attention is given to controlling the molecular weight and preventing premature gelation.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to control the molecular weight of poly(this compound) using conventional free-radical polymerization?

A1: this compound (AMA) is an unsymmetrical divinyl monomer, meaning it has two different polymerizable double bonds: a highly reactive methacrylate group and a less reactive allyl group. During conventional free-radical polymerization, the high reactivity of the methacrylate group leads to rapid chain growth. However, the presence of the pendant allyl group can lead to chain transfer and branching reactions. At higher monomer conversions, intermolecular reactions involving the allyl groups can cause cross-linking, leading to the formation of an insoluble gel.[1][2] This makes it difficult to control the molecular weight and obtain a soluble, well-defined polymer.

Q2: What methods are recommended for synthesizing poly(this compound) with a controlled molecular weight and low polydispersity?

A2: To achieve better control over the polymerization of this compound, controlled radical polymerization (CRP) techniques are highly recommended. The two most effective methods are:

  • Atom Transfer Radical Polymerization (ATRP): ATRP allows for the synthesis of well-defined PAMA by establishing a dynamic equilibrium between active propagating radicals and dormant species. This minimizes termination and chain transfer reactions, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low PDI).[2][3]

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is another powerful CRP technique that uses a chain transfer agent (CTA) to mediate the polymerization. This method provides excellent control over the molecular weight and architecture of PAMA, and it is tolerant of a wider range of functional groups compared to ATRP.[4]

Q3: How does the monomer-to-initiator ratio affect the molecular weight of PAMA in a controlled polymerization?

A3: In a controlled polymerization like ATRP or RAFT, the number-average molecular weight (Mn) of the resulting polymer is directly proportional to the ratio of the initial monomer concentration ([M]₀) to the initial initiator concentration ([I]₀), multiplied by the monomer conversion. A higher [M]₀/[I]₀ ratio will result in a higher molecular weight polymer, as fewer polymer chains are initiated, and each chain grows to a longer length.[5][6]

Q4: What is the role of temperature in controlling the synthesis of poly(this compound)?

A4: Temperature is a critical parameter in the synthesis of PAMA. In ATRP, for example, lower temperatures (e.g., 50°C) are often preferred for the homopolymerization of AMA.[2] This is because the reactivity of the methacrylate double bond is significantly higher than that of the allyl group. Lowering the temperature helps to selectively polymerize the methacrylate groups while minimizing side reactions involving the allyl groups, such as cross-linking.[1] Higher temperatures can increase the polymerization rate but also increase the likelihood of side reactions, leading to broader polydispersity and potential gelation.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of poly(this compound).

Issue 1: Premature Gelation or Insoluble Polymer

  • Question: My polymerization reaction turned into an insoluble gel at a low monomer conversion. What could be the cause?

  • Answer: Premature gelation is the most common problem in AMA polymerization and is typically caused by uncontrolled cross-linking reactions involving the pendant allyl groups.

Potential Cause Troubleshooting Step
High Reaction Temperature Lower the reaction temperature. For ATRP of AMA, temperatures around 50°C are often effective at minimizing side reactions of the allyl group.[2]
High Monomer Concentration Reduce the initial monomer concentration by using a suitable solvent (e.g., anisole, diphenyl ether). This reduces the probability of intermolecular cross-linking.[2]
Incorrect Polymerization Method Switch from conventional free-radical polymerization to a controlled method like ATRP or RAFT to better regulate the concentration of growing polymer chains.[2][4]
High Initiator Concentration While counterintuitive, a very high initiator concentration in conventional polymerization can lead to a high concentration of radicals, increasing the chance of branching and cross-linking. In CRP, ensure the monomer/initiator ratio is appropriate for the target molecular weight.

Issue 2: High Polydispersity Index (PDI)

  • Question: My GPC results show a broad molecular weight distribution (PDI > 1.5). How can I obtain a narrower PDI?

  • Answer: A high PDI indicates poor control over the polymerization, with polymer chains of widely varying lengths.

Potential Cause Troubleshooting Step
Inefficient Initiation In ATRP, ensure the initiator is appropriate for the monomer and that the catalyst system is active. For RAFT, select a chain transfer agent (CTA) that is suitable for methacrylates.[8]
Oxygen Inhibition Oxygen is a potent inhibitor of radical polymerization and can lead to poor control. Ensure the reaction mixture is thoroughly deoxygenated before starting the polymerization (e.g., by several freeze-pump-thaw cycles or by purging with an inert gas).[9]
Side Reactions As with gelation, side reactions involving the allyl group can lead to branching and a broader PDI. Lowering the temperature and monomer concentration can help.[1]
Impure Reagents Ensure the monomer is free of inhibitors and that all other reagents and solvents are of high purity.

Data Presentation

The following tables provide illustrative data on how different experimental parameters can influence the molecular weight and polydispersity of poly(this compound) synthesized by ATRP.

Table 1: Effect of Monomer/Initiator Ratio on PAMA Molecular Weight in ATRP

Entry[AMA]₀/[Initiator]₀Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
150925,8001.25
21009111,5001.21
32008922,4001.28
44008542,8001.35

Note: This table is illustrative and based on the principle that Mn is proportional to the [M]₀/[I]₀ ratio. Actual results may vary depending on specific reaction conditions.[5]

Table 2: Effect of Reaction Temperature on PAMA Synthesis by ATRP

EntryTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Observations
15088811,2001.23Soluble polymer
27049111,5001.45Soluble polymer, broader PDI
3902>95--Insoluble gel formed

Note: This table illustrates the general trend that higher temperatures can lead to loss of control and gelation in AMA polymerization.[1][7]

Experimental Protocols

Protocol 1: Synthesis of PAMA via Atom Transfer Radical Polymerization (ATRP)

This protocol describes a typical procedure for the ATRP of this compound to synthesize a soluble polymer with a target molecular weight.

Materials:

  • This compound (AMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB, initiator)

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anisole (solvent)

  • Argon or Nitrogen gas

  • Schlenk flask and line

Procedure:

  • Preparation: Add CuBr (e.g., 14.3 mg, 0.1 mmol) to a dry Schlenk flask equipped with a magnetic stir bar. Seal the flask, and evacuate and backfill with inert gas (e.g., argon) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add anisole (e.g., 10 mL), de-inhibited AMA (e.g., 2.52 g, 20 mmol, for a target DP of 200), and PMDETA (e.g., 20.8 µL, 0.1 mmol) to the flask via syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.[10]

  • Initiation: After the final thaw and backfilling with inert gas, place the flask in a preheated oil bath at 50°C. Once the temperature has stabilized, inject the initiator, EBiB (e.g., 14.7 µL, 0.1 mmol), into the stirring solution to start the polymerization.

  • Monitoring and Termination: Monitor the reaction progress by taking samples periodically via a degassed syringe and analyzing for monomer conversion (e.g., by ¹H NMR or GC). Once the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.

Protocol 2: Synthesis of PAMA via Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

This protocol provides a general method for the RAFT polymerization of AMA.

Materials:

  • This compound (AMA), inhibitor removed

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT, RAFT agent)

  • Azobisisobutyronitrile (AIBN, initiator)

  • 1,4-Dioxane (solvent)

  • Nitrogen gas

  • Reaction vessel (e.g., Schlenk tube or ampule)

Procedure:

  • Preparation: In a reaction vessel, combine AMA (e.g., 2.52 g, 20 mmol), CPDT (e.g., 68.7 mg, 0.2 mmol, for a target DP of 100), AIBN (e.g., 6.6 mg, 0.04 mmol, for a [RAFT]/[I] ratio of 5), and 1,4-dioxane (e.g., 10 mL).

  • Degassing: Seal the vessel and deoxygenate the mixture thoroughly using three freeze-pump-thaw cycles.

  • Polymerization: Place the sealed vessel in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours).

  • Termination: Stop the reaction by rapidly cooling the vessel in an ice bath and exposing the contents to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a stirred non-solvent (e.g., cold methanol). Collect the polymer by filtration, redissolve it in a small amount of THF, and re-precipitate to ensure complete removal of unreacted monomer and initiator fragments. Dry the final polymer under vacuum.

Mandatory Visualizations

G cluster_prep Preparation cluster_deox Deoxygenation cluster_poly Polymerization cluster_workup Workup & Purification prep1 Add Catalyst (CuBr) to Schlenk Flask prep2 Purge with Inert Gas prep1->prep2 prep3 Add Solvent, Monomer (AMA), and Ligand (PMDETA) prep2->prep3 deox1 Freeze-Pump-Thaw (3 cycles) prep3->deox1 poly1 Equilibrate at 50°C deox1->poly1 poly2 Inject Initiator (EBiB) poly1->poly2 poly3 Monitor Conversion (NMR/GC) poly2->poly3 work1 Terminate by Cooling & Exposing to Air poly3->work1 work2 Remove Catalyst (Alumina Column) work1->work2 work3 Precipitate in Non-solvent work2->work3 work4 Dry Polymer work3->work4

Caption: Experimental workflow for ATRP of this compound.

G cluster_gel Insoluble Gel / Premature Cross-linking cluster_pdi High Polydispersity (PDI) start Problem Encountered gel_q1 High Reaction Temperature? start->gel_q1 Gelation pdi_q1 Reaction Deoxygenated Thoroughly? start->pdi_q1 High PDI gel_a1 Lower Temperature (e.g., to 50°C) gel_q1->gel_a1 Yes gel_q2 High Monomer Concentration? gel_q1->gel_q2 No gel_a2 Add Solvent to Dilute Mixture gel_q2->gel_a2 Yes gel_q3 Using Conventional FRP? gel_q2->gel_q3 No gel_a3 Switch to ATRP or RAFT gel_q3->gel_a3 Yes pdi_a1 Improve Degassing (e.g., more F-P-T cycles) pdi_q1->pdi_a1 No pdi_q2 Reagents Pure? pdi_q1->pdi_q2 Yes pdi_a2 Purify Monomer (remove inhibitor) pdi_q2->pdi_a2 No pdi_q3 Using CRP Method? pdi_q2->pdi_q3 Yes pdi_a3 Optimize Catalyst/Ligand or RAFT Agent pdi_q3->pdi_a3 Yes

Caption: Troubleshooting workflow for PAMA synthesis.

G cluster_params Experimental Parameters cluster_props Resulting Polymer Properties param1 [Monomer]/[Initiator] Ratio prop1 Molecular Weight (Mn) param1->prop1 Increases Mn param2 Temperature prop2 Polydispersity (PDI) param2->prop2 Increases PDI prop3 Risk of Gelation param2->prop3 Increases Risk param3 Monomer Concentration param3->prop3 Increases Risk param4 Polymerization Method param4->prop2 CRP Decreases PDI param4->prop3 CRP Decreases Risk

Caption: Key parameter relationships in PAMA synthesis.

References

Technical Support Center: Free-Radical Polymerization of Allyl Methacrylate (AMA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the free-radical polymerization of Allyl Methacrylate (AMA). This resource is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting guidance for the kinetic challenges encountered during AMA polymerization.

Troubleshooting Guide: Kinetic Challenges

This section addresses the most common kinetic problems encountered during the free-radical polymerization of AMA in a question-and-answer format.

Question 1: Why is my polymerization rate slow and the final monomer conversion unexpectedly low?

Answer: This is the most common challenge in AMA polymerization and is primarily caused by degradative chain transfer to the monomer. Here’s a breakdown of the issue and how to address it:

  • The Core Problem: Degradative Chain Transfer: In this process, a growing polymer radical abstracts a hydrogen atom from the allyl group of an AMA monomer. This terminates the growing chain and creates a stable, resonance-delocalized allyl radical. This new radical is much less reactive and is inefficient at re-initiating a new polymer chain, thus slowing down or halting the polymerization process. This directly results in low monomer conversion and the formation of low molecular weight polymers or oligomers.[1]

  • Troubleshooting Steps:

    • Increase Initiator Concentration: A higher concentration of initiator generates more primary radicals. This increases the probability of radicals reacting with monomer vinyl groups (propagation) relative to the probability of chain transfer, which can help improve the rate and conversion.

    • Elevate Reaction Temperature: Increasing the temperature boosts the rates of both initiation and propagation.[1] However, this must be optimized carefully, as excessively high temperatures can also increase the rate of chain transfer reactions. A systematic temperature study is recommended to find the optimal balance for your specific system.[1]

    • Consider Solution Polymerization: Performing the polymerization in a solvent can reduce the monomer concentration. This decreases the likelihood of degradative chain transfer events relative to propagation, although it may also lower the overall reaction rate.

    • Copolymerization: Introduce a more reactive comonomer, such as methyl methacrylate (MMA) or styrene. These monomers have a lower tendency for chain transfer and can help maintain the polymerization process, leading to higher conversions and the incorporation of AMA units into the copolymer chains.[1]

Question 2: My reaction mixture is forming a gel prematurely, even at low conversion. How can I prevent this?

Answer: Premature gelation, or cross-linking, is a significant issue stemming from the bifunctional nature of the AMA monomer. AMA contains two polymerizable groups with different reactivities: a high-reactivity methacryloyl group and a lower-reactivity allyl group.

  • The Core Problem: Cross-linking: During polymerization, the methacryloyl group reacts first, forming linear polymer chains with pendant allyl groups. As the reaction progresses, these pendant allyl groups can react with other growing chains, creating cross-links that lead to an insoluble polymer network or gel.[2] This can happen even at relatively low overall monomer conversion.[2]

  • Troubleshooting Steps:

    • Limit Monomer Conversion: The most straightforward method is to stop the polymerization before the gel point is reached. This is typically achieved by quenching the reaction at a predetermined time, corresponding to a conversion level where the polymer is still soluble.

    • Use a Chain Transfer Agent (CTA): Introducing a CTA, like lauryl mercaptan, helps to control and reduce the molecular weight of the polymer chains.[2] Shorter chains have a statistically lower chance of cross-linking, thereby delaying the onset of gelation.

    • Lower Monomer Concentration: Conducting the polymerization in solution reduces the proximity of polymer chains to one another. This favors intramolecular reactions (cyclization) over intermolecular cross-linking, which can delay gelation.

    • Controlled Radical Polymerization (CRP): Techniques like RAFT or ATRP offer superior control over the polymerization process, minimizing irreversible termination and cross-linking reactions.[1] These methods are highly effective for synthesizing well-defined, soluble polymers from AMA.[1][3]

Question 3: The molecular weight of my poly(AMA) is very low, and the polydispersity index (PDI) is high. What is the cause?

Answer: Low molecular weight and high PDI are classic symptoms of kinetic challenges in AMA polymerization, directly linked to the side reactions discussed previously.

  • The Core Problem: Multiple Termination Pathways:

    • Degradative Chain Transfer: As explained in Question 1, this process prematurely terminates growing chains, leading to the formation of oligomers and a low number-average molecular weight (Mn).[1]

    • Cross-linking and Branching: As discussed in Question 2, reactions involving the pendant allyl groups can lead to branched structures and, eventually, cross-linked networks. This branching creates a fraction of very high molecular weight polymer, which broadens the molecular weight distribution and results in a high PDI (Mw/Mn).

  • Troubleshooting Steps:

    • Implement Controlled Radical Polymerization (CRP): This is the most effective solution. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) are designed to suppress irreversible termination pathways.[1] By maintaining a low concentration of active radicals at any given time, these methods allow for controlled chain growth, leading to polymers with predictable molecular weights and narrow PDIs (typically < 1.3).[4]

    • Optimize Initiator and CTA Concentration: In a conventional free-radical system, carefully balancing the ratio of monomer to initiator and chain transfer agent can help manage the molecular weight. A higher concentration of CTA will lead to lower molecular weight polymers but can help prevent gelation.

Frequently Asked Questions (FAQs)

Q1: What is the primary kinetic challenge in the free-radical polymerization of AMA? The primary kinetic challenge is degradative chain transfer from a growing polymer radical to the allyl group of an AMA monomer. This reaction terminates the polymer chain and produces a very stable, less reactive allyl radical, which significantly slows or stops the polymerization, resulting in low conversion and low molecular weights.[1]

Q2: Can controlled radical polymerization (CRP) techniques be used for AMA? Yes, and they are highly recommended. Techniques like ATRP and RAFT are very effective for polymerizing AMA.[1] They provide a mechanism for reversible deactivation of growing chains, which minimizes the impact of degradative chain transfer and allows for the synthesis of well-defined, soluble poly(AMA) with controlled molecular weights and low polydispersity.[1][4]

Q3: How does temperature affect the kinetics of AMA polymerization? Temperature has a complex effect. Increasing the temperature generally increases the rate of initiation and propagation, which can lead to higher conversion.[1] However, it can also accelerate the rate of degradative chain transfer. Therefore, an optimal temperature must be determined experimentally to maximize the polymerization rate while minimizing undesirable side reactions.[1]

Q4: What is the role of the two different double bonds in AMA during polymerization? AMA is an unsymmetrical divinyl compound with a high-reactivity methacryloyl group and a lower-reactivity allyl group.[2] In free-radical polymerization, the methacryloyl group polymerizes preferentially to form linear chains with pendant allyl groups. These pendant allyl groups can then participate in slower cross-linking reactions, which can lead to gelation.[2]

Data and Experimental Protocols

Data Summary

The following tables summarize typical outcomes based on different polymerization strategies.

Table 1: Comparison of Conventional FRP vs. Controlled Radical Polymerization (ATRP) for AMA

ParameterConventional Free-Radical Polymerization (FRP)Atom Transfer Radical Polymerization (ATRP)
Typical Conversion Low to moderate (<50%)High (>90%)
Molecular Weight Control Poor; often results in low MW oligomersExcellent; predictable based on [M]/[I] ratio
Polydispersity Index (PDI) High (> 2.0), broad distributionLow (< 1.3), narrow distribution[4]
Gelation Risk High, especially at higher conversionsSignificantly reduced; soluble polymers achievable
Primary Challenge Dominated by degradative chain transfer[1]Requires catalyst/ligand optimization

Table 2: Influence of Reaction Conditions on AMA Polymerization

ConditionEffect on Polymerization KineticsTypical Outcome
High Monomer Concentration (Bulk) Increases rate of propagation but also chain transfer and cross-linkingFaster initial rate, but high risk of premature gelation.[2]
Low Monomer Concentration (Solution) Reduces rates of all reactions, but disproportionately reduces intermolecular cross-linkingSlower rate, delayed gel point, better control over solubility.[2]
Increased Temperature Increases rates of initiation, propagation, and chain transferCan improve conversion, but may also enhance side reactions.[1] Requires optimization.
Addition of Chain Transfer Agent (CTA) Limits molecular weight growth by introducing a more efficient transfer pathwayLower molecular weight, higher PDI, delayed gelation.[2]
Experimental Protocols

Protocol 1: Conventional Free-Radical Solution Polymerization of AMA

This protocol provides a general method for the solution polymerization of AMA, aimed at achieving a soluble polymer by limiting conversion.

  • Materials:

    • This compound (AMA), inhibitor removed (e.g., by passing through a column of basic alumina).

    • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.

    • Anhydrous solvent (e.g., 1,4-dioxane or toluene).

    • Reaction flask (e.g., Schlenk flask) with a magnetic stir bar.

    • Nitrogen or Argon source for inert atmosphere.

    • Oil bath with temperature controller.

  • Procedure:

    • To a Schlenk flask, add AMA (e.g., 5.0 g, 39.6 mmol) and 1,4-dioxane (e.g., 10 mL).

    • Add the desired amount of AIBN initiator (e.g., 78 mg, 0.47 mmol, for a [M]/[I] ratio of ~84).

    • Seal the flask with a rubber septum and degas the solution by performing three freeze-pump-thaw cycles or by bubbling with inert gas (N₂ or Ar) for 30 minutes.

    • Place the flask in a preheated oil bath at a controlled temperature (e.g., 60-70 °C).

    • Allow the polymerization to proceed with vigorous stirring for a predetermined time (e.g., 2-4 hours). It is crucial to monitor the reaction to stop it before the gel point.

    • To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at room temperature until a constant weight is achieved.

  • Characterization:

    • Determine monomer conversion using gravimetry or ¹H NMR spectroscopy.

    • Analyze molecular weight (Mn, Mw) and PDI using Gel Permeation Chromatography (GPC).

Visualizations and Workflows

Below are diagrams created using the DOT language to illustrate key kinetic pathways and troubleshooting logic.

AMA_Polymerization_Challenges P_rad Growing Polymer Chain (P•) P_AMA_rad Propagated Chain (P-AMA•) P_rad->P_AMA_rad 1. Propagation (Desired Pathway) Dead_Polymer Terminated Polymer (P-H) P_rad->Dead_Polymer 2. Degradative Transfer (Problem Pathway) AMA AMA Monomer AMA->P_AMA_rad AMA->Dead_Polymer Crosslink Cross-linked Network (Gel) P_AMA_rad->Crosslink 3. Cross-linking (Pendant Allyl Group Reaction) Allyl_rad Stable Allyl Radical (A•) Dead_Polymer->Allyl_rad Reinitiation Slow Re-initiation Allyl_rad->Reinitiation Very Slow

Caption: Key kinetic pathways in AMA free-radical polymerization.

Troubleshooting_Workflow Start Problem: Low Conversion / Slow Rate Q1 Is premature gelation also observed? Start->Q1 A1_Yes Primary Issue: Cross-linking & Chain Transfer Q1->A1_Yes Yes A1_No Primary Issue: Degradative Chain Transfer Q1->A1_No No Sol1 Action: 1. Lower monomer conc. 2. Add Chain Transfer Agent 3. Limit conversion time A1_Yes->Sol1 Sol2 Action: 1. Increase initiator conc. 2. Optimize temperature 3. Use a comonomer A1_No->Sol2 CRP Advanced Solution (for both): Use Controlled Radical Polymerization (ATRP or RAFT) Sol1->CRP Sol2->CRP End Problem Resolved CRP->End

Caption: Troubleshooting workflow for low conversion in AMA polymerization.

Parameter_Relationships cluster_legend Relationship Key Params Key Parameters Temp Temperature Params->Temp Init [Initiator] Params->Init Mono [Monomer] Params->Mono Rate Polymerization Rate Temp->Rate ++ MW Molecular Weight Temp->MW - Gel Gelation Risk Temp->Gel + Init->Rate ++ Init->MW -- Init->Gel + Mono->Rate + Mono->MW + Mono->Gel ++ ++ Strongly Increases + Increases - Decreases -- Strongly Decreases

Caption: Logical relationships of key parameters in AMA polymerization.

References

Technical Support Center: Autoacceleration in Allyl Methacrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with allyl methacrylate (AMA) polymerization, specifically addressing the challenges associated with autoacceleration, also known as the gel effect or Trommsdorff-Norrish effect.

Troubleshooting Guides

This section addresses specific issues that may arise during the polymerization of this compound, leading to the autoacceleration effect.

Issue Possible Cause Recommended Solution
Premature Gelation and Cross-linking High concentration of this compound (AMA) leading to increased probability of reactions involving the allyl groups.[1] High reaction temperature, which can increase the reactivity of the less reactive allyl double bond.[1]Optimize the concentration of AMA in the polymerization mixture.[1] Conduct the polymerization at a lower temperature to favor the polymerization of the more reactive methacrylate group over the allyl group.[1][2]
Uncontrolled and Rapid Increase in Reaction Rate (Runaway Reaction) The viscosity of the polymerization medium increases significantly as polymer chains form. This high viscosity restricts the mobility of the growing polymer chains, hindering termination reactions.[3][4][5] The continued initiation and propagation reactions in the absence of termination lead to a rapid increase in the overall reaction rate and heat generation.[3][4][5]Implement a more efficient heat removal system for the reactor.[5][6] Consider using solution or suspension polymerization techniques to better manage heat dissipation.[3][7] Introduce a chain transfer agent to reduce the molecular weight of the polymer and delay the onset of high viscosity.
Insoluble Polymer Formation This compound is a bifunctional monomer with both a highly reactive methacrylate double bond and a less reactive allyl ester double bond.[1] At higher conversions and temperatures, the allyl groups can participate in the polymerization, leading to cross-linked, insoluble networks.[1][8]Reduce the final conversion target to obtain a soluble polymer. Kinetic studies have shown that controlled polymerization can be achieved up to a certain conversion before significant cross-linking occurs.[8] Employ controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to better control the polymer architecture and minimize side reactions.[1][9]
Inconsistent Polymer Molecular Weight and High Polydispersity Index (PDI) The autoacceleration effect leads to a rapid and uncontrolled polymerization, resulting in a broad distribution of polymer chain lengths. Side reactions involving the allyl group, such as hydrogen abstraction, can also contribute to irregular chain growth.[1]Utilize controlled polymerization methods like ATRP to synthesize polymers with a narrow molecular weight distribution.[1][9] Carefully control the reaction temperature and monomer concentration to maintain a more consistent polymerization rate.[1]

Frequently Asked Questions (FAQs)

A curated list of common questions regarding autoacceleration effects in this compound polymerization.

1. What is the autoacceleration effect in this compound polymerization?

The autoacceleration, or gel effect, is a phenomenon observed in free-radical polymerization where there is a rapid and often uncontrolled increase in the reaction rate and molecular weight of the polymer.[3][4] This occurs because as the polymerization proceeds, the viscosity of the system increases, which significantly slows down the termination step of the reaction. The smaller monomer molecules can still diffuse to the growing polymer chains, so propagation continues, leading to a surge in the polymerization rate.[3][4][5]

2. Why is this compound prone to autoacceleration and premature gelation?

This compound is an unsymmetrical divinyl compound, meaning it has two different types of polymerizable double bonds: a highly reactive methacrylate group and a less reactive allyl group.[1][8] During polymerization, the methacrylate groups react first, forming long polymer chains. As the polymer concentration increases, so does the viscosity, leading to the autoacceleration effect. Furthermore, at higher conversions or temperatures, the pendant allyl groups can react, leading to cross-linking and the formation of an insoluble gel.[1][2]

3. How can I control the autoacceleration effect during my experiments?

Several strategies can be employed to manage autoacceleration:

  • Temperature Control: Lowering the reaction temperature can reduce the overall reaction rate and the reactivity of the allyl groups, delaying the onset of the gel effect.[1][2]

  • Use of Solvents: Performing the polymerization in a solution can help to dissipate heat more effectively and maintain a lower viscosity, thus mitigating the autoacceleration.[7]

  • Chain Transfer Agents: The addition of chain transfer agents can help to control the molecular weight of the polymer, which in turn helps to manage the viscosity of the system.

  • Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) offer better control over the polymerization process, allowing for the synthesis of well-defined polymers with a lower risk of uncontrolled autoacceleration.[1][9]

4. What are the consequences of uncontrolled autoacceleration?

Uncontrolled autoacceleration can lead to several undesirable outcomes:

  • Runaway Reactions: The rapid increase in polymerization rate is highly exothermic, which can lead to a thermal runaway if the heat generated is not effectively removed.[3][6] This can be a significant safety hazard.

  • Insoluble Polymers: The extensive cross-linking that can occur results in the formation of insoluble gels, which may not be suitable for the intended application.[2]

  • Poorly Defined Polymers: The resulting polymers often have a very high molecular weight and a broad molecular weight distribution (high PDI), making them difficult to characterize and process.[1]

5. At what conversion does gelation typically occur in this compound polymerization?

The conversion at which gelation occurs can vary depending on the reaction conditions. For instance, in the polymerization of this compound with benzoyl peroxide at 75°C, gelation can occur at around 6% conversion.[2] However, by modifying the conditions, such as lowering the temperature and using photoinitiation, gelation can be postponed to conversions as high as 19% to 39%.[2]

Experimental Protocols

Below are detailed methodologies for key experiments related to the study of this compound polymerization.

Protocol 1: Free Radical Polymerization of this compound

This protocol describes a typical bulk polymerization of this compound using a thermal initiator.

Materials:

  • This compound (AMA), inhibitor removed

  • α,α'-Azoisobutyronitrile (AIBN) or Benzoyl Peroxide (BP) as initiator

  • Reaction vessel (e.g., sealed glass ampoule or reactor with nitrogen inlet)

  • Constant temperature bath

  • Solvent for quenching and precipitation (e.g., methanol)

Procedure:

  • Purify the this compound monomer by passing it through a column of basic alumina to remove the inhibitor.

  • Accurately weigh the desired amount of initiator (e.g., 0.5 wt% relative to the monomer) and place it in the reaction vessel.

  • Add the purified this compound to the reaction vessel.

  • Seal the vessel or purge with an inert gas (e.g., nitrogen) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Immerse the reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 60-80°C).

  • Monitor the reaction for signs of autoacceleration, such as a rapid increase in viscosity or temperature.

  • At the desired time or conversion, quench the reaction by rapidly cooling the vessel and exposing the contents to air.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol.

  • Filter and dry the polymer under vacuum to a constant weight.

Protocol 2: Monitoring Polymerization Kinetics

This protocol outlines a method for monitoring the progress of the polymerization.

Materials:

  • Polymerization setup as described in Protocol 1

  • Syringe for sample extraction (if using a reactor)

  • Gravimetric analysis equipment or a method to determine monomer conversion (e.g., spectroscopy)

Procedure:

  • Set up the polymerization reaction as described in Protocol 1.

  • At regular time intervals, carefully extract a small, known weight of the reaction mixture.

  • Immediately quench the polymerization in the extracted sample by adding a known amount of an inhibitor (e.g., hydroquinone) and cooling it down.

  • Determine the monomer conversion in the sample. This can be done gravimetrically by precipitating the polymer, drying it, and weighing it. The conversion is calculated as (mass of polymer / initial mass of monomer) * 100%.

  • Plot the monomer conversion as a function of time to obtain the kinetic curve. The onset of autoacceleration will be visible as a sharp increase in the slope of this curve.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on this compound polymerization.

Parameter Value Conditions Reference
Gel Point Conversion (Benzoyl Peroxide initiated) ~6%75°C[2]
Gel Point Conversion (Photoinitiated) 19 - 39%1°C to 25°C with biacetyl or benzoyl peroxide and irradiation[2]
Arrhenius Activation Energy 77.5 kJ/molPolymerization in CCl4 solution with AIBN[2]
Glass Transition Temperature (Tg) of Poly(this compound) 94°CAs-polymerized[2]
Glass Transition Temperature (Tg) after curing 211°CAfter curing at 150-200°C[2]

Visualizations

Diagrams illustrating key concepts and workflows in this compound polymerization.

Autoacceleration_Mechanism cluster_initial Initial Stage cluster_autoacceleration Autoacceleration Stage A Initiation & Propagation B Termination (High Rate) A->B Low Viscosity C Increased Polymer Concentration A->C Polymerization Progresses D High Viscosity C->D E Termination Rate Decreases (Diffusion Limited) D->E G Rapid Rate Increase & Heat Generation F Propagation Continues F->G

Caption: Mechanism of the autoacceleration (gel effect).

Troubleshooting_Workflow Start Experiment Start Problem Observe Premature Gelation or Runaway Reaction? Start->Problem Solution1 Lower Reaction Temperature Problem->Solution1 Yes Solution2 Reduce Monomer Concentration Problem->Solution2 Yes Solution3 Use Chain Transfer Agent Problem->Solution3 Yes Solution4 Employ Controlled Polymerization (e.g., ATRP) Problem->Solution4 Yes End Successful Polymerization Problem->End No Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for this compound polymerization issues.

AMA_Reactivity cluster_reaction Polymerization Pathways AMA This compound Methacrylate Group Allyl Group Linear Linear Polymerization AMA:meth->Linear High Reactivity (Favored at low temp) Crosslink Cross-linking & Gelation AMA:allyl->Crosslink Lower Reactivity (Activated at high temp/conversion) Linear->Crosslink Pendant Allyl Group Reaction

Caption: Dual reactivity of this compound leading to different polymerization pathways.

References

Impact of impurities on allyl methacrylate polymerization kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for allyl methacrylate (AMA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the impact of impurities on AMA polymerization kinetics.

Troubleshooting Guides

This section addresses specific problems you might encounter during your this compound polymerization experiments.

Issue 1: Polymerization is Inhibited or Significantly Delayed (Long Induction Period)

Question: My this compound polymerization is not starting, or there's a very long delay before I observe any polymer formation. What are the likely causes and how can I resolve this?

Answer: An extended induction period or complete inhibition of polymerization is typically caused by the presence of unremoved inhibitors or other radical-scavenging species.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Residual Inhibitors Commercial AMA is stabilized with inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) to prevent spontaneous polymerization during storage.[1][2] These compounds are designed to react with and neutralize free radicals, thus preventing the initiation of polymerization.Purification: Before use, remove inhibitors by passing the monomer through an inhibitor removal column (e.g., activated basic alumina) or by washing with an aqueous base solution (e.g., 5% NaOH), followed by washing with deionized water to neutrality, drying over an anhydrous salt (e.g., MgSO₄), and filtering.[1][3] For high-purity requirements, distillation under reduced pressure can be performed.[1]
Oxygen Inhibition Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization. Oxygen reacts with initiating and propagating radicals to form stable peroxy radicals, which do not propagate the polymer chain effectively.[4]Degassing: Thoroughly degas the monomer and solvent mixture before initiating the polymerization. Common techniques include several freeze-pump-thaw cycles, sparging with an inert gas (e.g., nitrogen or argon) for an extended period, or subjecting the mixture to vacuum.
Low Initiator Concentration or Inactivity If the initiator concentration is too low, it may not generate enough free radicals to overcome the effect of trace inhibitors. The initiator itself might also be old or decomposed, leading to reduced activity.Optimize Initiator Concentration: Ensure you are using the correct initiator concentration for your system. It may be necessary to slightly increase the initiator concentration to counteract the effects of trace impurities. Verify Initiator Activity: Use a fresh, properly stored initiator. If in doubt, test the initiator with a reliable monomer system.

Issue 2: Low Polymer Yield or Incomplete Monomer Conversion

Question: My polymerization starts, but it stops prematurely, resulting in a low yield of the polymer. How can I improve the monomer conversion?

Answer: Premature termination of growing polymer chains is a common reason for low conversion. This can be due to several factors, including the presence of certain impurities that act as chain transfer agents.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Presence of Allyl Alcohol Allyl alcohol is a common impurity in AMA and a known chain-transfer agent.[1][5] It can donate a hydrogen atom to a growing polymer radical, terminating that chain and creating a less reactive allylic radical, which is slow to re-initiate polymerization.[5][6]Monomer Purification: Use high-purity AMA with a low allyl alcohol content. If necessary, purify the monomer via distillation to remove allyl alcohol.
Insufficient Initiator An inadequate supply of free radicals throughout the polymerization can lead to a decrease in the polymerization rate and incomplete conversion.Initiator Selection and Concentration: Choose an initiator with a suitable half-life for your reaction temperature and duration. In some cases, a second addition of initiator later in the reaction can help drive the polymerization to higher conversion.
High Reaction Temperature While higher temperatures increase the rate of initiation, they can also favor side reactions and chain termination, potentially leading to lower overall conversion.Temperature Optimization: The optimal reaction temperature is a balance between achieving a reasonable polymerization rate and minimizing side reactions. An experimental temperature screening can help identify the ideal conditions for your specific system.

Issue 3: Low Molecular Weight of the Resulting Polymer

Question: The polymer I've synthesized has a much lower molecular weight than expected. What could be causing this?

Answer: The formation of low molecular weight polymers is often a result of excessive chain transfer reactions.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Allyl Alcohol Impurity As a chain transfer agent, allyl alcohol will lead to the formation of a higher number of shorter polymer chains, thus reducing the average molecular weight.[5]High-Purity Monomer: Start with high-purity this compound. Analytical techniques like gas chromatography (GC) can be used to quantify the level of allyl alcohol impurity.[7]
Other Chain Transfer Agents Other impurities or even the solvent can act as chain transfer agents.Solvent Selection: Choose a solvent with a low chain transfer constant. Monomer Purification: Ensure the monomer is free from other potential chain transfer impurities.
High Initiator Concentration A higher concentration of initiator leads to more polymer chains being initiated simultaneously, which, for a given amount of monomer, will result in a lower average molecular weight.Adjust Initiator-to-Monomer Ratio: To achieve a higher molecular weight, decrease the concentration of the initiator relative to the monomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and where do they come from?

A1: The most common impurities in commercial AMA include:

  • Allyl alcohol: A starting material for one of the common synthesis routes for AMA.[1][2]

  • Methacrylic acid: Can be present from the synthesis process or due to hydrolysis of the ester.[8]

  • Water: Can be introduced during synthesis, workup, or storage.[2]

  • Polymerization inhibitors: Such as hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ), which are intentionally added for stabilization.[1][2]

Q2: How does methacrylic acid impurity affect the polymerization of this compound?

A2: The presence of methacrylic acid can accelerate the polymerization rate. Studies on the polymerization of methyl methacrylate (MMA) have shown that the presence of methacrylic acid (MAA) can significantly increase the ratio of the propagation rate constant to the termination rate constant (kₚ/kₜ), leading to a faster polymerization.[9][10] It is likely that a similar effect occurs in the polymerization of AMA.

Q3: What analytical techniques can I use to identify and quantify impurities in my this compound monomer?

A3: Several analytical techniques are suitable for analyzing the purity of AMA:

  • Gas Chromatography (GC): Excellent for separating and quantifying volatile impurities like allyl alcohol.[7]

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): A powerful tool for identifying and quantifying less volatile impurities and inhibitor residues.[11]

  • Karl Fischer Titration: Specifically used for the accurate determination of water content.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural elucidation and quantification of impurities if appropriate internal standards are used.

Experimental Protocols

Protocol 1: Purification of this compound to Remove Inhibitors

This protocol describes a standard laboratory procedure for removing phenolic inhibitors from this compound.

Materials:

  • This compound (as received)

  • 5% (w/v) Sodium hydroxide (NaOH) solution

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Filter paper and funnel

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 5% NaOH solution, shake the funnel gently for 1-2 minutes, and allow the layers to separate. The aqueous (bottom) layer will be colored if inhibitors are present.

  • Drain and discard the aqueous layer.

  • Repeat the wash with 5% NaOH solution until the aqueous layer is colorless.

  • Wash the monomer with an equal volume of deionized water to remove residual NaOH. Check the pH of the aqueous layer and repeat the water wash until it is neutral.

  • Wash the monomer with an equal volume of brine solution to aid in the removal of water.

  • Drain the aqueous layer and transfer the monomer to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the monomer and swirl gently. Let it stand for 30-60 minutes to dry the monomer.

  • Filter the purified monomer from the drying agent.

  • The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.

Protocol 2: Kinetic Analysis of this compound Polymerization by Gravimetry

This protocol provides a method to determine the rate of polymerization.

Materials:

  • Purified this compound

  • Solvent (e.g., toluene, benzene)

  • Radical initiator (e.g., AIBN, BPO)

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer

  • Constant temperature bath

  • Inert gas supply (Nitrogen or Argon)

  • Small vials

  • Methanol (or another non-solvent for the polymer)

  • Vacuum oven

Procedure:

  • Prepare a stock solution of the initiator in the chosen solvent.

  • In the reaction vessel, add the desired amounts of purified this compound and solvent.

  • Degas the monomer solution by sparging with an inert gas for at least 30 minutes while stirring.

  • Submerge the reaction vessel in the constant temperature bath set to the desired reaction temperature.

  • Once the temperature has stabilized, add the required volume of the initiator stock solution to start the polymerization (this is time zero).

  • At predetermined time intervals, withdraw a small, known mass of the reaction mixture using a syringe and transfer it to a pre-weighed vial containing an excess of a polymerization inhibitor (like hydroquinone in methanol).

  • Precipitate the polymer by adding the contents of the vial to a larger volume of a non-solvent (e.g., methanol).

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer.

  • Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Calculate the monomer conversion at each time point using the following formula: Conversion (%) = (Mass of dry polymer / Initial mass of monomer in the sample) x 100

  • Plot the conversion as a function of time to obtain the polymerization kinetics.

Visualizations

Impurity_Impact_on_AMA_Polymerization AMA This compound (Monomer) Growing_Chain Propagating Radical (Pn•) AMA->Growing_Chain Propagation Initiator Initiator (e.g., AIBN, BPO) Heat Heat/UV Initiator->Heat Radicals Primary Radicals (I•) Heat->Radicals Decomposition Radicals->AMA Initiation Inactive_Species Inactive Species Polymer Poly(this compound) (High Molecular Weight) Growing_Chain->Polymer Termination Allyl_Alcohol Allyl Alcohol (Chain Transfer Agent) Growing_Chain->Allyl_Alcohol Chain Transfer Inhibitor Inhibitor (e.g., MEHQ) Inhibitor->Radicals Inhibition Oxygen Oxygen (O2) Oxygen->Growing_Chain Inhibition Low_MW_Polymer Dead Polymer (Low Molecular Weight) Allyl_Alcohol->Low_MW_Polymer

Caption: Impact of common impurities on free radical polymerization of this compound.

AMA_Purification_Workflow Start Start: Commercial This compound Wash_NaOH 1. Wash with 5% NaOH Solution in Separatory Funnel Start->Wash_NaOH Check_Color Is aqueous layer colorless? Wash_NaOH->Check_Color Check_Color->Wash_NaOH No Wash_H2O 2. Wash with Deionized Water Check_Color->Wash_H2O Yes Check_pH Is aqueous layer neutral? Wash_H2O->Check_pH Check_pH->Wash_H2O No Wash_Brine 3. Wash with Brine Check_pH->Wash_Brine Yes Dry 4. Dry Organic Layer with Anhydrous MgSO₄ Wash_Brine->Dry Filter 5. Filter Dry->Filter End End: Purified This compound Filter->End

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Optimization of Initiator Concentration for Alkyl Methacrylate (AMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing initiator concentration for the free-radical polymerization of alkyl methacrylates (AMAs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of an initiator in AMA polymerization?

An initiator is a chemical species that, upon thermal or photochemical decomposition, generates free radicals. These free radicals then react with alkyl methacrylate monomers to initiate the polymerization chain reaction. The concentration of the initiator is a critical parameter that directly influences the polymerization kinetics, the molecular weight of the final polymer, and the overall monomer conversion.

Q2: What are the common initiators used for AMA polymerization?

Commonly used thermal initiators for the free-radical polymerization of AMAs include azo compounds and peroxides.[1][2] Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are two of the most frequently used initiators.[1] The choice of initiator often depends on the desired reaction temperature and the solvent used. For instance, AIBN is a popular choice for solution polymerizations conducted at temperatures around 60-80 °C.

Q3: How does initiator concentration affect the molecular weight of the resulting poly(alkyl methacrylate)?

In free-radical polymerization, the molecular weight of the polymer is inversely proportional to the square root of the initiator concentration.[3] Therefore, increasing the initiator concentration leads to a higher concentration of initial radicals, resulting in a larger number of shorter polymer chains and, consequently, a lower average molecular weight.[3][4] Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, leading to a higher average molecular weight.[3]

Q4: What is the effect of initiator concentration on the rate of polymerization?

The rate of polymerization is typically proportional to the square root of the initiator concentration.[3] A higher initiator concentration generates a greater number of free radicals, which in turn initiates more polymer chains simultaneously, leading to a higher rate of polymerization.[1][2]

Q5: How does initiator concentration influence the Polydispersity Index (PDI) of the polymer?

The initiator concentration can affect the polydispersity index (PDI) of the resulting polymer. Very high or very low initiator concentrations can sometimes lead to a broader molecular weight distribution and thus a higher PDI. This can be attributed to an increased likelihood of side reactions or non-uniform initiation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Polymerization Insufficient Initiator Concentration: Not enough free radicals are generated to initiate polymerization effectively.- Incrementally increase the initiator concentration.- Ensure the reaction temperature is adequate for the initiator's half-life.
Presence of Inhibitors: The monomer may contain inhibitors that quench the free radicals.- Purify the monomer to remove inhibitors.
Low Polymer Molecular Weight High Initiator Concentration: An excess of initiator generates a large number of polymer chains, each with a shorter length.[4]- Decrease the initiator concentration.[4]
High Polydispersity Index (PDI) Non-uniform Initiation: Inconsistent generation of free radicals can lead to a broad distribution of polymer chain lengths.- Ensure the initiator is fully dissolved and homogeneously mixed in the reaction medium before initiating polymerization.- Maintain a constant and uniform temperature throughout the polymerization process.
Polymerization is Too Fast and Uncontrolled Excessive Initiator Concentration: A high concentration of initiator can lead to a very rapid, exothermic reaction.- Decrease the initiator concentration.- Consider using a less reactive initiator or a lower reaction temperature.
Inconsistent Results Between Batches Inaccurate Initiator Measurement: Small variations in the amount of initiator can lead to significant differences in polymerization kinetics and polymer properties.- Use a precise analytical balance for weighing the initiator.- Prepare a stock solution of the initiator to ensure accurate and consistent dosing.

Quantitative Data on Initiator Concentration Effects

The following tables summarize the effect of initiator concentration on key polymerization parameters for methyl methacrylate (MMA), a common alkyl methacrylate.

Table 1: Effect of AIBN Initiator Concentration on MMA Polymerization

[AIBN] (mol/L)Monomer Conversion (%)
0.0258~60
0.0510~70
0.1250~80
0.2520~85

Data adapted from experimental data for the bulk free-radical homopolymerization of MMA at 90 °C.[5]

Table 2: Effect of BPO Initiator Concentration on Methacrylate Bone Cement Properties

BPO (wt. %)Final Double Bond Conversion (%)
0.05~74
0.1~80
0.2~90
0.3~100
0.5~95
0.7~90

Data from the polymerization of methacrylate bone cement with a constant DMA co-initiator concentration of 0.5 wt. %.[1][2][6]

Experimental Protocols

Protocol for Optimizing Initiator Concentration in AMA Polymerization

This protocol outlines a general procedure for determining the optimal initiator concentration for the free-radical polymerization of an alkyl methacrylate.

1. Materials and Reagents:

  • Alkyl methacrylate (AMA) monomer (e.g., methyl methacrylate, butyl methacrylate)

  • Initiator (e.g., AIBN, BPO)

  • Solvent (if performing solution polymerization, e.g., toluene, ethyl acetate)

  • Inhibitor remover (e.g., basic alumina column)

  • Nitrogen or Argon gas for inert atmosphere

  • Reaction vessel (e.g., round-bottom flask) with a condenser and magnetic stirrer

  • Constant temperature bath or heating mantle with temperature controller

  • Syringes and needles for transfer of reagents

  • Apparatus for polymer characterization (e.g., Gel Permeation Chromatography (GPC) for molecular weight and PDI, gravimetry for conversion)

2. Monomer Purification:

  • Pass the AMA monomer through a column of basic alumina to remove the inhibitor (e.g., hydroquinone methyl ether).

3. Reaction Setup:

  • Assemble the reaction vessel with a condenser, magnetic stir bar, and a nitrogen/argon inlet and outlet.

  • Place the reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 70°C for AIBN).

4. Preparation of Reaction Mixture:

  • Add the purified AMA monomer and solvent (if applicable) to the reaction vessel.

  • Degas the solution by bubbling nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen.

5. Initiator Preparation:

  • Prepare a series of initiator solutions with varying concentrations in the chosen solvent. For example, prepare solutions corresponding to 0.1, 0.5, 1.0, and 2.0 mol% of initiator relative to the monomer.

6. Polymerization:

  • Using a syringe, inject the desired volume of the initiator solution into the reaction mixture while stirring vigorously.

  • Start timing the reaction immediately after the addition of the initiator.

  • Maintain the reaction at the set temperature under an inert atmosphere for a predetermined time (e.g., 4 hours).

7. Polymer Isolation and Purification:

  • At the end of the reaction time, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol or hexane).

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

  • Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

8. Characterization:

  • Determine the monomer conversion gravimetrically.

  • Analyze the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI of the polymer using GPC.

9. Optimization:

  • Compare the results from the different initiator concentrations to determine the optimal concentration that yields the desired molecular weight, PDI, and conversion for your specific application.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup Monomer_Purification->Reaction_Setup Degassing Degassing Reaction_Setup->Degassing Initiator_Solutions Prepare Initiator Solutions Initiation Initiation Initiator_Solutions->Initiation Degassing->Initiation Polymerization Polymerization Initiation->Polymerization Isolation Polymer Isolation Polymerization->Isolation Purification Purification Isolation->Purification Characterization Characterization (GPC, Gravimetry) Purification->Characterization Optimization Optimization Characterization->Optimization

Caption: Experimental workflow for optimizing initiator concentration in AMA polymerization.

Initiator_Concentration_Effects Initiator Concentration Initiator Concentration Rate of Polymerization Rate of Polymerization Initiator Concentration->Rate of Polymerization Increases Number of Polymer Chains Number of Polymer Chains Initiator Concentration->Number of Polymer Chains Increases Monomer Conversion Monomer Conversion Rate of Polymerization->Monomer Conversion Increases (generally) Molecular Weight Molecular Weight Number of Polymer Chains->Molecular Weight Decreases

Caption: Relationship between initiator concentration and key polymerization outcomes.

References

Technical Support Center: Characterizing Insoluble Poly(allyl methacrylate) Fractions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with insoluble poly(allyl methacrylate) (PAMA).

Frequently Asked Questions (FAQs)

Q1: Why is my poly(this compound) (PAMA) sample insoluble in common organic solvents?

A1: The insolubility of PAMA in common organic solvents is a frequently observed characteristic, primarily due to two factors: high molecular weight and crosslinking.[1][2] During free radical polymerization, in addition to the primary polymerization through the methacrylate groups, crosslinking can occur via the pendant allyl groups.[3][4] This results in a three-dimensional polymer network structure that does not dissolve but may swell in compatible solvents.[5] Even in the early stages of polymerization, a high molecular weight polymer can form, contributing to its insolubility.[1][2]

Q2: If my PAMA sample is insoluble, how can I obtain information about its molecular weight?

A2: Characterizing the molecular weight of an insoluble, crosslinked polymer is challenging with standard techniques like Gel Permeation Chromatography (GPC) that require the sample to be dissolved. For insoluble PAMA, alternative and indirect methods are necessary:

  • Swellability Studies: The degree of swelling in a suitable solvent is inversely proportional to the crosslink density.[5] While this doesn't give an absolute molecular weight, it provides an indication of the extent of crosslinking, which is related to the network's molecular weight between crosslinks.

  • Mass Spectrometry of Degradation Products: Techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be employed.[6] This involves thermally degrading the polymer in a controlled manner and analyzing the resulting smaller fragments. This can provide information about the original polymer structure.[7]

  • MALDI-TOF Mass Spectrometry: For any minor soluble oligomeric fractions that may be present, Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry can provide information on these lower molecular weight species.[8]

Q3: What are the primary analytical techniques for characterizing the structure of insoluble PAMA?

A3: For solid, insoluble PAMA, several analytical techniques can provide valuable structural information:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a fundamental technique to identify functional groups. For PAMA, it can confirm the presence of the ester carbonyl group and, importantly, the unreacted pendant allyl groups.[1][2][9] This is often done by preparing a KBr disc with the polymer powder.[8]

  • Solid-State NMR (CP-MAS ¹³C NMR): Cross-Polarization Magic-Angle Spinning (CP-MAS) ¹³C NMR is a powerful technique for obtaining high-resolution spectra of solid samples.[8] It can provide detailed information about the carbon environment in the polymer backbone and side chains, helping to elucidate the structure.

  • Thermal Analysis (TGA and DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and transitions of the polymer.[1][2][3][8][10] DSC can identify the glass transition temperature (Tg), while TGA reveals the degradation temperature profile.[1][2][8][11]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used for surface analysis of the polymer.[1][2]

Q4: My TGA thermogram for PAMA shows a two-stage degradation. What does this signify?

A4: A two-stage degradation profile in the TGA of PAMA is characteristic.[10] The first stage, occurring at a lower temperature range (approximately 225-350°C), is typically associated with the fragmentation and loss of the pendant allyl groups.[10] The second, higher temperature stage (around 395-515°C) corresponds to the degradation of the main polymer backbone through processes like random scission and depolymerization.[10]

Troubleshooting Guides

Issue 1: Inability to Dissolve PAMA for Analysis

  • Problem: The PAMA sample will not dissolve in any tested solvents, preventing analysis by techniques like solution NMR or GPC.

  • Cause: The insolubility is an inherent property of high molecular weight or crosslinked PAMA.[1][2][12]

  • Solution Workflow:

    • Confirm Insolubility: Test a range of solvents with varying polarities. If the polymer only swells, it is likely crosslinked.

    • Employ Solid-State Techniques: Utilize methods that do not require sample dissolution.

      • For structural information, use Solid-State CP-MAS ¹³C NMR and FTIR spectroscopy (with a KBr pellet).[8]

      • For thermal properties, use DSC to determine the glass transition temperature (Tg) and TGA for thermal stability.[8][11]

    • Assess Crosslink Density: Perform a swellability test to get a qualitative measure of the crosslink density.[5] A lower degree of swelling indicates a higher crosslink density.

    • Consider Degradative Analysis: If information on the basic chemical structure is required, consider Pyrolysis-GC-MS.[6][7]

Issue 2: Ambiguous FTIR Spectrum

  • Problem: The FTIR spectrum of the PAMA sample is broad and lacks clear, sharp peaks, making interpretation difficult.

  • Cause: This can be due to poor sample preparation (e.g., KBr pellet is too thick or not well-mixed) or the amorphous nature of the polymer.

  • Solution Workflow:

    • Optimize Sample Preparation: If using a KBr pellet, ensure the PAMA sample is finely ground and thoroughly mixed with dry KBr powder. Press a thinner, more transparent pellet.

    • Use Attenuated Total Reflectance (ATR)-FTIR: If available, ATR-FTIR is an excellent alternative as it requires minimal sample preparation and analyzes the surface of the sample directly.[13]

    • Focus on Key Peaks: Even in a broad spectrum, look for characteristic peaks for PAMA. (See Table 2).

    • Compare with a Monomer Spectrum: Compare your polymer spectrum with the FTIR spectrum of the this compound monomer to confirm the disappearance of the methacrylate C=C bond peak and the retention of the allyl C=C and ester C=O peaks.

Data Presentation

Table 1: Thermal Properties of Poly(this compound)

Property Typical Value Analytical Technique Significance
Glass Transition Temp. (Tg) ~94°C (before curing) DSC Temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1][2]
Cured Glass Transition Temp. Can increase to >200°C DSC Higher Tg after curing indicates increased crosslinking and rigidity.[1][2]
Degradation Stage 1 (Td1) 225 - 350°C TGA Corresponds to the loss of pendant allyl side groups.[10]

| Degradation Stage 2 (Td2) | 395 - 515°C | TGA | Corresponds to the degradation of the main polymer chain.[10] |

Table 2: Key FTIR Peaks for Poly(this compound) Characterization

Wavenumber (cm⁻¹) Assignment Significance
~2950-3090 C-H stretching Aliphatic and vinylic C-H bonds in the polymer structure.[3]
~1720-1730 C=O stretching Carbonyl group of the methacrylate ester.[2]
~1645-1665 C=C stretching Pendant allyl double bond. Its presence confirms unreacted allyl groups.[2][3]
~1150-1250 C-O stretching Ester C-O bond.[2]

| ~910-990 | =C-H bending | Out-of-plane bending of hydrogens on the allyl double bond.[3] |

Experimental Protocols

1. Swellability Test for Crosslink Density Estimation

  • Objective: To qualitatively assess the degree of crosslinking in an insoluble PAMA sample.

  • Methodology:

    • Accurately weigh a dry sample of the insoluble PAMA (Wd).

    • Immerse the polymer sample in a suitable solvent (e.g., acetone or toluene) in a sealed container at a constant temperature.

    • Allow the sample to swell for a prolonged period (e.g., 24-48 hours) to reach equilibrium.

    • Carefully remove the swollen polymer sample from the solvent.

    • Quickly blot the surface with filter paper to remove excess solvent.

    • Immediately weigh the swollen sample (Ws).

    • Calculate the swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd.

    • Compare the Q values between different samples. A lower Q value suggests a higher crosslink density.[14]

2. Thermal Analysis by TGA/DSC

  • Objective: To determine the thermal stability and glass transition temperature of PAMA.

  • Methodology:

    • Ensure the TGA and DSC instruments are calibrated.

    • Accurately weigh a small amount of the dry PAMA sample (typically 5-10 mg) into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

    • For TGA:

      • Place the sample pan in the TGA furnace.

      • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).

      • Record the weight loss as a function of temperature. The resulting curve can be used to identify degradation temperatures.[3]

    • For DSC:

      • Place the sample pan and a reference pan in the DSC cell.

      • Subject the sample to a heat-cool-heat cycle. For example: heat from 25°C to 150°C at 10°C/min, cool to 25°C at 10°C/min, and then reheat to 150°C at 10°C/min.

      • The glass transition temperature (Tg) is determined from the second heating scan as a step change in the heat flow.[1][2]

3. Structural Analysis by Solid-State NMR

  • Objective: To obtain detailed structural information from an insoluble PAMA sample.

  • Methodology:

    • The PAMA sample must be a dry, solid powder.

    • Pack the sample into a magic-angle spinning (MAS) rotor (e.g., 4 mm zirconia rotor).

    • Insert the rotor into the solid-state NMR probe.

    • Spin the sample at a high speed (the "magic angle") to average out anisotropic interactions and obtain narrower lines.

    • Acquire a ¹³C spectrum using a Cross-Polarization Magic-Angle Spinning (CP-MAS) pulse sequence. This technique enhances the signal of the less abundant ¹³C nuclei by transferring polarization from the more abundant ¹H nuclei.[8]

    • Process the resulting Free Induction Decay (FID) to obtain the ¹³C NMR spectrum.

    • Analyze the chemical shifts to identify the different carbon environments within the polymer structure.

Visualizations

experimental_workflow cluster_start Sample Preparation cluster_analysis Characterization cluster_data Data Interpretation start Insoluble PAMA Sample ftir FTIR Spectroscopy (KBr Pellet or ATR) start->ftir thermal Thermal Analysis (TGA / DSC) start->thermal nmr Solid-State NMR (CP-MAS) start->nmr swelling Swellability Test start->swelling info1 Functional Groups (e.g., C=O, allyl C=C) ftir->info1 info2 Thermal Stability (Td) Glass Transition (Tg) thermal->info2 info3 Polymer Backbone & Side-Chain Structure nmr->info3 info4 Crosslink Density (Qualitative) swelling->info4

Caption: Workflow for characterizing insoluble PAMA.

decision_tree q1 What information is needed? a1 Use FTIR Spectroscopy q1->a1 Functional Groups? a2 Use TGA and DSC q1->a2 Thermal Properties? a3 Use Solid-State NMR q1->a3 Detailed Structure? a4 Perform Swellability Test q1->a4 Crosslinking?

Caption: Decision tree for selecting an analytical technique.

References

Technical Support Center: Allyl Methacrylate-Based Resins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for allyl methacrylate-based resins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a core focus on minimizing polymerization shrinkage.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter.

Q1: My cured this compound-based resin is exhibiting significant volumetric shrinkage. What are the primary causes?

A1: High volumetric shrinkage in free-radical polymerization is fundamentally due to the conversion of intermolecular van der Waals distances between monomer units (approximately 3.4 Å) to much shorter covalent bonds within the polymer network (approximately 1.5 Å).[1] This volume reduction is a known characteristic of (meth)acrylate monomers.[2] Several factors can exacerbate this issue in your experiments:

  • Monomer Composition: Resins formulated with low molecular weight monomers, like methyl methacrylate, inherently exhibit higher shrinkage because of a greater concentration of reactive double bonds per unit volume.[2][3]

  • High Degree of Conversion: While a high degree of conversion is often desirable for mechanical properties, it can also lead to increased shrinkage as more monomer is converted to polymer.[4]

  • Lack of Fillers: The neat resin matrix will always show the highest possible shrinkage. Inert fillers displace a portion of the resin, thereby reducing the overall volumetric shrinkage of the composite.[2]

Q2: How can I reformulate my this compound resin to inherently reduce its polymerization shrinkage?

A2: Several formulation strategies can be employed to create low-shrinkage this compound-based resins:

  • Incorporate High Molecular Weight Monomers: Replace a portion of the low molecular weight monomers with larger, bulkier monomers. This decreases the concentration of reactive groups per unit volume, leading to lower overall shrinkage.[5]

  • Utilize Addition-Fragmentation Chain Transfer (AFCT) Agents: Incorporating AFCT agents, such as those containing allyl sulphide functional groups, can help regulate the polymer network formation. This process dissipates stress by creating a more homogenous network and delaying the gel point, which is the point where the resin transitions from a liquid to a solid.[1][6][7]

  • Create Thiol-Ene-Methacrylate Ternary Systems: The combination of thiols, enes (like allyl ethers), and methacrylates can create a hybrid polymerization system. This approach has been shown to significantly lower volumetric shrinkage and shrinkage stress while improving the degree of conversion.[8][9]

  • Introduce Nanofillers or Nanogels: Adding inorganic nanofillers (e.g., silica) or pre-polymerized nanogel particles reduces the volume of the resin matrix that undergoes polymerization, which in turn decreases the total shrinkage.[6][10][11] For example, the addition of 9% inorganic filler by weight has been shown to reduce polymerization shrinkage from 15.2% to 8.2%.[6]

  • Explore Ring-Opening Polymerization: Copolymerizing this compound with monomers that undergo free-radical ring-opening polymerization (RROP), such as cyclic allylic sulfides or vinylcyclopropanes, can significantly reduce shrinkage. During RROP, the cleavage of covalent bonds in the ring structure partially offsets the volume reduction from the formation of new bonds in the polymer backbone.[1][2][12]

Q3: My resin formulation seems correct, but I'm still observing stress-related defects like micro-cracks. Can I modify my curing process to mitigate this?

A3: Yes, optimizing the photopolymerization process can significantly reduce shrinkage-induced stress, even without changing the resin formulation. The key is to slow down the reaction rate to allow for stress relaxation before the resin vitrifies (becomes a glassy solid).[13]

  • "Soft-Start" Curing: This technique involves beginning the polymerization with a low light intensity for a short period before increasing to a higher intensity. This delays the gel point, providing a longer period for the material to flow and relieve stress.[6][7]

  • Ramped Curing: Similar to the soft-start method, ramped curing involves gradually increasing the light intensity over time. This also allows for a prolonged gel phase and reduces the buildup of internal stresses.[13]

  • Pulse Delay Curing: This method uses a series of light exposures separated by dark intervals. The polymerization proceeds at a slower rate during the dark periods, which can help to reduce overall shrinkage stress.[13]

Q4: What are the standard methods for accurately measuring the polymerization shrinkage of my resin formulations?

A4: There are several established methods to quantify polymerization shrinkage, each with its own advantages and limitations:

  • Dilatometry: This is a widely used method where the resin sample is submerged in a non-reactive liquid (like mercury). The volume change during polymerization is measured by monitoring the displacement of the liquid in a capillary tube. While sensitive, this method is highly susceptible to temperature variations.[6]

  • Gas Pycnometry: This non-contact method measures the volume of the sample before and after polymerization using gas displacement. It is a relatively quick method but can only determine the final shrinkage value, not the kinetics of the shrinkage process.[6][14][15]

  • Bonded-Disk Method: In this technique, the resin is bonded to a rigid surface, and the axial shrinkage during polymerization is measured. This method is useful for assessing shrinkage strain under constrained conditions.[14][16]

  • Digital Image Correlation (DIC): DIC is a non-contact optical method that tracks surface patterns on a sample to calculate full-field strain and displacement during polymerization. It provides a detailed analysis of the shrinkage vectors.[17]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of different formulation strategies on polymerization shrinkage and related properties.

Table 1: Effect of Thiol-Ene-Methacrylate Systems on Resin Properties

Resin SystemVolumetric Shrinkage (%)Degree of C=C Conversion (%)Reference
Bis-GMA/TEGDMA (Control)8.5362.1[8]
Thiol-Ene-Methacrylate Ternary System4.9282.8[8]

Table 2: Influence of Fillers on Polymerization Shrinkage

Filler TypeFiller Loading (wt%)Volumetric Shrinkage (%)Reference
None (Neat Resin)015.2[6]
Inorganic Filler98.2[6]
Nanogels40Reduced by 24%[18]

Table 3: Shrinkage of Commercial Methacrylate-Based Composites

MaterialTypeShrinkage at 1800s (μm)Reference
Filtek Z250 (Control)Conventional~2.5[4]
everX Posterior (EXP)Bulk-Fill~3.0[4]
X-tra fil (XF)Bulk-Fill~2.2[4]
Tetric N-Ceram Bulk-Fill (TNB)Bulk-Fill~2.6[4]

Experimental Protocols

Protocol 1: Measurement of Volumetric Shrinkage using Gas Pycnometry

This protocol is adapted from the method described by Cook et al. (1999).[15]

Objective: To determine the total volumetric shrinkage of a photocurable this compound-based resin.

Materials:

  • This compound-based resin formulation

  • Gas pycnometer

  • Molds for sample preparation (e.g., cylindrical silicone molds)

  • Photocuring unit with a specific light intensity

  • Spatula for handling the uncured resin

  • Analytical balance

Methodology:

  • Initial Volume Measurement (V_initial):

    • Place a small, accurately weighed amount of the uncured resin into the sample chamber of the gas pycnometer.

    • Perform a volume measurement according to the manufacturer's instructions for the gas pycnometer. This will yield the initial volume of the uncured resin.

  • Curing:

    • Carefully transfer the measured uncured resin into a mold of known dimensions.

    • Photocure the sample using the curing unit. Ensure the light intensity and exposure time are consistent with your experimental parameters.

  • Final Volume Measurement (V_final):

    • After curing and allowing the sample to cool to room temperature, carefully remove the cured polymer from the mold.

    • Place the cured sample into the sample chamber of the gas pycnometer.

    • Perform a volume measurement to obtain the final volume of the cured polymer.

  • Calculation of Volumetric Shrinkage:

    • Calculate the percentage of volumetric shrinkage (%VS) using the following formula: %VS = [(V_initial - V_final) / V_initial] * 100

Protocol 2: Synthesis of a Thiol-Ene-Methacrylate Ternary Resin System

This protocol is a generalized representation based on the principles described by Fu et al.[9]

Objective: To prepare a low-shrinkage thiol-ene-methacrylate resin by combining a fluorinated allyl ether, a thiol, and a conventional methacrylate resin.

Materials:

  • Fluorinated allyl ether (FUAE) monomer

  • Pentaerythritol tetra(3-mercaptopropionate) (PETMA) - a thiol monomer

  • Bis-GMA (bisphenol A-glycidyl methacrylate)

  • TEGDMA (triethylene glycol dimethacrylate)

  • Photoinitiator system (e.g., camphorquinone and an amine)

  • Amber-colored glass vials

  • Magnetic stirrer and stir bars

  • Precision balance

Methodology:

  • Preparation of the Thiol-Ene Component:

    • In an amber vial, combine the FUAE and PETMA monomers. A common molar ratio is 1:1.

    • Mix thoroughly using a magnetic stirrer until a homogeneous solution is obtained.

  • Preparation of the Methacrylate Component:

    • In a separate amber vial, prepare the base methacrylate resin by mixing Bis-GMA and TEGDMA (e.g., in a 60:40 weight ratio).

    • Add the photoinitiator system to the Bis-GMA/TEGDMA mixture (e.g., 0.5 wt% camphorquinone and 1.0 wt% amine).

    • Stir the mixture in the dark until the photoinitiator is completely dissolved.

  • Formation of the Ternary System:

    • Add the prepared thiol-ene component to the methacrylate component at a desired weight percentage (e.g., 10 wt%, 20 wt%, 30 wt%).

    • Mix the components thoroughly in the dark using a magnetic stirrer until the final resin system is completely homogeneous.

  • Storage:

    • Store the final ternary resin system in a sealed, amber-colored vial at a cool, dark place to prevent premature polymerization.

Visualizations

logical_relationship HighShrinkage High Polymerization Shrinkage Monomer Monomer Properties (Low MW, High C=C Density) Monomer->HighShrinkage Process Curing Process (High Intensity, Fast Rate) Process->HighShrinkage Formulation Formulation (Low Filler Content) Formulation->HighShrinkage LowShrinkage Minimized Polymerization Shrinkage ModifiedMonomer Monomer Modification (High MW, Bulky Groups, RROP) ModifiedMonomer->LowShrinkage ModifiedProcess Process Optimization (Soft-Start, Ramped Cure) ModifiedProcess->LowShrinkage ModifiedFormulation Formulation Strategy (Fillers, Nanogels, AFCT, Thiol-Ene) ModifiedFormulation->LowShrinkage

Caption: Factors contributing to and strategies for minimizing polymerization shrinkage.

experimental_workflow Start Start: Uncured Resin Sample MeasureInitial 1. Measure Initial Volume (V_initial) (Gas Pycnometry) Start->MeasureInitial Cure 2. Photocure Resin Sample MeasureInitial->Cure MeasureFinal 3. Measure Final Volume (V_final) (Gas Pycnometry) Cure->MeasureFinal Calculate 4. Calculate % Volumetric Shrinkage %VS = [(V_initial - V_final) / V_initial] * 100 MeasureFinal->Calculate End End: Shrinkage Data Calculate->End

Caption: Workflow for measuring volumetric shrinkage using gas pycnometry.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Poly(allyl methacrylate) and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the microstructure of polymers is paramount for predicting their physicochemical properties and performance. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of polymers. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of poly(allyl methacrylate) (PAMA), alongside two common alternatives, poly(hydroxyethyl methacrylate) (PHEMA) and poly(glycidyl methacrylate) (PGMA), offering a valuable resource for material characterization.

This comparison will delve into the characteristic chemical shifts and provide detailed experimental protocols for the NMR analysis of these three methacrylate-based polymers. The data presented is crucial for confirming polymer identity, determining purity, and analyzing microstructural features such as tacticity.

Comparative NMR Data Analysis

The following tables summarize the key ¹H and ¹³C NMR chemical shifts for poly(this compound), poly(hydroxyethyl methacrylate), and poly(glycidyl methacrylate). These values are compiled from various spectroscopic studies and provide a baseline for the identification and characterization of these polymers.

Table 1: ¹H NMR Chemical Shift Data (in ppm)

Assignment Poly(this compound) (PAMA) Poly(hydroxyethyl methacrylate) (PHEMA) Poly(glycidyl methacrylate) (PGMA)
Backbone -CH₂- 1.80 - 2.10 (br)1.70 - 2.10 (br)1.80 - 2.20 (br)
Backbone α-CH₃ 0.80 - 1.30 (br)0.80 - 1.20 (br)0.93 (isotactic), 1.07 (heterotactic), 1.29 (syndiotactic)
-O-CH₂- (side chain) 4.50 - 4.60 (br)4.00 - 4.20 (br)3.80 - 4.40 (m)
-CH=CH₂ (allyl) 5.80 - 6.00 (m)--
-CH=CH₂ (allyl) 5.10 - 5.30 (m)--
-CH₂-OH (side chain) -3.80 - 3.90 (br)-
-OH (side chain) -4.80 - 5.00 (br)-
Epoxide -CH- --~3.20 (m)
Epoxide -CH₂- --~2.60, ~2.80 (m)

Table 2: ¹³C NMR Chemical Shift Data (in ppm)

Assignment Poly(this compound) (PAMA) Poly(hydroxyethyl methacrylate) (PHEMA) Poly(glycidyl methacrylate) (PGMA)
Backbone -C(O)- ~177~178~177
Backbone Quaternary C 44 - 4644 - 4645.1
Backbone -CH₂- 52 - 5554 - 5654.2
Backbone α-CH₃ 16 - 2017 - 2116.5 (mm), 18.7 (mr), 21.0 (rr)
-O-CH₂- (side chain) ~65.5[1]~6765.8
-CH=CH₂ (allyl) ~132--
-CH=CH₂ (allyl) ~117--
-CH₂-OH (side chain) -~60-
Epoxide -CH- --50.7
Epoxide -CH₂- --44.5

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate NMR analysis. Below are typical experimental protocols for acquiring ¹H and ¹³C NMR spectra of the discussed polymers.

1. Sample Preparation:

  • Poly(this compound) (PAMA): Dissolve 10-20 mg of the polymer in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Complete dissolution may require gentle warming or vortexing. The resulting solution should be clear and free of particulates.

  • Poly(hydroxyethyl methacrylate) (PHEMA): Dissolve 10-20 mg of the polymer in approximately 0.6-0.8 mL of DMSO-d₆ or deuterated methanol (CD₃OD). PHEMA is often soluble in polar aprotic solvents.

  • Poly(glycidyl methacrylate) (PGMA): Dissolve 10-20 mg of the polymer in approximately 0.6-0.8 mL of CDCl₃ or DMSO-d₆.

2. NMR Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is recommended for better signal dispersion, which is particularly important for polymers due to broad peaks.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds to ensure full relaxation of the protons.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): 10-15 ppm.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans or more may be necessary due to the low natural abundance of ¹³C and longer relaxation times.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 200-250 ppm.

Visualizing the NMR Analysis Workflow

The following diagrams illustrate the key steps in polymer synthesis and subsequent NMR analysis, as well as the chemical structure and key NMR correlations for poly(this compound).

Polymer_Synthesis_and_Analysis cluster_synthesis Polymer Synthesis cluster_analysis NMR Analysis Monomer This compound Monomer Polymerization Radical Polymerization Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization PAMA Poly(this compound) Polymerization->PAMA SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) PAMA->SamplePrep NMR_Acquisition NMR Data Acquisition (¹H & ¹³C) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Integration, Chemical Shift Assignment) Data_Processing->Spectral_Analysis

Fig. 1: Workflow from Polymer Synthesis to NMR Analysis.

References

A Comparative Guide to the Thermal Degradation of Poly(allyl methacrylate) and Other Polymethacrylates via Thermogravimetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal degradation behavior of poly(allyl methacrylate) (PAMA) with two other common polymethacrylates: poly(methyl methacrylate) (PMMA) and poly(butyl methacrylate) (PBMA). The information is based on data obtained from thermogravimetric analysis (TGA), a fundamental technique for assessing the thermal stability of polymeric materials.

Executive Summary

Poly(this compound) exhibits a distinct two-stage thermal degradation process, setting it apart from the more common single-stage degradation observed in many other polymethacrylates under similar conditions. The initial degradation of PAMA occurs at a lower temperature and is attributed to the scission of its pendant allyl groups. This is followed by a second, higher-temperature degradation of the polymer backbone. In contrast, PMMA and PBMA generally display a single primary degradation phase, with their stability being influenced by factors such as molecular weight and the presence of additives. This guide presents a detailed analysis of these differences, supported by quantitative data and standardized experimental protocols.

Data Presentation: Comparative Thermal Degradation Parameters

The following table summarizes key thermal degradation parameters for PAMA, PMMA, and PBMA obtained from TGA. It is important to note that the values presented are compiled from various studies and may have been obtained under different experimental conditions (e.g., heating rate, atmosphere), which can influence the results.

PolymerOnset Degradation Temperature (°C)Peak Degradation Temperature (°C)Char Yield (%)Degradation Stages
Poly(this compound) (PAMA) Stage 1: ~225Stage 1: ~270~2Two
Stage 2: ~395Stage 2: ~420
Poly(methyl methacrylate) (PMMA) ~250 - 300~360 - 400< 1Typically One or Two
Poly(butyl methacrylate) (PBMA) ~240~320< 1Typically One

Degradation Mechanisms and Signaling Pathways

The thermal degradation of PAMA proceeds through a distinct two-step mechanism. The initial, lower-temperature stage involves the fragmentation of the pendant allyl groups. The second stage, occurring at a higher temperature, is characterized by random scission of the polymer backbone and depolymerization.[1][2]

In contrast, the thermal degradation of PMMA and PBMA is primarily governed by a single-stage process of random chain scission and depolymerization, although multiple degradation stages can be observed for PMMA depending on its synthesis and processing history.[3][4][5]

cluster_PAMA Poly(this compound) Degradation cluster_PMMA_PBMA PMMA & PBMA Degradation PAMA PAMA Stage1 Stage 1: Pendant Allyl Group Scission (225-350°C) PAMA->Stage1 Heat Stage2 Stage 2: Backbone Scission & Depolymerization (395-515°C) Stage1->Stage2 PMMA_PBMA PMMA / PBMA Degradation Backbone Scission & Depolymerization PMMA_PBMA->Degradation Heat TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg) start->sample_prep instrument_setup Instrument Setup (Crucible, Atmosphere) sample_prep->instrument_setup temp_program Set Temperature Program (Heating Rate, Range) instrument_setup->temp_program run_tga Run TGA Experiment temp_program->run_tga data_acq Data Acquisition (Mass vs. Temperature) run_tga->data_acq data_analysis Data Analysis (Tonset, Tpeak, Char Yield) data_acq->data_analysis end End data_analysis->end

References

A Comparative Analysis of the Reactivity of Allyl Methacrylate and Methyl Methacrylate in Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of allyl methacrylate (AMA) and methyl methacrylate (MMA) in radical polymerization. Understanding the distinct reactivity profiles of these monomers is crucial for designing and controlling polymerization processes to achieve desired polymer structures and properties, a key consideration in the development of advanced materials for biomedical and pharmaceutical applications. This comparison is supported by available experimental data and established polymerization principles.

Executive Summary

Methyl methacrylate (MMA) is a monofunctional monomer that undergoes straightforward radical polymerization to form linear polymers. In contrast, this compound (AMA) is a bifunctional monomer containing two polymerizable groups with significantly different reactivities: a highly reactive methacrylate group and a much less reactive allyl group. This disparity in reactivity is the central theme of this comparison. The methacrylate group of AMA polymerizes readily, similar to MMA, while the allyl group often remains as a pendant functionality, susceptible to crosslinking reactions, particularly at higher conversions.

Quantitative Reactivity Parameters

ParameterMethyl Methacrylate (MMA)This compound (AMA)Notes
Propagation Rate Constant (kp) 510 ± 100 L·mol-1·s-1 (at 60°C)[1]Not readily available for homopolymerization. The methacrylate group's kp is expected to be similar to MMA, while the allyl group's kp is significantly lower.The overall polymerization of AMA has a reported Arrhenius activation energy of 77.5 kJ/mol.
Alfrey-Price Q-e Values Q = 0.74, e = 0.40Not readily available.The Q-e values for MMA indicate a moderately reactive monomer with an electron-withdrawing character. The allyl group is known to have very low Q and e values.
Reactivity Ratios (vs. MMA, M1) r1 = 1r2 (AMA) vs. r1 (MMA): Not readily available.In the analogous system of MMA (M1) and allyl acetate (M2), the reactivity ratios are r1 = 41 ± 6 and r2 = 0.024 ± 0.009, indicating a strong preference for MMA incorporation.[2]

Reactivity Comparison and Polymerization Behavior

The fundamental difference in the chemical structures of MMA and AMA dictates their polymerization behavior.

Methyl Methacrylate (MMA): As a standard methacrylate monomer, MMA undergoes classical free-radical polymerization. The presence of the α-methyl group stabilizes the propagating radical, making it less reactive than the corresponding acrylate radical. Polymerization of MMA is characterized by the following key stages: initiation, propagation, and termination.

This compound (AMA): AMA's bifunctionality introduces complexity to its polymerization.

  • Differential Reactivity: The methacrylate double bond is significantly more susceptible to radical attack than the allyl double bond. It is estimated that the reactivity of the allyl bond is about 100 times lower than that of the vinyl bond in radical polymerization. Consequently, in the early stages of polymerization, the reaction proceeds primarily through the methacrylate groups, leading to the formation of linear polymer chains with pendant allyl groups.

  • Crosslinking and Gelation: The pendant allyl groups, while less reactive, can participate in the polymerization, especially at higher monomer conversions. The hydrogen atoms on the carbon adjacent to the allyl double bond are susceptible to abstraction by propagating radicals. This chain transfer to the polymer can create a new radical center on the polymer backbone, which can then initiate the polymerization of other monomer units, leading to branching and ultimately crosslinking (gelation).

The diagram below illustrates the distinct polymerization pathways of MMA and AMA.

G cluster_MMA Methyl Methacrylate (MMA) Polymerization cluster_AMA This compound (AMA) Polymerization MMA_Monomer MMA Monomer MMA_Radical MMA Propagating Radical MMA_Monomer->MMA_Radical Initiation MMA_Radical->MMA_Radical Propagation MMA_Polymer Linear PMMA MMA_Radical->MMA_Polymer Termination AMA_Monomer AMA Monomer AMA_Methacrylate_Polymerization Methacrylate Polymerization AMA_Monomer->AMA_Methacrylate_Polymerization Initiation & Propagation Linear_PAMA Linear PAMA with Pendant Allyl Groups AMA_Methacrylate_Polymerization->Linear_PAMA Crosslinked_PAMA Crosslinked PAMA Linear_PAMA->Crosslinked_PAMA Allyl Group Reaction (Chain Transfer/Crosslinking)

Caption: Polymerization pathways of MMA and AMA.

Experimental Protocols

The determination of the reactivity parameters presented in this guide involves specific experimental procedures. Below are outlines of the methodologies for determining reactivity ratios and the propagation rate constant.

Determination of Monomer Reactivity Ratios

Monomer reactivity ratios are typically determined by copolymerizing the two monomers at various initial feed ratios and analyzing the composition of the resulting copolymer at low conversion (typically <10%).

1. Polymerization:

  • A series of polymerization reactions are set up with varying initial mole fractions of the two monomers (e.g., AMA and MMA).
  • A suitable solvent and a free-radical initiator (e.g., AIBN or benzoyl peroxide) are added to each reaction vessel.
  • The reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature.
  • The polymerization is quenched after a short period to ensure low monomer conversion.

2. Copolymer Composition Analysis:

  • The resulting copolymer is isolated and purified to remove unreacted monomers and initiator residues.
  • The composition of the copolymer is determined using analytical techniques such as:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the signals corresponding to specific protons of each monomer unit in the copolymer, the molar ratio of the monomers in the polymer chain can be calculated.
  • UV-Vis Spectroscopy: If one of the monomers has a distinct chromophore, its concentration in the copolymer can be determined by measuring the absorbance at a specific wavelength.[3]
  • Elemental Analysis: If the monomers have distinct elemental compositions (e.g., one contains nitrogen or a halogen), the copolymer composition can be determined from the elemental analysis data.

3. Data Analysis:

  • The copolymer composition data, along with the initial monomer feed compositions, are used to determine the reactivity ratios (r1 and r2) using methods such as the Fineman-Ross, Kelen-Tüdös, or non-linear least-squares analysis.[4]

The logical workflow for determining reactivity ratios is depicted in the following diagram:

G Start Start: Define Monomer Pair (e.g., AMA and MMA) Setup Set up Polymerizations with Varying Monomer Feed Ratios Start->Setup Polymerize Conduct Polymerization to Low Conversion Setup->Polymerize Isolate Isolate and Purify Copolymer Polymerize->Isolate Analyze Analyze Copolymer Composition (e.g., NMR, UV-Vis) Isolate->Analyze Calculate Calculate Reactivity Ratios (e.g., Fineman-Ross, Kelen-Tüdös) Analyze->Calculate End End: Obtain r1 and r2 values Calculate->End

Caption: Workflow for determining monomer reactivity ratios.

Determination of the Propagation Rate Constant (kp)

The propagation rate constant (kp) can be determined using the pulsed-laser polymerization-size exclusion chromatography (PLP-SEC) method.

1. Pulsed-Laser Polymerization (PLP):

  • A solution of the monomer and a photoinitiator is placed in a reaction cell.
  • The solution is irradiated with intense, short laser pulses at a specific frequency. Each pulse generates a high concentration of primary radicals, leading to the simultaneous initiation of many polymer chains.
  • The polymerization is allowed to proceed for a set period.

2. Size Exclusion Chromatography (SEC):

  • The molecular weight distribution of the resulting polymer is analyzed using SEC.
  • The PLP process creates a characteristic molecular weight distribution with distinct peaks corresponding to the chain lengths achieved between laser pulses.

3. Data Analysis:

  • The position of these peaks in the SEC chromatogram is related to the propagation rate constant (kp), the monomer concentration, and the time between laser pulses.
  • By analyzing the molecular weight distribution, the value of kp can be accurately determined.

Conclusion

References

GPC Analysis of Poly(allyl methacrylate): A Comparative Guide to Molecular Weight Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with polymers, understanding the molecular weight distribution is critical as it dictates the material's physical and mechanical properties. This guide provides a comparative analysis of the molecular weight distribution of poly(allyl methacrylate) (PAMA) synthesized via different methods, contextualized with data from other common polymers, namely poly(methyl methacrylate) (PMMA) and poly(n-butyl acrylate) (PnBA). All molecular weight data presented has been determined by Gel Permeation Chromatography (GPC), a cornerstone technique for polymer characterization.

Comparison of Molecular Weight Distribution

The molecular weight and polydispersity index (PDI) are key parameters in evaluating the outcome of a polymerization reaction. The number-average molecular weight (Mn) represents the average molecular weight of the polymer chains, while the weight-average molecular weight (Mw) is skewed towards heavier chains. The PDI (Mw/Mn) is a measure of the breadth of the molecular weight distribution; a PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

Conventional free-radical polymerization of this compound often results in cross-linked, insoluble gels, making GPC analysis impossible. This is due to the presence of the reactive allyl group which can participate in chain transfer and branching reactions. However, with the advent of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), it is possible to synthesize soluble, linear PAMA with well-defined molecular weights and narrow polydispersities.[1]

Below is a comparative summary of GPC data for PAMA synthesized via RAFT polymerization and for PMMA and PnBA synthesized under controlled conditions.

PolymerSynthesis MethodNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Poly(this compound) (PAMA) RAFT Emulsion Polymerization7,4639,0301.21
Poly(methyl methacrylate) (PMMA) Controlled Radical Polymerization45,64293,1642.04
Poly(n-butyl acrylate) (PnBA) Living Anionic Polymerization77,00091,0001.18

Note: The Mw for PAMA was calculated using the provided Mn and PDI values (Mw = Mn x PDI).

Experimental Protocols

A generalized experimental protocol for determining the molecular weight distribution of polymers by GPC is outlined below. Specific parameters such as the choice of mobile phase, column type, and calibration standards will vary depending on the polymer being analyzed.

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of a polymer sample.

Materials:

  • Polymer sample

  • HPLC-grade solvent (e.g., tetrahydrofuran (THF), chloroform, dimethylformamide (DMF))

  • Molecular weight standards (e.g., polystyrene, PMMA)

  • Syringe filters (0.2 µm or 0.45 µm pore size)

  • Autosampler vials

Equipment:

  • Gel Permeation Chromatography (GPC) system equipped with:

    • Solvent delivery pump

    • Injector

    • A set of GPC columns (selected based on the expected molecular weight range of the polymer and solvent compatibility)

    • Differential Refractive Index (DRI) detector

    • UV detector (optional)

    • Light scattering detector (optional, for absolute molecular weight determination)

    • Viscometer (optional)

  • Data acquisition and analysis software

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the polymer sample into a vial.

    • Add a known volume of the appropriate HPLC-grade solvent to achieve a concentration of approximately 1 mg/mL.

    • Gently agitate the vial until the polymer is completely dissolved. This may take several hours.

    • Filter the polymer solution through a syringe filter into a clean autosampler vial to remove any particulate matter.

  • Calibration:

    • Prepare a series of solutions of narrow molecular weight standards of the same polymer type as the analyte, or a suitable substitute like polystyrene.

    • Inject the standards into the GPC system and record their elution times.

    • Generate a calibration curve by plotting the logarithm of the molecular weight versus the elution time.

  • Sample Analysis:

    • Inject the filtered polymer sample solution into the GPC system.

    • The polymer molecules are separated based on their hydrodynamic volume as they pass through the GPC columns. Larger molecules elute first, followed by smaller molecules.

    • The DRI detector measures the difference in refractive index between the eluting polymer solution and the pure mobile phase, which is proportional to the polymer concentration.

  • Data Analysis:

    • The GPC software uses the calibration curve to calculate the molecular weight of the polymer at each elution time.

    • The software then calculates the Mn, Mw, and PDI of the polymer sample based on the entire molecular weight distribution.

Experimental Workflow

The following diagram illustrates the typical workflow for GPC analysis of a polymer sample.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing dissolve Dissolve Polymer in Solvent filter Filter Solution (0.2 µm) dissolve->filter inject Inject Sample filter->inject separation Separation by Size (GPC Columns) inject->separation detection Detection (DRI, UV, etc.) separation->detection chromatogram Generate Chromatogram detection->chromatogram calibration Apply Calibration Curve chromatogram->calibration calculate Calculate Mn, Mw, PDI calibration->calculate

Caption: Workflow for GPC analysis of polymers.

References

A Comparative Guide to Swelling Behavior of Allyl Methacrylate-Crosslinked Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the swelling behavior of polymers crosslinked with allyl methacrylate (AMA) versus other common crosslinking agents. The objective is to offer a comprehensive overview of how the choice of crosslinker influences critical polymer properties, supported by experimental data. This information is particularly valuable for the design and development of hydrogels and other polymeric systems for applications such as drug delivery, tissue engineering, and absorbent materials.

Comparison of Swelling Properties

The swelling capacity of a polymer network is fundamentally influenced by the nature and density of its crosslinks. This compound, with its two double bonds of differing reactivity (a high-reactivity methacrylate group and a lower-reactivity allyl group), can participate in complex crosslinking mechanisms. This can result in polymers with unique porous structures.[1][2]

Below is a comparative summary of the swelling properties of polymers crosslinked with this compound and other commonly used crosslinkers like divinylbenzene (DVB) and ethylene glycol dimethacrylate (EGDMA). It is important to note that a direct, side-by-side comparison under identical experimental conditions is not extensively available in the public domain. The following tables are compiled from various studies to provide a representative comparison.

Table 1: Comparison of Equilibrium Swelling Ratios

Crosslinking AgentPolymer SystemCrosslinker Concentration (wt%)Swelling MediumEquilibrium Swelling Ratio (g/g)Reference
This compound/DivinylbenzeneThis compound/Divinylbenzene5 - 50TolueneData on porous structure provided, direct swelling ratio not specified[1][2]
Divinylbenzene (DVB)Eugenol-DivinylbenzeneNot specifiedNot specifiedSwelling degree affected by the number of crosslinkers[3]
Ethylene Glycol Dimethacrylate (EGDMA)Acrylic Acid-Polyvinyl AlcoholNot specifiedpH-dependentSwelling decreases with increasing EGDMA content[4][5]

Table 2: Influence of Crosslinker Concentration on Swelling

Crosslinking AgentPolymer SystemObservationReference
This compound/DivinylbenzeneThis compound/DivinylbenzeneSpecific surface area is high and relatively constant for DVB content of 20-50 wt%, decreasing significantly at lower concentrations. This unusual porosity suggests the participation of allyl groups in network formation.[1][2][6]
Divinylbenzene (DVB)Eugenol-DivinylbenzeneIncreased DVB concentration leads to a larger cross-linked network and reduced swelling.[3]
Ethylene Glycol Dimethacrylate (EGDMA)Acrylic Acid-Polyvinyl AlcoholIncreasing the concentration of EGDMA results in decreased porosity and swelling.[4][5]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate comparison of polymer swelling properties. Below are protocols for key experiments cited in the literature.

Protocol 1: Determination of Equilibrium Swelling Ratio (ESR)

This protocol is a standard method for quantifying the maximum swelling capacity of a hydrogel.

Materials:

  • Dried polymer/hydrogel sample of known weight (Wd)

  • Swelling medium (e.g., deionized water, phosphate-buffered saline (PBS))

  • Beaker or vial

  • Filter paper

  • Analytical balance

Procedure:

  • A pre-weighed, dried polymer sample (Wd) is immersed in a sufficient volume of the desired swelling medium in a beaker or vial.[7][8]

  • The sample is allowed to swell for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The container should be sealed to prevent evaporation of the swelling medium.[9]

  • At regular intervals, the swollen sample is removed from the medium.

  • Excess surface water is carefully removed by gently blotting with filter paper. Care must be taken not to compress the hydrogel, which could force out absorbed water.

  • The swollen sample is immediately weighed to obtain the swollen weight (Ws).

  • The process of swelling and weighing is continued until a constant weight is achieved, indicating that equilibrium has been reached.

  • The Equilibrium Swelling Ratio (ESR) is calculated using the following formula:

    ESR = (Ws - Wd) / Wd

Protocol 2: Measurement of Swelling Kinetics

This protocol is used to determine the rate at which a polymer swells over time.

Materials:

  • Dried polymer/hydrogel sample of known weight

  • Swelling medium

  • Beaker or vial

  • Filter paper

  • Analytical balance

  • Timer

Procedure:

  • A pre-weighed, dried polymer sample is placed in the swelling medium.

  • At predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes, and so on), the sample is removed from the medium.[10]

  • Excess surface liquid is removed as described in Protocol 1.

  • The sample is weighed, and the weight is recorded along with the corresponding time.

  • The swelling ratio at each time point (St) is calculated using the formula:

    St = (Wt - Wd) / Wd

    where Wt is the weight of the sample at time t, and Wd is the initial dry weight.

  • The swelling kinetics can be visualized by plotting the swelling ratio as a function of time.

Visualizations

To better understand the relationships governing the swelling of crosslinked polymers, the following diagrams are provided.

Swelling_Factors Crosslinker_Type Crosslinker Type (e.g., AMA, DVB, EGDMA) Porous_Structure Porous Structure Crosslinker_Type->Porous_Structure Crosslinker_Concentration Crosslinker Concentration Crosslinker_Concentration->Porous_Structure Polymer_Chemistry Polymer Backbone Chemistry Swelling_Ratio Swelling Ratio Polymer_Chemistry->Swelling_Ratio Solvent_Type Solvent Type Solvent_Type->Swelling_Ratio Temperature Temperature Swelling_Kinetics Swelling Kinetics Temperature->Swelling_Kinetics pH pH pH->Swelling_Ratio Ionic_Strength Ionic Strength Ionic_Strength->Swelling_Ratio Porous_Structure->Swelling_Ratio Porous_Structure->Swelling_Kinetics

Caption: Factors influencing the swelling behavior of crosslinked polymers.

Experimental_Workflow start Start: Dried Polymer Sample (Wd) immersion Immerse in Swelling Medium start->immersion swelling Allow to Swell (Time = t) immersion->swelling removal Remove from Medium swelling->removal blotting Blot Excess Surface Liquid removal->blotting weighing Weigh Swollen Sample (Wt) blotting->weighing equilibrium_check Equilibrium Reached? weighing->equilibrium_check equilibrium_check->swelling No calculation Calculate Swelling Ratio equilibrium_check->calculation Yes end End: Swelling Data calculation->end

References

The Impact of Allyl Methacrylate on the Mechanical Performance of Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanical properties of polymers is paramount in the design and engineering of advanced materials. Allyl methacrylate (AMA) is a key monomer utilized as a cross-linking agent to enhance the mechanical performance of polymers, notably in applications demanding high impact strength, hardness, and chemical resistance, such as in dental materials and industrial coatings.[1] This guide provides an objective comparison of the mechanical properties of polymers containing this compound, supported by experimental data and detailed protocols.

Enhancing Polymer Networks with this compound

This compound is a bifunctional monomer containing both a methacrylate and an allyl group.[1] This dual functionality allows it to act as an effective cross-linking agent, forming a three-dimensional network structure within the polymer matrix. This cross-linking is crucial in improving the material's resistance to deformation and fracture. The incorporation of AMA into polymers like poly(methyl methacrylate) (PMMA) has been shown to influence their mechanical properties significantly. For instance, reducing the amount of this compound to 2 wt% in a copolymer with methyl methacrylate has been found to increase the compressive and flexural strength and moduli of the resulting polymers.[2]

Comparative Analysis of Mechanical Properties

The following table summarizes the mechanical properties of poly(methyl methacrylate) (PMMA) and its copolymers containing varying concentrations of this compound (AMA). The data is compiled from studies investigating the influence of AMA as a cross-linking agent.

Material CompositionTensile Strength (MPa)Tensile Modulus (GPa)Flexural Strength (MPa)Flexural Modulus (GPa)Izod Impact Strength (J/m)Reference
PMMA (0% AMA)47 - 792.2 - 3.81103.274[3]
MMA-AMA Copolymer (2 wt% AMA)IncreasedIncreasedIncreasedIncreased-[2]
MMA-AMA Copolymer (Low AMA conc.)64.73.352125.33.023-[3]

Note: Specific quantitative values for higher concentrations of AMA were not available in the public domain. The table indicates the general trend of improvement at low concentrations.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of polymers containing this compound.

Tensile Testing
  • Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer samples.

  • Apparatus: Universal Testing Machine.

  • Specimen Preparation: Dog-bone shaped specimens are prepared according to ASTM D638 standard. The dimensions are precisely measured using a micrometer.

  • Procedure:

    • The specimen is securely clamped in the grips of the universal testing machine.

    • A tensile load is applied at a constant crosshead speed (e.g., 5 mm/min).

    • The load and displacement are recorded until the specimen fractures.

    • Tensile strength is calculated as the maximum stress the specimen withstands before breaking.

    • Tensile modulus (Young's modulus) is determined from the slope of the initial linear portion of the stress-strain curve.

Flexural Testing (Three-Point Bending Test)
  • Objective: To measure the flexural strength and flexural modulus of the polymer.

  • Apparatus: Universal Testing Machine with a three-point bending fixture.

  • Specimen Preparation: Rectangular bar specimens are prepared with specific dimensions (e.g., 65 mm x 10 mm x 3.3 mm).

  • Procedure:

    • The specimen is placed on two supports with a specified span.

    • A load is applied to the center of the specimen at a constant crosshead speed (e.g., 5 mm/min) until it fractures.

    • The maximum load before fracture is recorded.

    • Flexural strength is calculated using the formula: σ = 3FL / 2bd², where F is the maximum load, L is the support span, b is the width, and d is the thickness of the specimen.

    • Flexural modulus is calculated from the slope of the load-deflection curve in the elastic region.

Impact Testing (Izod Test)
  • Objective: To determine the impact resistance of the material.

  • Apparatus: Pendulum-type impact tester (Izod).

  • Specimen Preparation: Notched rectangular specimens are prepared according to ASTM D256 standard.

  • Procedure:

    • The notched specimen is clamped vertically in the impact tester.

    • A pendulum of a specific weight is released from a set height, striking the specimen.

    • The energy absorbed by the specimen to fracture is measured by the height to which the pendulum swings after impact.

    • The impact strength is expressed in Joules per meter (J/m) of notch width.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for mechanical testing of polymers and the logical relationship between this compound incorporation and its effect on polymer properties.

G cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis p1 Polymer Synthesis (with varying AMA concentration) p2 Specimen Machining (Tensile, Flexural, Impact) p1->p2 t1 Tensile Test (ASTM D638) p2->t1 t2 Flexural Test (3-Point Bending) p2->t2 t3 Impact Test (Izod) p2->t3 a1 Stress-Strain Curve Analysis t1->a1 a2 Calculation of Mechanical Properties t1->a2 t2->a2 t3->a2 a3 Comparative Analysis a2->a3

Caption: Experimental workflow for mechanical testing of polymers.

G AMA This compound (Bifunctional Monomer) Crosslinking Increased Cross-link Density AMA->Crosslinking Network Formation of 3D Polymer Network Crosslinking->Network Properties Enhanced Mechanical Properties: - Increased Hardness - Improved Impact Strength - Higher Flexural Strength Network->Properties

Caption: Logical relationship of AMA's effect on polymer properties.

References

Differential scanning calorimetry (DSC) of poly(allyl methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Properties of Poly(allyl methacrylate) and Other Common Polymethacrylates using Differential Scanning Calorimetry

For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is crucial for material selection and predicting performance. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to characterize these properties, with the glass transition temperature (T_g) being a key parameter. The T_g is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This guide provides a comparative analysis of the T_g of poly(this compound) (PAMA) with other common polymethacrylates, supported by experimental data and detailed protocols.

Performance Comparison of Polymethacrylates

The thermal behavior of polymethacrylates is significantly influenced by the chemical structure of their ester side chains. A summary of the glass transition temperatures for poly(this compound) and its counterparts—poly(methyl methacrylate) (PMMA), poly(ethyl methacrylate) (PEMA), poly(n-propyl methacrylate), and poly(n-butyl methacrylate)—is presented below.

PolymerMonomer StructureAlkyl Side-ChainGlass Transition Temperature (T_g) (°C)
Poly(this compound) (PAMA)CH₂=C(CH₃)COOCH₂CH=CH₂Allyl94[1]
Poly(methyl methacrylate) (PMMA)CH₂=C(CH₃)COOCH₃Methyl105 - 120
Poly(ethyl methacrylate) (PEMA)CH₂=C(CH₃)COOCH₂CH₃Ethyl65
Poly(n-propyl methacrylate)CH₂=C(CH₃)COOCH₂CH₂CH₃n-Propyl35[2]
Poly(n-butyl methacrylate)CH₂=C(CH₃)COOCH₂CH₂CH₂CH₃n-Butyl20 - 39[3][4][5]

Note: The reported T_g values can vary depending on factors such as the polymer's molecular weight, tacticity, and the experimental conditions of the DSC analysis.

The data clearly indicates that poly(this compound) possesses a relatively high glass transition temperature compared to its linear alkyl counterparts. The presence of the allyl group, with its double bond, introduces rigidity to the side chain, restricting segmental motion and thus increasing the T_g. In contrast, as the length of the linear alkyl side-chain increases from methyl to n-butyl, the T_g systematically decreases. This is attributed to the increased flexibility and free volume provided by the longer, more mobile alkyl chains, which act as internal plasticizers.[1][6][7][8]

Experimental Protocols

A standard experimental protocol for determining the glass transition temperature of polymethacrylates using Differential Scanning Calorimetry is outlined below.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the polymer sample into a standard aluminum DSC pan.

  • Ensure the sample is evenly distributed at the bottom of the pan to maximize thermal contact.

  • Hermetically seal the pan with an aluminum lid using a sample press.

2. DSC Instrument Setup:

  • Place the sealed sample pan in the DSC sample cell.

  • Place an empty, sealed aluminum pan of the same type in the reference cell.

  • Purge the DSC cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

3. Thermal Program:

  • Equilibrate the sample at a temperature well below the expected T_g (e.g., 25°C).

  • Heat the sample at a constant rate, typically 10°C/min or 20°C/min, to a temperature significantly above the expected T_g.

  • Cool the sample back to the initial temperature at a controlled rate.

  • Perform a second heating scan under the same conditions as the first. The T_g is typically determined from the second heating scan to erase any prior thermal history of the polymer.

4. Data Analysis:

  • The glass transition is observed as a step-like change in the heat flow curve of the DSC thermogram.

  • The T_g is determined as the midpoint of this transition.

Visualizing Structure-Property Relationships

The relationship between the monomer structure and the resulting polymer's glass transition temperature can be visualized as a logical workflow.

G Workflow: Monomer Structure to Polymer Tg cluster_polymerization Polymerization cluster_dsc DSC Analysis Monomer1 This compound Polymerization Free Radical Polymerization Monomer1->Polymerization Monomer2 Methyl Methacrylate Monomer2->Polymerization Monomer3 Ethyl Methacrylate Monomer3->Polymerization Monomer4 n-Propyl Methacrylate Monomer4->Polymerization Monomer5 n-Butyl Methacrylate Monomer5->Polymerization Polymer1 Poly(this compound) Polymerization->Polymer1 Polymer2 Poly(methyl methacrylate) Polymerization->Polymer2 Polymer3 Poly(ethyl methacrylate) Polymerization->Polymer3 Polymer4 Poly(n-propyl methacrylate) Polymerization->Polymer4 Polymer5 Poly(n-butyl methacrylate) Polymerization->Polymer5 DSC Differential Scanning Calorimetry Polymer1->DSC Polymer2->DSC Polymer3->DSC Polymer4->DSC Polymer5->DSC Tg1 High Tg DSC->Tg1 Rigid Side Chain Tg2 High Tg DSC->Tg2 Short, Rigid Side Chain Tg3 Medium Tg DSC->Tg3 Flexible Side Chain Tg4 Low Tg DSC->Tg4 More Flexible Side Chain Tg5 Very Low Tg DSC->Tg5 Highly Flexible Side Chain

Caption: Monomer structure dictates polymer Tg.

This guide provides a foundational understanding of the thermal properties of poly(this compound) in comparison to other common polymethacrylates. For more in-depth analysis, it is recommended to consult the primary literature and consider the influence of molecular weight and tacticity on the glass transition temperature.

References

Allyl Methacrylate vs. Divinylbenzene: A Comparative Guide for Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of polymeric materials for advanced applications, the choice of crosslinking agent is a critical determinant of the final product's performance. Among the myriad of options, allyl methacrylate (AMA) and divinylbenzene (DVB) are two prominent crosslinkers, each imparting distinct characteristics to the polymer network. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their chemical behavior.

At a Glance: Key Differences

FeatureThis compound (AMA)Divinylbenzene (DVB)
Chemical Structure Asymmetrical monomer with one methacrylate and one allyl group of different reactivities.Symmetrical aromatic monomer with two vinyl groups of equal reactivity.
Crosslinking Mechanism Can undergo a two-stage polymerization, with the more reactive methacrylate group polymerizing first, followed by the less reactive allyl group at higher conversions or under specific conditions.[1]Forms a highly crosslinked, rigid network through the copolymerization of its two vinyl groups.[2]
Resulting Polymer Properties Can lead to polymers with residual allyl groups, offering sites for post-polymerization modification. The differential reactivity can be used to control network formation.[3][4][5][6]Typically produces polymers with high rigidity, thermal stability, and solvent resistance. The degree of crosslinking is directly related to the DVB content.[2]
Typical Applications Dental materials, industrial paints, optical polymers, and as a co-monomer for rigid plastics and silane crosslinkers.[1]Ion exchange resins, polystyrene-based supports for synthesis, and in the production of microporous and macroporous materials.[2]

Performance Comparison: Experimental Data

A direct comparison of polymers synthesized with varying ratios of this compound and divinylbenzene reveals the distinct influence of each crosslinker on the material's physical properties. A study by Duranoglu and Trochimczuk (2024) on porous copolymers of AMA and DVB provides valuable insights into the evolution of the specific surface area as a function of the crosslinker composition.

Table 1: Specific Surface Area of AMA/DVB Copolymers

DVB Content (wt%)AllMeth Content (wt%)Specific Surface Area (m²/g)
5050410
4060450
3070480
2080475
1585350
595150

Data sourced from Duranoglu, D., & Trochimczuk, A. W. (2024). Synthesis and Porous Structure Characteristics of this compound/Divinylbenzene Polymers. Polymers, 16(19), 2688.[3][4][5][6]

The data indicates that for copolymers with 20-50 wt% DVB, a high specific surface area is maintained.[3][4][5][6] However, a sharp decrease is observed when the DVB content drops to 15% and 5%, suggesting a critical threshold for DVB in maintaining a highly porous structure in these specific copolymers.[3][4][5][6] This behavior is attributed to the participation of the allyl groups from AMA in the formation of a novel polymeric network, which becomes more influential at lower DVB concentrations.[3][4][5][6]

Experimental Protocols

Synthesis of Porous this compound/Divinylbenzene Copolymers

This protocol is adapted from the work of Duranoglu and Trochimczuk (2024) and describes the synthesis of porous copolymers by suspension polymerization.[3]

Materials:

  • This compound (AllMeth), inhibitor removed

  • Divinylbenzene (DVB), inhibitor removed

  • Benzoyl peroxide (initiator)

  • Toluene (porogen)

  • n-Octane (porogen)

  • Poly(vinyl alcohol) (suspending agent)

  • Deionized water

Procedure:

  • Prepare the aqueous phase by dissolving poly(vinyl alcohol) in deionized water to a concentration of 0.5 wt%.

  • Prepare the organic phase by mixing the desired amounts of this compound and divinylbenzene.

  • Dissolve the initiator, benzoyl peroxide (0.5 wt% with respect to the total monomer weight), in the monomer mixture.

  • Add the porogenic solvent mixture (e.g., toluene/n-octane) to the organic phase. The amount of porogen can be varied to control the porosity of the final product.

  • Add the organic phase to the aqueous phase under constant stirring to form a suspension.

  • Heat the suspension to the desired polymerization temperature (e.g., 80 °C) and maintain for a specified period (e.g., 8 hours).

  • After polymerization, cool the mixture and filter the resulting polymer beads.

  • Wash the beads sequentially with hot water, methanol, and acetone to remove unreacted monomers, initiator, and porogens.

  • Dry the polymer beads in a vacuum oven at 60 °C to a constant weight.

Characterization of Polymer Properties

Specific Surface Area and Porosity:

The specific surface area and pore size distribution of the crosslinked polymers can be determined by nitrogen adsorption-desorption analysis at 77 K using a surface area and porosimetry analyzer. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area, and the Barrett-Joyner-Halenda (BJH) method can be applied to determine the pore size distribution.

Thermal Stability:

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of the polymers. A small sample of the polymer is heated at a constant rate in an inert atmosphere (e.g., nitrogen), and the weight loss is recorded as a function of temperature. The onset of decomposition and the temperature at 50% weight loss are key parameters to compare the thermal stability of different polymers.

Swelling Behavior:

The swelling ratio of the crosslinked polymers, particularly hydrogels, is a measure of their ability to absorb and retain a solvent. It is determined by immersing a known weight of the dry polymer in a solvent (e.g., water, toluene) at a specific temperature for a defined period until equilibrium is reached. The swollen polymer is then removed, excess surface solvent is carefully blotted away, and the swollen weight is measured. The swelling ratio is calculated using the following formula:

Swelling Ratio (%) = [(W_s - W_d) / W_d] * 100

Where:

  • W_s is the weight of the swollen polymer

  • W_d is the weight of the dry polymer

Chemical Reaction Mechanisms and Visualizations

The crosslinking of polymers with AMA and DVB proceeds via free-radical polymerization. The distinct chemical structures of these two crosslinkers lead to different network architectures.

This compound Crosslinking Pathway

This compound possesses two reactive sites with different reactivities: a more reactive methacrylate double bond and a less reactive allyl double bond. This allows for a two-stage crosslinking process. Initially, the methacrylate group readily participates in the polymerization, forming linear or branched polymer chains with pendant allyl groups. These pendant allyl groups can then react at higher monomer conversions or under different reaction conditions (e.g., higher temperature or with a different initiator) to form crosslinks between the polymer chains.

AMA_Crosslinking cluster_initiation Initiation cluster_propagation Propagation (Methacrylate Group) cluster_crosslinking Crosslinking (Allyl Group) Initiator Initiator Radical Radical Initiator->Radical Heat/UV AMA_Monomer AMA_Monomer Radical->AMA_Monomer Reacts with methacrylate double bond Growing_Chain Growing_Chain AMA_Monomer->Growing_Chain Forms linear/branched polymer with pendant allyl groups Crosslinked_Network Crosslinked_Network Growing_Chain->Crosslinked_Network Pendant allyl groups react with other chains

Caption: Free-radical polymerization and crosslinking of this compound.

Divinylbenzene Crosslinking Pathway

Divinylbenzene has two vinyl groups of similar reactivity. During polymerization, both vinyl groups can react, leading to the formation of a highly crosslinked and rigid three-dimensional network. The extent of crosslinking is directly proportional to the concentration of DVB in the monomer feed.

DVB_Crosslinking cluster_initiation_dvb Initiation cluster_propagation_crosslinking Propagation and Crosslinking Initiator_DVB Initiator Radical_DVB Radical Initiator_DVB->Radical_DVB Heat/UV DVB_Monomer DVB_Monomer Radical_DVB->DVB_Monomer Reacts with one vinyl group Pendant_Vinyl Pendant_Vinyl DVB_Monomer->Pendant_Vinyl Forms growing chain with pendant vinyl group Crosslinked_Network_DVB Crosslinked_Network_DVB Pendant_Vinyl->Crosslinked_Network_DVB Pendant vinyl group reacts with another chain

Caption: Free-radical polymerization and crosslinking of divinylbenzene.

Logical Workflow for Crosslinker Selection

The choice between AMA and DVB depends on the desired properties of the final polymer. The following workflow can guide the selection process:

Crosslinker_Selection Define_Requirements Define Desired Polymer Properties (e.g., rigidity, porosity, functionality) Consider_AMA Consider this compound (AMA) Define_Requirements->Consider_AMA Consider_DVB Consider Divinylbenzene (DVB) Define_Requirements->Consider_DVB AMA_Properties - Potential for post-modification - Controlled network formation - Potentially more flexible network Consider_AMA->AMA_Properties DVB_Properties - High rigidity and thermal stability - Well-defined porous structures - High crosslink density Consider_DVB->DVB_Properties Select_Crosslinker Select Appropriate Crosslinker or a combination of both AMA_Properties->Select_Crosslinker DVB_Properties->Select_Crosslinker Experimental_Validation Perform Experimental Validation Select_Crosslinker->Experimental_Validation

Caption: Decision workflow for selecting between AMA and DVB.

Conclusion

Both this compound and divinylbenzene are effective crosslinking agents, but they offer different advantages. DVB is the crosslinker of choice for creating highly rigid, thermally stable, and porous polymer networks, particularly in applications like chromatography and ion exchange. AMA, with its dual-reactivity, provides a unique opportunity to control the crosslinking process and to introduce reactive handles for further chemical modification of the polymer. The selection of the appropriate crosslinker, or a combination of both, will ultimately depend on the specific performance requirements of the final material. The experimental data and protocols provided in this guide serve as a valuable resource for researchers and scientists in making informed decisions for their polymer synthesis endeavors.

References

Performance of allyl methacrylate in coatings compared to other acrylates

Author: BenchChem Technical Support Team. Date: December 2025

Fushun, China - In the competitive landscape of acrylic coatings, formulators are continually seeking monomers that deliver enhanced performance and durability. Allyl methacrylate (AMA), a dual-functionality monomer, is gaining attention for its ability to improve the properties of coating resins. This guide provides an objective comparison of AMA's performance against other common acrylates, supported by available data and detailed experimental methodologies, to assist researchers and professionals in making informed decisions for their coating formulations.

This compound is a unique monomer featuring both a methacrylate and an allyl functional group.[1][2] This dual reactivity allows it to act as an effective crosslinking agent, leading to coatings with improved hardness, chemical resistance, and adhesion.[3][4][5] Its applications span across various sectors, including industrial and automotive coatings, dental composites, and UV inkjet inks.[3]

Performance Comparison of Acrylates in Coatings

To provide a clear comparison, this guide focuses on key performance indicators for coatings: hardness, adhesion, chemical resistance, and weathering resistance. While direct, side-by-side comparative studies with extensive quantitative data are not abundantly available in the public domain, the following tables summarize typical performance characteristics based on the inherent properties of the monomers.

Table 1: Comparison of Physical and Chemical Properties of Selected Acrylates

PropertyThis compound (AMA)Methyl Methacrylate (MMA)n-Butyl Methacrylate (BMA)
Molecular Weight ( g/mol ) 126.15[3]100.12142.20[6]
Boiling Point (°C) 144[3]100.3163[6]
Flash Point (°C) 37.8[3]1050[6]
Functionality Dual (Methacrylate and Allyl)[1]Mono (Methacrylate)Mono (Methacrylate)
Key Contribution to Coatings Crosslinking, Hardness, Chemical Resistance[3][4]Hardness, ClarityFlexibility, Adhesion

Table 2: Performance Characteristics in Coating Formulations

Performance MetricThis compound (AMA)Methyl Methacrylate (MMA)n-Butyl Methacrylate (BMA)
Hardness Excellent (due to crosslinking)[3]Good to ExcellentModerate
Adhesion Excellent[3]GoodGood to Excellent
Chemical Resistance Excellent[3]GoodModerate
Weather Resistance Good to ExcellentGood to ExcellentGood
Flexibility ModerateLowGood

Experimental Protocols for Key Performance Indicators

The following are detailed methodologies for experiments commonly cited in the evaluation of acrylic coatings.

Hardness Testing (Pencil Hardness)

Objective: To determine the surface hardness of a cured coating.

Methodology (based on ASTM D3363):

  • Sample Preparation: The coating is applied to a flat, rigid substrate and cured according to the manufacturer's specifications. The film thickness is measured to ensure it is within the specified range.

  • Pencil Selection: A set of calibrated drawing pencils of varying hardness (e.g., from 6B to 6H) is used.

  • Testing Procedure:

    • The pencil is sharpened to a cylindrical lead with a flat tip.

    • The pencil is held at a 45° angle to the coated surface.

    • A forward pushing motion is applied with sufficient pressure to either cut or scratch the film or for the lead to crumble.

    • The process is repeated with pencils of increasing hardness.

  • Evaluation: The pencil hardness is defined as the hardest pencil that does not scratch or cut through the coating.

Adhesion Testing (Cross-Hatch Adhesion)

Objective: To assess the adhesion of a coating to its substrate.

Methodology (based on ASTM D3359):

  • Sample Preparation: The coating is applied to the substrate and cured.

  • Incision: A series of six parallel cuts is made through the coating to the substrate using a sharp blade. A second set of six parallel cuts is made perpendicular to the first set, creating a grid of 25 squares.

  • Tape Application: A specified pressure-sensitive tape is applied over the grid and smoothed down firmly.

  • Tape Removal: The tape is rapidly pulled off at a 180° angle.

  • Evaluation: The grid area is inspected for the removal of coating, and the adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% of the area detached).

Chemical Resistance Testing

Objective: To evaluate the resistance of a coating to various chemicals.

Methodology (based on ASTM D1308):

  • Sample Preparation: The coating is applied to a substrate and cured.

  • Reagent Application: A patch of absorbent material is saturated with the test chemical (e.g., ethanol, sodium hydroxide, sulfuric acid) and placed on the coated surface. The patch is then covered to prevent evaporation.

  • Exposure: The setup is left for a specified period (e.g., 24 hours) at a controlled temperature.

  • Evaluation: After the exposure period, the patch is removed, and the coating is inspected for any changes, such as discoloration, blistering, softening, or loss of adhesion. The results are often reported using a rating scale.

Experimental Workflow and Signaling Pathway Visualization

To visualize the process of developing and testing a coating formulation incorporating different acrylates, the following workflow diagram is provided.

G cluster_0 Formulation Stage cluster_1 Application & Curing cluster_2 Performance Testing cluster_3 Analysis & Comparison Formulation Coating Formulation (Resin, Acrylate Monomer, Additives) AMA This compound Formulation->AMA Select Monomer MMA Methyl Methacrylate Formulation->MMA Select Monomer BMA n-Butyl Methacrylate Formulation->BMA Select Monomer Application Substrate Application AMA->Application MMA->Application BMA->Application Curing Curing (UV or Thermal) Application->Curing Hardness Hardness Test (Pencil Hardness) Curing->Hardness Adhesion Adhesion Test (Cross-Hatch) Curing->Adhesion Chemical Chemical Resistance Curing->Chemical Weathering Weathering Test (QUV/Xenon Arc) Curing->Weathering Analysis Data Analysis & Comparison Hardness->Analysis Adhesion->Analysis Chemical->Analysis Weathering->Analysis

Caption: Workflow for comparative testing of acrylate coatings.

The dual functionality of this compound offers a distinct advantage in creating highly crosslinked polymer networks.[4] This enhanced crosslinking is directly correlated with improvements in key performance metrics.

G AMA This compound (Dual Functionality) Crosslinking Increased Crosslink Density AMA->Crosslinking Hardness Improved Hardness Crosslinking->Hardness ChemicalResistance Enhanced Chemical Resistance Crosslinking->ChemicalResistance Adhesion Better Adhesion Crosslinking->Adhesion

Caption: Impact of AMA's dual functionality on coating properties.

Conclusion

This compound stands out as a valuable monomer for formulators aiming to enhance the hardness, chemical resistance, and adhesion of acrylic coatings. Its dual methacrylate and allyl functionality allows for the creation of densely crosslinked networks, leading to more durable and robust coating systems. While direct quantitative comparisons with other acrylates in single studies are limited, the inherent chemical properties of AMA suggest a superior performance in applications where these characteristics are paramount. For researchers and drug development professionals, the use of AMA in specialized coatings and composites can offer significant advantages in terms of material integrity and longevity. Further experimental work with direct side-by-side comparisons would be beneficial to fully quantify the performance advantages of this compound across a broader range of coating formulations.

References

Safety Operating Guide

Proper Disposal of Allyl Methacrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Allyl methacrylate is a flammable and toxic chemical that requires careful handling and disposal to ensure the safety of laboratory personnel and the protection of the environment.[1][2][3][4] Adherence to proper disposal protocols is not only a matter of safety but also a legal requirement under regulations set by bodies such as the Environmental Protection Agency (EPA).[5] This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. It is a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin, and fatal if inhaled.[1][2][4] It can also cause skin and serious eye irritation and may cause damage to organs through prolonged or repeated exposure.[1][4][6] Therefore, all handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][7]

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Gloves: Neoprene or nitrile rubber gloves are recommended.[2]

  • Eye Protection: Chemical safety goggles are essential. Contact lenses should not be worn.[2]

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn.[2]

  • Respiratory Protection: In case of inadequate ventilation, a NIOSH-certified organic vapor respirator is necessary.[2]

Quantitative Hazard and Property Data

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
CAS Number 96-05-9[3][6]
Molecular Formula C₇H₁₀O₂[1][3]
Molecular Weight 126.15 g/mol [3]
Flash Point 37 °C / 98.6 °F[3]
Boiling Point 144 °C / 291.2 °F[3]
LD50 (Oral, Mouse) 57 mg/kg[4]
LD50 (Dermal, Rabbit) 465 mg/kg[4]
LC50 (Fish, 96h) 0.90 - 1.1 mg/L[2][3]

Step-by-Step Disposal Protocol

This compound must be disposed of as hazardous waste.[3][5] It should never be poured down the drain or mixed with regular trash.[1][8]

1. Waste Collection:

  • Designate a specific, compatible container for this compound waste. Plastic bottles are often preferred over glass to minimize the risk of breakage.[5]

  • The container must have a leak-proof, screw-on cap.[9] Corks or parafilm are not acceptable closures.[9]

  • Ensure the waste container is properly labeled as "Hazardous Waste".[5] The label must include the full chemical name ("this compound"), the quantity, the date of generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information.[5]

2. Storage of Waste:

  • Store the hazardous waste container in a designated, well-ventilated storage area, away from heat, sparks, open flames, and other sources of ignition.[2][7]

  • The storage area should be equipped with secondary containment to capture any potential leaks or spills.[9]

  • Segregate this compound waste from incompatible materials, such as oxidizing agents.[2]

3. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as absorbent paper, gloves, and other lab supplies, must also be treated as hazardous waste.[9]

  • These items should be double-bagged in clear plastic bags, sealed, and labeled as hazardous waste with a list of the chemical constituents.[9]

4. Disposal of Empty Containers:

  • An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before it can be disposed of as regular trash.[10][11]

  • The rinsate from the triple-rinse procedure is considered hazardous waste and must be collected in the designated this compound waste container.[10]

  • After triple-rinsing, deface the original chemical label on the container and remove the cap before disposing of it in the regular trash.[11]

5. Arranging for Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5]

  • Follow all institutional procedures for waste pickup, which may include completing a hazardous waste information form.[5]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

AllylMethacrylateDisposal cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_final_disposal Final Disposal A Wear Appropriate PPE C Use a Labeled, Compatible Hazardous Waste Container A->C B Work in a Ventilated Area B->C D Collect Liquid Allyl Methacrylate Waste C->D E Collect Contaminated Solid Waste (e.g., PPE) C->E F Store in a Designated, Well-Ventilated Area D->F E->F G Use Secondary Containment F->G H Contact EHS for Waste Pickup G->H I Licensed Waste Disposal (Incineration) H->I

Caption: Workflow for the proper disposal of this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Personal protective equipment for handling Allyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Allyl Methacrylate

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

This compound is a flammable liquid and vapor that is fatal if inhaled, toxic in contact with skin, and harmful if swallowed.[1][2][3] It causes serious skin and eye irritation and is very toxic to aquatic life.[1][2] Adherence to the following procedures is critical for ensuring personnel safety and environmental protection.

Physicochemical and Hazard Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 96-05-9[2]
Molecular Formula C₇H₁₀O₂[1][2]
Molecular Weight 126.15 g/mol [2]
Appearance Clear, colorless liquid[2][4]
Odor Pungent, characteristic[2][4]
Boiling Point 144 °C / 291.2 °F[2][4]
Flash Point 37 °C / 98.6 °F[2]
Density 0.934 g/cm³ (at 20 °C)[4]
Vapor Pressure 7 mmHg (at 25 °C)[4]
Signal Word Danger[1][3]
Key Hazard Statements Flammable liquid and vapor.[1][3] Fatal if inhaled.[1][3] Toxic in contact with skin.[1][3] Harmful if swallowed.[1][3] Causes serious eye irritation.[1][5] Causes skin irritation.[1] Very toxic to aquatic life.[1][2]N/A
Personal Protective Equipment (PPE)

Strict adherence to PPE requirements is mandatory when handling this compound.

Equipment TypeSpecification
Hand Protection Neoprene or nitrile rubber gloves.[1] Inspect gloves before use and dispose of them immediately after contact.[6]
Eye/Face Protection Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4] A face shield should be worn if there is a splash hazard.[6] Contact lenses should not be worn.[1]
Skin/Body Protection Wear a suitable protective lab coat.[1][4] Ensure shoes cover the entire foot (closed-toe, closed-heel).[6]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[1][4] If engineering controls are inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][4]

Operational Plan: Safe Handling Protocol

This step-by-step protocol ensures the safe handling of this compound from preparation to cleanup.

1. Preparation and Pre-Handling Checks:

  • Ensure an emergency eye wash station and safety shower are immediately accessible.[1]
  • Verify the chemical fume hood is functioning correctly.
  • Gather all necessary materials and equipment before introducing this compound to the work area.
  • Don all required PPE as specified in the table above.

2. Handling Procedure:

  • Conduct all work within a certified chemical fume hood.[1][4]
  • Ground and bond containers and receiving equipment to prevent static discharge.[1] Use only non-sparking tools.[1]
  • Keep the container tightly closed when not in use.[1][7]
  • Avoid all contact with eyes and skin, and do not breathe vapors.[1]
  • Keep away from heat, sparks, open flames, and other ignition sources.[1][5]

3. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][3] Recommended storage is refrigerated in a designated flammables area.[4][8]
  • Store locked up.[1][3]
  • Incompatible materials include oxidizing agents, acids, and bases.[1][8]

4. Post-Handling Cleanup:

  • Decontaminate all work surfaces after use.
  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
  • Properly dispose of all contaminated waste as outlined in the disposal plan.

// Node Definitions prep [label="1. Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe [label="Don Required PPE", fillcolor="#FBBC05", fontcolor="#202124"]; handling [label="2. Handling in Fume Hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; storage [label="3. Secure Storage", fillcolor="#34A853", fontcolor="#FFFFFF"]; cleanup [label="4. Cleanup & Decontamination", fillcolor="#F1F3F4", fontcolor="#202124"]; disposal [label="5. Waste Disposal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_node [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions prep -> ppe [label="Verify Safety Equipment"]; ppe -> handling [label="Proceed with Work"]; handling -> storage [label="After Use"]; storage -> cleanup [label="Daily/Post-Procedure"]; cleanup -> disposal [label="Segregate Waste"]; disposal -> end_node; }

Caption: Safe Handling Workflow for this compound.

Emergency Plan: Spill Response

Immediate and correct response to a spill is critical to prevent injury and environmental contamination.

1. Evacuate and Alert:

  • Immediately evacuate all non-essential personnel from the spill area.[1]
  • Alert nearby personnel and your supervisor.
  • Remove all sources of ignition (e.g., turn off equipment, extinguish flames).[1][8]

2. Assess and Contain (for small spills < 1L, if trained):

  • If the spill is small and you are trained to handle it, proceed with caution. For large spills, evacuate and call emergency services.[9]
  • Ensure you are wearing the appropriate PPE, including respiratory protection.[7]
  • Contain the spill using an inert absorbent material like dry sand or earth.[4] Do not use combustible materials.

3. Clean Up:

  • Carefully collect the absorbent material using non-sparking tools.[1][8]
  • Place the collected waste into a suitable, labeled, and sealed container for hazardous waste disposal.[7][8]
  • Do not flush the spilled material into sewers or public waters.[1]

4. Decontaminate:

  • Wash the spill area with soap and water.[4]
  • Place all contaminated cleaning materials and PPE into a sealed bag for hazardous waste disposal.
  • Remove contaminated clothing and wash it before reuse.[1]

// Node Definitions spill [label="Spill Occurs", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; evacuate [label="1. Evacuate & Alert", fillcolor="#FBBC05", fontcolor="#202124"]; assess [label="2. Assess Spill Size", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; large_spill [label="Call Emergency Services", fillcolor="#EA4335", fontcolor="#FFFFFF"]; small_spill [label="Proceed with Cleanup (If Trained)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; contain [label="3. Contain Spill", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleanup [label="4. Collect Waste", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decon [label="5. Decontaminate Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; dispose [label="Dispose of Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions spill -> evacuate; evacuate -> assess; assess -> large_spill [label="Large Spill (>1L)"]; assess -> small_spill [label="Small Spill (<1L)"]; small_spill -> contain; contain -> cleanup [label="Use inert absorbent"]; cleanup -> decon [label="Use non-sparking tools"]; decon -> dispose; }

Caption: this compound Spill Response Procedure.

Disposal Plan: Chemical Waste

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

1. Waste Collection:

  • Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads, empty containers), in a designated and properly labeled hazardous waste container.
  • Empty containers retain flammable and toxic residue and must be handled as hazardous.[2] They should be triple-rinsed, with the first rinsate collected as hazardous waste.[9]

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.
  • Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

3. Final Disposal:

  • Dispose of the hazardous waste through a licensed professional waste disposal service.[7]
  • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method.[1][7]
  • Under no circumstances should this chemical be disposed of down the drain or released into the environment.[2][7] Waste is classified as hazardous and must be disposed of in accordance with all local, regional, and national regulations.[2][8]

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Allyl methacrylate
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.